molecular formula C10H11BrO2 B1378042 3-Bromo-2-ethoxy-5-methylbenzaldehyde CAS No. 708272-19-9

3-Bromo-2-ethoxy-5-methylbenzaldehyde

Cat. No.: B1378042
CAS No.: 708272-19-9
M. Wt: 243.1 g/mol
InChI Key: NVFSURHXVOQRNU-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-2-ethoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFSURHXVOQRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-2-ethoxy-5-methylbenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and safe handling of this compound, a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not prominently listed in major chemical databases, indicating its status as a novel or uncommon compound, this guide offers a robust, scientifically-grounded pathway for its preparation and validation. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing causal reasoning behind experimental choices, self-validating protocols, and adherence to rigorous safety standards.

Compound Identification and Predicted Properties

As a novel synthetic target, the initial step is to define its core identifiers and predict its physicochemical properties based on analogous structures.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₀H₁₁BrO₂Calculated
Molecular Weight 243.10 g/mol Calculated
Canonical SMILES CCOC1=C(C=C(C=C1C=O)C)BrChemDraw
CAS Number Not AssignedProspective

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparative Compound
Appearance Yellowish solid or oilBenzaldehydes are often yellow solids.[1]
Boiling Point > 200 °C (at 760 mmHg)High due to molecular weight and polarity.
Melting Point 45-60 °CSubstitution pattern dependent.
Solubility Soluble in Dichloromethane, Ethyl Acetate, THF. Insoluble in water.Typical for substituted aromatic ethers.
Stability Sensitive to air, light, and moisture.[1][2]Aldehydes can oxidize to carboxylic acids.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound is not explicitly detailed in the literature. Therefore, a logical, multi-step synthesis is proposed starting from a commercially available precursor, 2-hydroxy-5-methylbenzaldehyde. This pathway involves two key transformations: etherification followed by electrophilic aromatic bromination.

Rationale for Synthetic Design

The chosen pathway prioritizes regiochemical control. Placing the bulky ethoxy group at the 2-position before bromination serves two purposes:

  • Directing Group Influence : The ethoxy group is a strong ortho-, para-director. With the para position blocked by the methyl group and one ortho position occupied by the aldehyde, it strongly directs the incoming electrophile (bromine) to the vacant ortho position (the 3-position).

  • Steric Hindrance : The ethoxy group provides steric bulk that further favors substitution at the less hindered 3-position over the position between the ethoxy and methyl groups.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination A 2-Hydroxy-5-methylbenzaldehyde B 2-Ethoxy-5-methylbenzaldehyde A->B  C2H5I, K2CO3  Acetone, Reflux   C 2-Ethoxy-5-methylbenzaldehyde D This compound (Target Molecule) C->D  Br2, Acetic Acid  Room Temp  

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-methylbenzaldehyde

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (10.0 g, 73.4 mmol), potassium carbonate (20.3 g, 147 mmol, 2.0 eq), and acetone (150 mL).

  • Reagent Addition : While stirring vigorously, add iodoethane (17.2 g, 110 mmol, 1.5 eq) dropwise to the suspension.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic iodoethane in a classic Sₙ2 reaction (Williamson Ether Synthesis). Acetone is an ideal polar aprotic solvent for this reaction. An excess of the base and alkylating agent ensures the reaction goes to completion.

  • Reaction : Heat the mixture to reflux and maintain for 12-16 hours.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up : Cool the reaction mixture to room temperature. Filter off the potassium carbonate and residual salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification : Dissolve the crude oil in dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-ethoxy-5-methylbenzaldehyde, which should be sufficiently pure for the next step.

Step 2: Synthesis of this compound

  • Setup : In a 100 mL round-bottom flask protected by a drying tube, dissolve the 2-ethoxy-5-methylbenzaldehyde (intermediate from Step 1, ~73.4 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition : Cool the flask in an ice bath. Slowly add a solution of bromine (11.7 g, 73.4 mmol, 1.0 eq) in 10 mL of glacial acetic acid dropwise over 30 minutes.

    • Causality: The ethoxy group activates the aromatic ring towards electrophilic substitution. Acetic acid serves as a polar protic solvent that can stabilize the charged intermediates (sigma complex) formed during the reaction. The reaction is performed at a low temperature to control the reaction rate and prevent potential side reactions or over-bromination.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring : Monitor the reaction by TLC. The product, being more substituted and heavier, will have a slightly different Rf value than the starting material.

  • Work-up : Quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of ice-cold water and a saturated solution of sodium bisulfite until the red-orange color of excess bromine disappears. A precipitate should form.

  • Purification : Collect the solid product by vacuum filtration. Wash the solid with copious cold water. For final purification, recrystallize the crude product from an ethanol/water mixture or purify via column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the final product, this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

Table 3: Proposed Analytical Validation

TechniqueExpected Results
¹H NMR - Aldehyde proton (singlet) around δ 10.0-10.3 ppm. - Aromatic protons (two singlets or doublets) between δ 7.0-8.0 ppm. - Ethoxy group quartet (~δ 4.0-4.2 ppm) and triplet (~δ 1.4-1.6 ppm). - Methyl group singlet (~δ 2.3-2.5 ppm).
¹³C NMR - Aldehyde carbonyl carbon ~δ 190 ppm. - Aromatic carbons in the δ 110-160 ppm range, with the C-Br and C-O carbons being diagnostic. - Ethoxy and methyl carbons in the aliphatic region.
FT-IR - Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹. - C-O-C stretch for the ether around 1250 cm⁻¹. - Aromatic C-H and C=C stretches.
Mass Spec (HRMS) - A molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The exact mass should match the calculated value for C₁₀H₁₁BrO₂.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) does not exist for this compound, its hazards can be inferred from similar structures like 3-bromobenzaldehyde and other substituted benzaldehydes.

  • Hazard Statements : Harmful if swallowed.[1][3] Causes skin irritation.[1][4] Causes serious eye irritation.[1][4] May cause respiratory irritation.[1][3][4]

  • Precautionary Measures :

    • Always handle in a well-ventilated chemical fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4]

    • Avoid breathing dust, fumes, or vapors.[4]

    • Wash hands thoroughly after handling.[1]

    • Store in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.[1][2]

Risk Mitigation Workflow

G A Identify Hazards (Irritant, Harmful) B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->C D Safe Work Practices (Avoid Inhalation/Contact) A->D E Proper Storage (Cool, Dry, Sealed, Dark) B->E C->E D->E F Waste Disposal (Approved Plant) E->F

Caption: Hierarchical workflow for mitigating risks during handling.

Applications in Research and Drug Development

Substituted benzaldehydes are valuable building blocks in medicinal chemistry. The unique substitution pattern of this compound makes it a promising scaffold for creating libraries of novel compounds. The aldehyde can be readily converted into other functional groups (amines, alcohols, carboxylic acids, heterocycles), while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build potential drug candidates.

Conclusion

This guide provides a comprehensive and actionable blueprint for the synthesis and validation of this compound. By leveraging established principles of organic synthesis and analytical chemistry, researchers can confidently produce and characterize this novel compound. The emphasis on causal reasoning and robust safety protocols ensures that the execution is both scientifically sound and operationally safe, paving the way for its use in advanced chemical research and discovery programs.

References

  • Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. [Link]

  • PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-ethoxy-5-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a predictive yet robust guide to its properties, synthesis, and potential applications.

Introduction: A Versatile but Underexplored Synthetic Building Block

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique arrangement of a bromine atom, an ethoxy group, a methyl group, and a formyl group on the benzene ring of this compound creates a molecule with a rich and tunable reactivity profile. The aldehyde functionality provides a reactive site for nucleophilic additions and condensations, while the substituted aromatic ring is primed for a variety of coupling reactions and further functionalization.[2][3]

This guide will explore the predicted chemical and physical properties of this compound, propose a logical and efficient synthetic pathway, discuss its reactivity from a mechanistic standpoint, and outline its potential applications, particularly in the realm of medicinal chemistry.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be reliably inferred from well-characterized structural analogues such as 3-Bromo-5-methylbenzaldehyde and 3-Bromo-2-hydroxy-5-methylbenzaldehyde.[4][5]

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparative Data Source
Molecular Formula C₁₀H₁₁BrO₂Based on chemical structure
Molecular Weight 243.10 g/mol Calculated from atomic weights
IUPAC Name This compoundStandard nomenclature
Appearance Off-white to pale yellow solidTypical for similar benzaldehydes
Boiling Point ~280-300 °C (Predicted)Extrapolated from analogues like 3-Bromo-5-methylbenzaldehyde[6]
LogP (Octanol/Water) ~3.0 - 3.5 (Predicted)Increased lipophilicity from ethoxy and bromo groups compared to simpler analogues[4]
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, 400 MHz)

Predicting NMR shifts involves analyzing the electronic effects of each substituent. The ethoxy group is strongly electron-donating, shielding ortho and para positions. The bromine atom and the aldehyde group are electron-withdrawing, deshielding nearby nuclei.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Justification
-CHO ~10.3~189.0Typical aldehyde proton and carbon shifts, deshielded by the ring and bromine.
Ar-H (C4) ~7.6~128.0Para to the aldehyde, ortho to bromine; expected to be downfield.
Ar-H (C6) ~7.4~135.0Para to the ethoxy group, ortho to the methyl group.
-OCH₂CH₃ ~4.1 (q)~65.0Methylene protons adjacent to the oxygen atom.
-OCH₂CH₃ ~1.5 (t)~15.0Methyl protons of the ethoxy group.
Ar-CH₃ ~2.4~20.0Typical benzylic methyl proton and carbon shifts.
Ar-C1 (-CHO) -~125.0Carbon bearing the aldehyde group.
Ar-C2 (-OEt) -~158.0Carbon bearing the ethoxy group, strongly shielded.
Ar-C3 (-Br) -~115.0Carbon bearing the bromine atom.
Ar-C5 (-CH₃) -~138.0Carbon bearing the methyl group.

Proposed Synthesis Pathway

A robust and logical synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-hydroxy-5-methylbenzaldehyde.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Aromatic Bromination start 2-Hydroxy-5-methylbenzaldehyde step1_reagents Ethyl Iodide (or Diethyl Sulfate) K₂CO₃, Acetone start->step1_reagents intermediate 2-Ethoxy-5-methylbenzaldehyde step1_reagents->intermediate step2_reagents Br₂ in Acetic Acid (or NBS in DMF) intermediate->step2_reagents product This compound step2_reagents->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Ethoxylation of 2-Hydroxy-5-methylbenzaldehyde

Causality: The Williamson ether synthesis is a classic and high-yielding method for preparing ethers from phenols. The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic ethyl group of ethyl iodide via an Sₙ2 reaction to form the ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile. A similar procedure has been successfully used for the alkylation of 2-hydroxy-5-methoxybenzaldehyde.[7]

Experimental Protocol:

  • To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously and add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethoxy-5-methylbenzaldehyde, which can be purified by column chromatography if necessary.

Step 2: Bromination of 2-Ethoxy-5-methylbenzaldehyde

Causality: This step involves an electrophilic aromatic substitution. The directing effects of the substituents on the ring are critical. The ethoxy group at C2 is a powerful activating ortho-, para-director. The methyl group at C5 is a weaker activating ortho-, para-director. The aldehyde group at C1 is a deactivating meta-director. The C3 position is ortho to the strongly activating ethoxy group and meta to the deactivating aldehyde group, making it the most electronically favorable site for bromination. The C6 position is also ortho to the ethoxy group but is sterically hindered by the adjacent aldehyde. The C4 position is para to the ethoxy group but ortho to the aldehyde. Therefore, bromination is strongly predicted to occur at the C3 position. Using bromine in acetic acid is a standard method for the bromination of activated aromatic rings.[8][9]

Experimental Protocol:

  • Dissolve the 2-ethoxy-5-methylbenzaldehyde (1.0 eq) intermediate in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional regions: the aldehyde group, the aromatic ring, and the C-Br bond.

G cluster_aldehyde Aldehyde Reactivity cluster_ring Aromatic Ring Reactivity cluster_bromo C-Br Bond Reactivity center 3-Bromo-2-ethoxy- 5-methylbenzaldehyde nuc_add Nucleophilic Addition (e.g., Grignard, Wittig) center->nuc_add reduct Reduction to Alcohol center->reduct oxid Oxidation to Carboxylic Acid center->oxid eas Further Electrophilic Aromatic Substitution center->eas coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) center->coupling

Sources

3-Bromo-2-ethoxy-5-methylbenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-ethoxy-5-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

This compound is a polysubstituted benzene derivative featuring an aldehyde, a bromine atom, an ethoxy group, and a methyl group. This unique combination of functional groups makes it a valuable building block for creating complex molecular architectures. The aldehyde group serves as a reactive site for a multitude of transformations, while the bromine atom provides a handle for cross-coupling reactions. The ethoxy and methyl groups modulate the molecule's steric and electronic properties, influencing its reactivity and the characteristics of its downstream derivatives.

A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂ChemicalBook[1]
Molecular Weight 243.10 g/mol ChemicalBook[1]
CAS Number 708272-19-9ChemicalBook[1]
Canonical SMILES CCOC1=C(C=C(C=C1C=O)C)BrPubChem (Inferred)
Appearance (Predicted) White to off-white or pale yellow solidInferred from similar compounds

Synthesis and Mechanistic Rationale

While a definitive, published synthesis protocol for this compound is not widely available, a robust and logical synthetic route can be designed based on established and reliable organic chemistry transformations. The proposed pathway involves a two-step process starting from the commercially available precursor, 2-hydroxy-5-methylbenzaldehyde.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Electrophilic Aromatic Bromination cluster_1 Step 2: Williamson Ether Synthesis (Ethoxylation) A 2-Hydroxy-5-methylbenzaldehyde B 3-Bromo-2-hydroxy-5-methylbenzaldehyde A->B  Br₂ in Acetic Acid or  NBS in Strong Acid   C 3-Bromo-2-hydroxy-5-methylbenzaldehyde D This compound C->D  Ethyl Iodide (EtI) or  Diethyl Sulfate (Et₂SO₄)  Base (e.g., K₂CO₃)  

Caption: Proposed two-step synthesis pathway.

Step 1: Regioselective Bromination of 2-hydroxy-5-methylbenzaldehyde

The initial step is the bromination of the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator. The powerful activating and ortho-directing nature of the hydroxyl group will dominate, directing the electrophilic bromine to the positions ortho to it (C3 and C5). Since the C5 position is already occupied by the methyl group, bromination is highly favored at the C3 position.

Protocol:

  • Dissolve 2-hydroxy-5-methylbenzaldehyde in a suitable solvent such as glacial acetic acid.

  • Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid to the solution at room temperature. The use of N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst is an alternative method that offers milder conditions.[2]

  • Stir the reaction mixture for several hours until analysis (e.g., by TLC) indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water to remove acid residues, and dried. This yields 3-bromo-2-hydroxy-5-methylbenzaldehyde.

Causality: The hydroxyl group's strong activation of the ring makes the reaction proceed readily. Acetic acid is a common solvent for brominations as it is polar and can dissolve the reactants while being relatively inert to bromine.[3][4]

Step 2: Ethoxylation via Williamson Ether Synthesis

With the brominated phenol in hand, the ethoxy group is introduced by reacting the phenolic hydroxyl group with an ethylating agent. This is a classic Williamson ether synthesis.

Protocol:

  • Suspend the 3-bromo-2-hydroxy-5-methylbenzaldehyde in a polar aprotic solvent like acetone or acetonitrile.

  • Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to the mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: The base is crucial for deprotonating the phenol, which is acidic enough to react with K₂CO₃. The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic ethyl group of the ethylating agent in an Sₙ2 reaction to form the ether linkage.

Spectroscopic Characterization (Predicted)

No specific experimental spectra for this compound are publicly available. However, based on the known spectroscopic data of similarly substituted benzaldehydes, a reliable prediction of its key spectral features can be made.[5][6][7][8][9]

Technique Predicted Signals and Rationale
¹H NMR ~10.3 ppm (s, 1H): Aldehyde proton (CHO).~7.5-7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde.~7.2-7.4 ppm (d, 1H): Aromatic proton meta to the aldehyde.~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).~2.4 ppm (s, 3H): Methyl protons (-CH₃).~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR ~190 ppm: Aldehyde carbonyl carbon.~155-160 ppm: Aromatic carbon attached to the ethoxy group.~115-140 ppm: Other aromatic carbons.~110 ppm: Aromatic carbon attached to the bromine.~65 ppm: Methylene carbon of the ethoxy group.~20 ppm: Methyl carbon.~15 ppm: Methyl carbon of the ethoxy group.
IR Spectroscopy ~2980-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching.~2720 & 2820 cm⁻¹: Characteristic aldehyde C-H stretching (Fermi doublet).~1690-1710 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.~1550-1600 cm⁻¹: Aromatic C=C ring stretching.~1250 cm⁻¹: Aryl-O-C (ether) asymmetric stretching.
Mass Spectrometry The molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio at m/z = 242 and m/z = 244, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the aldehyde group (-CHO) and the ethoxy group (-OCH₂CH₃).

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable scaffold for combinatorial chemistry and targeted synthesis in drug discovery.

Role as a Versatile Synthetic Intermediate

G cluster_0 Aldehyde Group Reactions cluster_1 Bromine Group Reactions A This compound B Reductive Amination -> Amines A->B CHO C Wittig Reaction -> Alkenes A->C CHO D Oxidation -> Carboxylic Acids A->D CHO E Condensation -> Schiff Bases, Chalcones A->E CHO F Suzuki Coupling -> Biaryls A->F Br G Heck Coupling -> Substituted Alkenes A->G Br H Sonogashira Coupling -> Alkynes A->H Br

Caption: Key reaction pathways for molecular elaboration.

  • Aldehyde Functionality: The aldehyde group is a gateway to numerous molecular classes. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition. Critically, it is a key participant in condensation reactions to form Schiff bases (with primary amines) and chalcones (with ketones), both of which are classes of compounds extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties.[4]

  • Bromine Functionality: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. For drug development professionals, this is a powerful tool for structure-activity relationship (SAR) studies, enabling the systematic modification of the molecule to optimize its biological activity and pharmacokinetic properties. The introduction of bromine itself can enhance the therapeutic efficacy or modify the metabolism of a drug candidate.[10][11]

Relevance in Medicinal Chemistry: The "bromination" of molecules is a recognized strategy in drug design. The bromine atom can form halogen bonds, which are non-covalent interactions that can influence drug-receptor binding. Furthermore, its lipophilicity can improve membrane permeability.[11] Brominated aromatic compounds are precursors to a wide array of pharmaceuticals, including hypotensive agents and antibacterial compounds.[3][12]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. The following safety information is compiled from the MSDS of structurally similar compounds, such as 3-bromobenzaldehyde and other substituted bromobenzaldehydes.[13][14][15][16][17]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/ eye protection/ face protection.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

    • Like many benzaldehyde derivatives, it may be sensitive to light and air over time.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

This guide is intended for use by qualified individuals trained in handling chemical substances. Always consult a full Safety Data Sheet for analogous compounds and follow established laboratory safety protocols.

References

  • Molar mass of C10H11O2Br. (n.d.). WebQC.org. Retrieved from [Link]

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  • Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. RSC Advances, 10(30), 17753–17765. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a substituted benzaldehyde with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not just the procedural steps but the underlying chemical principles and rationale for the chosen methodologies, ensuring scientific integrity and reproducibility.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The specific substitution pattern of this compound, featuring a bromine atom, an ethoxy group, and a methyl group, presents a unique synthetic challenge that requires careful consideration of regioselectivity in several key chemical transformations. This guide outlines a robust, multi-step synthesis beginning from a readily available starting material, 3-methylphenol (m-cresol). The pathway is designed to control the sequential introduction of the required functional groups to achieve the desired isomer with high purity.

Proposed Synthesis Pathway: A Strategic Overview

The synthesis of this compound can be strategically divided into three key stages:

  • Ethoxylation of the Phenolic Precursor : The initial step involves the protection of the reactive hydroxyl group of 3-methylphenol via Williamson ether synthesis to form 1-ethoxy-3-methylbenzene. This not only protects the hydroxyl group but also establishes the required ethoxy substituent.

  • Regioselective Bromination : The subsequent step is the electrophilic bromination of 1-ethoxy-3-methylbenzene. The directing effects of the ethoxy and methyl groups are leveraged to achieve the desired regiochemistry, yielding 2-bromo-1-ethoxy-4-methylbenzene as the key intermediate.

  • Formylation to the Final Product : The final stage is the introduction of the aldehyde functional group onto the aromatic ring of the brominated intermediate. The Vilsmeier-Haack reaction is proposed as a suitable method for this formylation, leading to the target molecule, this compound.

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Pathway Start 3-Methylphenol (m-cresol) Intermediate1 1-Ethoxy-3-methylbenzene Start->Intermediate1 Williamson Ether Synthesis (C2H5Br, K2CO3, Acetone) Intermediate2 2-Bromo-1-ethoxy-4-methylbenzene Intermediate1->Intermediate2 Electrophilic Bromination (Br2, Acetic Acid) FinalProduct This compound Intermediate2->FinalProduct Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Proposed synthetic pathway for this compound.

Part 1: Ethoxylation of 3-Methylphenol

Principle and Rationale

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, proceeding via an S\N2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this first step, 3-methylphenol is deprotonated by a weak base, such as potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking ethyl bromide to form 1-ethoxy-3-methylbenzene. Acetone is a suitable solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Experimental Protocol: Synthesis of 1-Ethoxy-3-methylbenzene
  • To a stirred solution of 3-methylphenol (10.81 g, 0.1 mol) in acetone (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Add ethyl bromide (16.35 g, 0.15 mol) dropwise over a period of 30 minutes.

  • Continue refluxing the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the residue with acetone (2 x 20 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (100 mL) and wash with 10% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-ethoxy-3-methylbenzene by vacuum distillation to yield a colorless oil.

Parameter Value
Starting Material 3-Methylphenol
Reagents Ethyl bromide, Potassium carbonate
Solvent Acetone
Reaction Time 12-16 hours
Typical Yield 85-95%
Purity >98% (by GC)

Part 2: Regioselective Bromination of 1-Ethoxy-3-methylbenzene

Principle and Rationale

The second step is the electrophilic aromatic substitution, specifically bromination, of 1-ethoxy-3-methylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.[4][5] The ethoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The powerful directing effect of the ethoxy group will dominate, favoring substitution at the positions ortho and para to it.[6] Steric hindrance from the adjacent methyl group will disfavor substitution at the C6 position. The para position (C4) is also sterically accessible. However, the ortho position (C2) is also activated by the methyl group (para to it). In practice, a mixture of isomers is possible, but careful control of reaction conditions can favor the desired 2-bromo-1-ethoxy-4-methylbenzene.

Experimental Protocol: Synthesis of 2-Bromo-1-ethoxy-4-methylbenzene
  • In a 250 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 1-ethoxy-3-methylbenzene (13.62 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • If a precipitate forms, collect it by filtration. If an oil separates, extract the mixture with diethyl ether (3 x 100 mL).

  • Wash the combined organic extracts with water, then with a saturated solution of sodium bicarbonate until the effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired 2-bromo-1-ethoxy-4-methylbenzene.

Parameter Value
Starting Material 1-Ethoxy-3-methylbenzene
Reagents Bromine, Glacial Acetic Acid
Reaction Temperature 0-10 °C
Reaction Time 3-4 hours
Typical Yield (of desired isomer) 60-70%
Purity >97% (after purification)

Part 3: Vilsmeier-Haack Formylation

Principle and Rationale

The final step is the formylation of 2-bromo-1-ethoxy-4-methylbenzene to introduce the aldehyde group. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[7][8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[11] The Vilsmeier reagent is a weak electrophile, and the reaction is therefore most effective on activated aromatic systems. The ethoxy group in the intermediate strongly activates the ring towards this electrophilic substitution. The directing effects of the existing substituents (ethoxy, methyl, and bromo) will determine the position of formylation. The ethoxy group will direct ortho and para. The para position is blocked by the methyl group. Of the two ortho positions, one is occupied by the bromine atom. Therefore, formylation is expected to occur at the remaining ortho position, C6, leading to the desired product, this compound.

Experimental Protocol: Synthesis of this compound
  • In a flame-dried, 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (21.9 g, 0.3 mol).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (22.9 g, 0.15 mol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • To this mixture, add a solution of 2-bromo-1-ethoxy-4-methylbenzene (21.5 g, 0.1 mol) in DMF (20 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto 500 g of crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound as a solid.

Parameter Value
Starting Material 2-Bromo-1-ethoxy-4-methylbenzene
Reagents Phosphorus oxychloride, N,N-Dimethylformamide
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 70-80%
Purity >98% (after purification)

Conclusion

The synthesis of this compound can be successfully achieved through a three-step pathway starting from 3-methylphenol. The described protocol, which includes Williamson ether synthesis, regioselective bromination, and Vilsmeier-Haack formylation, provides a logical and experimentally viable route to this valuable substituted benzaldehyde. Careful control of reaction conditions, particularly during the bromination and formylation steps, is crucial for maximizing the yield of the desired isomer. The methodologies and principles outlined in this guide are based on well-established organic reactions and provide a solid foundation for the synthesis of this and other related polysubstituted aromatic compounds.

References

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Spectroscopic Elucidation of 3-Bromo-2-ethoxy-5-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic aromatic compound, 3-Bromo-2-ethoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic aldehyde with a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The strategic placement of a bromine atom, an ethoxy group, a methyl group, and an aldehyde function on the benzene ring dictates the electronic environment of each atom, which is directly reflected in its spectroscopic behavior. Understanding these substituent effects is paramount for accurate spectral interpretation and structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. For this compound, the ¹H NMR spectrum is predicted to exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the ethoxy and methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde (-CHO)
~7.6d1HAr-H
~7.4d1HAr-H
~4.2q2HEthoxy (-OCH₂CH₃)
~2.4s3HMethyl (-CH₃)
~1.5t3HEthoxy (-OCH₂CH₃)
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 3.0 seconds.

    • Spectral Width: 16 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation and Causality

The downfield shift of the aldehyde proton to around 10.3 ppm is a hallmark of aldehydes, attributed to the strong deshielding effect of the carbonyl group's anisotropy and the electronegativity of the oxygen atom[1]. The two aromatic protons are expected to appear as doublets due to coupling with each other. Their precise chemical shifts are influenced by the electronic effects of the surrounding substituents. The ethoxy group's methylene protons (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl protons, while the ethoxy methyl protons (-CH₃) appear as a triplet. The singlet at approximately 2.4 ppm corresponds to the aromatic methyl group protons.

¹H NMR Correlation Diagram

HNMR_Correlation cluster_structure This compound cluster_spectrum Predicted ¹H NMR Signals structure aldehyde ~10.3 ppm (s, 1H, CHO) aromatic_a ~7.6 ppm (d, 1H, Ar-H) aromatic_b ~7.4 ppm (d, 1H, Ar-H) ethoxy_ch2 ~4.2 ppm (q, 2H, OCH₂) methyl ~2.4 ppm (s, 3H, CH₃) ethoxy_ch3 ~1.5 ppm (t, 3H, OCH₂CH₃)

Caption: Predicted ¹H NMR signals for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal, and the chemical shift is indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~190Aldehyde (C=O)
~160Ar-C (C-OEt)
~140Ar-C (C-Br)
~138Ar-C (C-CH₃)
~135Ar-CH
~125Ar-C (C-CHO)
~115Ar-CH
~65Ethoxy (-OCH₂)
~20Methyl (-CH₃)
~15Ethoxy (-CH₃)
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.5 seconds.

    • Spectral Width: 240 ppm.

  • Data Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz. Phase and baseline correct the resulting spectrum.

Interpretation and Causality

The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 190 ppm due to the significant deshielding from the double-bonded oxygen[2][3]. The aromatic carbons exhibit a range of chemical shifts determined by the electronic contributions of their substituents. The carbon attached to the electronegative oxygen of the ethoxy group is shifted downfield, while the carbons attached to the bromine and methyl groups also have characteristic shifts. The ethoxy and methyl carbons appear in the upfield region of the spectrum.

¹³C NMR Assignment Diagram

C13NMR_Assignment cluster_structure Carbon Numbering cluster_shifts Predicted ¹³C NMR Shifts (ppm) structure C1: CHO C2: C-OEt C3: C-Br C4: CH C5: C-CH₃ C6: CH C7: OCH₂ C8: OCH₂CH₃ C9: Ar-CH₃ C1 C1: ~190 C2 C2: ~160 C3 C3: ~140 C5 C5: ~138 C4 C4: ~135 C_ipso ipso-C(CHO): ~125 C6 C6: ~115 C7 C7: ~65 C9 C9: ~20 C8 C8: ~15

Caption: Predicted ¹³C NMR chemical shifts correlated with carbon positions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~2880, ~2780MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (alkyl ether)
~600Medium-StrongC-Br stretch
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Spectral Range: 4000-400 cm⁻¹.

  • Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is analyzed.

Interpretation and Causality

The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group[4][5]. The presence of two medium intensity bands around 2880 cm⁻¹ and 2780 cm⁻¹ is characteristic of the C-H stretch of an aldehyde, often appearing as a Fermi resonance doublet[6]. The aromatic C=C stretching vibrations are observed in the 1600-1480 cm⁻¹ region. The strong C-O stretching bands for the aryl and alkyl ethers are also key diagnostic peaks. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

IR Functional Group Workflow

IR_Workflow start Analyze IR Spectrum carbonyl Strong peak at ~1700 cm⁻¹? start->carbonyl aldehyde_ch Peaks at ~2880 & ~2780 cm⁻¹? carbonyl->aldehyde_ch Yes aromatic Peaks at ~1600 & ~1480 cm⁻¹? aldehyde_ch->aromatic Yes confirm_aldehyde Aldehyde Confirmed aldehyde_ch->confirm_aldehyde ether Strong peaks at ~1250 & ~1050 cm⁻¹? aromatic->ether Yes confirm_aromatic Aromatic Ring Confirmed aromatic->confirm_aromatic cbr Peak at ~600 cm⁻¹? ether->cbr Yes confirm_ether Ether Confirmed ether->confirm_ether confirm_cbr C-Br Confirmed cbr->confirm_cbr end Functional Groups Identified cbr->end Yes

Caption: Decision workflow for identifying key functional groups from the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)
m/zRelative IntensityAssignment
244/246High[M]⁺ (Molecular ion)
215/217Medium[M - C₂H₅]⁺
187/189Medium[M - C₂H₅O]⁺
165Low[M - Br]⁺
136Medium[M - Br - CHO]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is employed at 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Interpretation and Causality

The molecular ion peak [M]⁺ is expected to appear as a doublet at m/z 244 and 246 with approximately equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes)[7]. Common fragmentation pathways for this molecule would include the loss of an ethyl radical from the ethoxy group, leading to a fragment at m/z 215/217. Subsequent loss of a carbonyl group or the bromine atom would lead to other characteristic fragments.

Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z 244/246 M_minus_Et [M - C₂H₅]⁺ m/z 215/217 M->M_minus_Et - •C₂H₅ M_minus_Br [M - Br]⁺ m/z 165 M->M_minus_Br - •Br M_minus_EtO [M - C₂H₅O]⁺ m/z 187/189 M_minus_Et->M_minus_EtO - •CHO M_minus_Br_CHO [M - Br - CHO]⁺ m/z 136 M_minus_Br->M_minus_Br_CHO - •CHO

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of ¹H NMR, ¹³C NMR, IR, and MS, allows for an unambiguous structural confirmation. The predicted data, based on established principles and comparison with structurally related molecules, provides a robust framework for researchers working with this and similar compounds. The detailed protocols and interpretations presented in this guide serve as a valuable resource for the scientific community, ensuring accuracy and reliability in chemical analysis.

References

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  • Nyquist, R. A., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • NP-Card. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-methylbenzaldehyde (C8H7BrO). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 3-(2-bromoethoxy)-. Retrieved from [Link]

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An In-Depth Technical Guide to the NMR Spectra of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its precise substitution pattern—featuring an aldehyde, a halogen, and two different alkyl/alkoxy groups—creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering not just predicted spectral data but also the underlying chemical principles and field-proven experimental protocols. The causality behind spectral features is explained, empowering the user to interpret and verify the structure of this and related compounds with confidence.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-compliant numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is invaluable for identifying the number and connectivity of non-equivalent protons in a molecule. The predicted spectrum of this compound is characterized by distinct signals for the aldehyde, aromatic, ethoxy, and methyl protons.

Causality of Chemical Shifts and Substituent Effects

The chemical shift of each proton is dictated by the electronic environment, which is modulated by the inductive and resonance effects of the various substituents on the benzene ring.

  • Aldehyde Group (-CHO): This group is strongly electron-withdrawing and exerts a significant magnetic anisotropy. This combination heavily deshields the attached proton (H7), shifting it far downfield.[1]

  • Ethoxy Group (-OCH₂CH₃): The oxygen atom is electron-withdrawing inductively but strongly electron-donating via resonance. The resonance effect dominates, increasing electron density at the ortho and para positions, causing shielding (an upfield shift).

  • Bromo Group (-Br): The bromine atom is electronegative and withdraws electron density inductively. It has a weaker resonance-donating effect.

  • Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation, causing minor shielding at the ortho and para positions.

Predicted Proton Assignments and Splitting Patterns
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H7 (Aldehyde)10.2 - 10.4Singlet (s)N/AStrong deshielding by the carbonyl group; no adjacent protons.[1]
H6 (Aromatic)7.5 - 7.7Doublet (d)⁴J = 2-3 HzLocated ortho to the weakly donating -CH₃ and meta to the withdrawing -CHO and -Br groups. Coupled to H4.
H4 (Aromatic)7.4 - 7.6Doublet (d)⁴J = 2-3 HzLocated ortho to the withdrawing -CHO and meta to the -Br and -CH₃ groups. Coupled to H6. The small J value is characteristic of meta-coupling.[2][3][4]
H8 (-OCH₂-)4.0 - 4.2Quartet (q)³J = ~7.0 HzDeshielded by the adjacent oxygen atom. Split into a quartet by the three protons of the C9 methyl group.
H10 (-CH₃)2.3 - 2.5Singlet (s)N/AProtons on the ring-attached methyl group; no adjacent protons to couple with.
H9 (-CH₂CH₃ )1.3 - 1.5Triplet (t)³J = ~7.0 HzStandard aliphatic triplet, split by the two protons of the C8 methylene group.

Part 2: Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For this compound, all 10 carbon atoms are chemically distinct and should produce 10 unique signals.

Causality of Carbon Chemical Shifts

The principles of electron donation and withdrawal also govern the ¹³C chemical shifts.

  • Carbonyl Carbon (C7): The C=O double bond and the high electronegativity of oxygen cause extreme deshielding, resulting in a signal at the far downfield end of the spectrum.[5][6][7]

  • Oxygen- and Bromine-Bound Carbons (C2, C3): Carbons directly attached to electronegative atoms (O, Br) are deshielded, shifting them downfield relative to unsubstituted benzene carbons.

  • Substituted Aromatic Carbons (C1, C5): The chemical shifts of these ipso-carbons are influenced by the specific substituent attached.

  • Alkyl Carbons (C8, C9, C10): These appear in the upfield aliphatic region of the spectrum.

Predicted Carbon Assignments
Carbon LabelPredicted δ (ppm)Rationale
C7 (C=O)190 - 193Highly deshielded aldehyde carbonyl carbon.[7]
C2 (-O-)158 - 162Aromatic carbon attached to the highly electronegative oxygen of the ethoxy group.
C5 (-CH₃)140 - 144Aromatic carbon bearing the methyl group; influenced by para-bromo and ortho-ethoxy groups.
C1 (-CHO)135 - 138ipso-Carbon of the aldehyde group, deshielded.[7]
C4 (Ar-CH)132 - 135Aromatic methine, influenced by ortho-aldehyde and para-ethoxy groups.
C6 (Ar-CH)128 - 131Aromatic methine, influenced by ortho-methyl and para-bromo groups.
C3 (-Br)115 - 120Aromatic carbon attached to bromine; deshielded by the halogen.
C8 (-OCH₂-)64 - 68Methylene carbon of the ethoxy group, deshielded by oxygen.
C10 (-CH₃)20 - 22Methyl carbon attached to the aromatic ring.
C9 (-CH₂C H₃)14 - 16Terminal methyl carbon of the ethoxy group.

Part 3: Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of solid this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier and solvent.

Protocol for NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Optimize the magnetic field homogeneity by shimming the sample. This is critical for achieving sharp peaks and high resolution. Automated shimming routines are typically sufficient.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans for a sample of this concentration.

    • Receiver Gain: Adjust automatically.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Use a standard proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

    • Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 4: Workflow Visualization

The process from sample to verified structure follows a logical and systematic workflow.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter into NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acq_h1 Acquire 1H Spectrum lock->acq_h1 acq_c13 Acquire 13C Spectrum acq_h1->acq_c13 process Process FID (FT, Phase) acq_c13->process integrate Integrate 1H Signals process->integrate assign Assign Peaks (δ, J) integrate->assign verify Verify Structure assign->verify

Caption: Standard workflow for structural elucidation via NMR spectroscopy.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features to look for are the downfield aldehyde proton singlet above 10 ppm, two meta-coupled aromatic doublets, a characteristic ethoxy group pattern (quartet and triplet), and a methyl singlet. The ¹³C spectrum should corroborate this structure with 10 distinct signals, including the highly deshielded carbonyl carbon above 190 ppm. By following the detailed protocols and using the predictive data within this guide as a reference, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.

References

  • 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed, National Center for Biotechnology Information. [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

  • NMR 5: Coupling Constants. YouTube, uploaded by TMP Chem. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

  • HMNR Aromatic Coupling. YouTube, uploaded by GVSU Chemistry. [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

Sources

3-Bromo-2-ethoxy-5-methylbenzaldehyde IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. As a polysubstituted aromatic aldehyde, its structure presents a unique vibrational fingerprint derived from its core functional groups: an aromatic aldehyde, an aryl-alkyl ether, alkyl chains, and a carbon-bromine bond. This document, intended for researchers and professionals in chemical synthesis and drug development, delineates the theoretical principles, experimental protocols, and detailed spectral interpretation required for the unambiguous identification and characterization of this molecule using Fourier Transform Infrared (FT-IR) spectroscopy. We will explore the characteristic absorption frequencies of each functional moiety, explain the underlying principles of their vibrational behavior, and present a self-validating experimental workflow to ensure data integrity and trustworthiness.

Part 1: Theoretical Framework - The Vibrational Language of Molecules

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Covalent bonds are not rigid; they behave like springs that can stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment[1]. An FT-IR spectrometer measures this absorption of energy as a function of wavenumber (cm⁻¹) and plots it as a spectrum of transmittance or absorbance.

The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of its functional groups[1]. The spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹)[2]. While the former contains characteristic absorptions for specific functional groups (like C=O or C-H), the latter contains a complex pattern of absorptions, often from single-bond stretching and various bending vibrations, that is unique to the molecule as a whole[2][3].

Part 2: Molecular Structure and Predicted Vibrational Modes

The structure of this compound is foundational to its IR spectrum. Each component contributes distinct absorption bands.

Caption: Molecular structure and key vibrational modes of this compound.

Aromatic Aldehyde Group (-CHO)
  • C=O Carbonyl Stretch: The C=O bond in aldehydes and ketones produces a strong, sharp absorption band[4]. In aromatic aldehydes, conjugation with the benzene ring delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to saturated aldehydes[4][5]. For benzaldehyde, this peak appears around 1705 cm⁻¹[3][4]. Therefore, a strong, sharp peak is expected in the 1710–1685 cm⁻¹ region for the title compound[6]. This is often the most intense signal in the spectrum[7].

  • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as a pair of medium-intensity bands, known as a Fermi doublet, between 2900 cm⁻¹ and 2700 cm⁻¹ [8]. One peak is typically observed around 2860–2800 cm⁻¹ and a second, often sharper peak, appears around 2760–2700 cm⁻¹ [4][5][9]. The presence of these two peaks is strong evidence for an aldehyde functional group[6].

Aromatic System (Substituted Benzene Ring)
  • Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized (part of the aromatic ring) occurs at a higher frequency than for sp³ hybridized carbons[10]. These absorptions are typically weak to medium and appear just above 3000 cm⁻¹, in the range of 3100–3000 cm⁻¹ [3].

  • Aromatic C=C Ring Stretch: The benzene ring has characteristic stretching vibrations that result in a series of sharp, medium-intensity peaks in the 1625–1440 cm⁻¹ region[3]. Typically, peaks are expected near 1600, 1580, and 1500 cm⁻¹.

Aryl-Alkyl Ether Linkage (-O-CH₂CH₃)
  • C-O Stretch: Ethers are characterized by their C-O single bond stretch. Aryl-alkyl ethers, such as the ethoxy group on a benzene ring, display two distinct and strong C-O stretching bands due to asymmetric and symmetric vibrations[11][12].

    • The asymmetric Aryl-O stretch is expected at a higher frequency, typically around 1275–1200 cm⁻¹ .

    • The symmetric Alkyl-O stretch appears at a lower frequency, generally in the 1050–1020 cm⁻¹ range[11][12][13].

Alkyl Moieties (-CH₃ and -CH₂CH₃)
  • Aliphatic C-H Stretch: The C-H bonds of the methyl and ethoxy groups are sp³ hybridized and will produce strong, sharp absorptions just below 3000 cm⁻¹, in the 2980–2850 cm⁻¹ range[14]. These will appear adjacent to the higher-frequency aromatic C-H stretches.

Halogen Substituent (C-Br)
  • C-Br Stretch: The vibration of the carbon-bromine bond involves a heavy atom and is found at low frequencies, deep within the fingerprint region. The C-Br stretch typically appears as a medium to strong absorption in the 690–515 cm⁻¹ range[15][16]. Its precise location can be influenced by the overall molecular structure.

Part 3: Data Summary and Spectral Interpretation

The combination of these features provides a unique spectral signature for this compound.

Table 1: Summary of Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100–3000Weak-MediumC-H StretchAromatic Ring
2980–2850StrongC-H Stretch (asymmetric & symmetric)Methyl & Ethoxy Groups
2860–2800MediumC-H Stretch (Fermi Doublet)Aldehyde
2760–2700MediumC-H Stretch (Fermi Doublet)Aldehyde
1710–1685StrongC=O Stretch (conjugated)Aldehyde
1625–1440MediumC=C Ring StretchAromatic Ring
1275–1200StrongC-O Asymmetric StretchAryl-Alkyl Ether
1050–1020StrongC-O Symmetric StretchAryl-Alkyl Ether
< 700Medium-StrongC-Br StretchBromo-substituent

Part 4: Experimental Protocol and Self-Validation

To ensure the acquisition of a high-quality, trustworthy spectrum, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FT-IR is recommended for its simplicity and minimal sample preparation.

Experimental Workflow: ATR FT-IR Spectroscopy

Experimental_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal sample_prep Place Small Amount of Solid/Liquid Sample on Crystal clean_crystal->sample_prep apply_pressure Apply Pressure (Ensure Good Contact) sample_prep->apply_pressure collect_bkg Collect Background Spectrum (Empty Crystal) apply_pressure->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample atr_correction Apply ATR Correction Algorithm collect_sample->atr_correction baseline_correction Perform Baseline Correction atr_correction->baseline_correction peak_picking Identify and Label Peak Frequencies baseline_correction->peak_picking interpretation Interpret Spectrum & Compare to References peak_picking->interpretation end End interpretation->end

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this technical guide, 3-Bromo-2-ethoxy-5-methylbenzaldehyde (CAS No. 708272-19-9), is a specialized chemical entity with limited publicly available data.[1] Consequently, this document leverages established principles of organic chemistry and draws upon empirical data from structurally analogous compounds to provide a comprehensive predictive profile. All proposed experimental protocols and expected data are presented as scientifically informed estimations intended to guide research and development efforts.

Introduction

This compound is a substituted aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic organic chemistry and is pivotal in the development of novel pharmaceuticals, agrochemicals, and materials. The unique arrangement of its functional groups—a bromine atom, an ethoxy group, a methyl group, and an aldehyde on a benzene ring—offers a versatile scaffold for a multitude of chemical transformations. This guide provides an in-depth analysis of its predicted physical and spectral characteristics, a plausible synthetic route, and a robust protocol for its characterization, designed for researchers, scientists, and drug development professionals.

Predicted Physicochemical Properties

The physical properties of this compound can be estimated by examining related compounds. Based on these analogs, a summary of its predicted characteristics is presented below.

PropertyPredicted ValueJustification based on Analogs
Molecular Formula C₁₀H₁₁BrO₂Based on the named structure.
Molecular Weight 243.10 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow solid or oilAromatic aldehydes are often crystalline solids or high-boiling oils.[2][3]
Melting Point Not available; likely a low-melting solidStructurally similar compounds like 3-Bromo-5-methylbenzaldehyde exist as solids.[4]
Boiling Point >200 °C at atmospheric pressureAromatic aldehydes of similar molecular weight have high boiling points.[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water.The presence of the aromatic ring and alkyl groups suggests hydrophobicity.

Molecular Structure and Logic

The substitution pattern on the benzene ring is key to the reactivity of this compound. The aldehyde group is an electron-withdrawing group, deactivating the ring towards electrophilic substitution, while the ethoxy and methyl groups are electron-donating, activating the ring. The interplay of these electronic effects, along with the steric hindrance provided by the substituents, dictates the regioselectivity of further chemical modifications.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-bromo-5-methylphenol. The workflow involves two key steps: ethoxylation of the hydroxyl group followed by formylation of the aromatic ring.

G start 3-Bromo-5-methylphenol step1 Williamson Ether Synthesis (Ethyl iodide, K₂CO₃, Acetone) start->step1 intermediate 1-Bromo-2-ethoxy-4-methylbenzene step1->intermediate step2 Ortho-formylation (e.g., Vilsmeier-Haack or Duff reaction) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-Bromo-2-ethoxy-4-methylbenzene

  • To a solution of 3-bromo-5-methylphenol (1 equivalent) in acetone, add potassium carbonate (2 equivalents).

  • Stir the suspension vigorously and add ethyl iodide (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-2-ethoxy-4-methylbenzene.

Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-bromo-2-ethoxy-4-methylbenzene (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • After completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Predicted Spectral Data
TechniquePredicted Observations
¹H NMR (CDCl₃) δ ~10.3 (s, 1H, CHO), ~7.6 (s, 1H, Ar-H), ~7.3 (s, 1H, Ar-H), ~4.1 (q, 2H, OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.5 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃) δ ~190 (CHO), ~160 (C-OEt), ~140 (C-Br), ~135 (C-CH₃), ~130 (Ar-CH), ~125 (Ar-CH), ~115 (Ar-C), ~70 (OCH₂CH₃), ~20 (Ar-CH₃), ~15 (OCH₂CH₃).
IR (KBr) ~2980 cm⁻¹ (C-H, alkyl), ~2880, 2780 cm⁻¹ (C-H, aldehyde), ~1690 cm⁻¹ (C=O, aldehyde), ~1580, 1470 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether).
Mass Spec (EI) M⁺ at m/z 242/244 (due to bromine isotopes), fragmentation patterns showing loss of H, CHO, C₂H₅, and Br.

The predicted ¹H NMR chemical shifts are based on the analysis of similar structures. For instance, the aldehyde proton in substituted benzaldehydes typically appears around δ 10.0 ppm.[2] The aromatic protons will appear as singlets due to their substitution pattern, and their chemical shifts are influenced by the electronic effects of the neighboring groups.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[5] Halogenated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[7] For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) from the supplier.[5][6]

Conclusion

While direct experimental data for this compound is scarce, a robust predictive profile can be constructed based on the well-established principles of organic chemistry and data from analogous compounds. This guide provides a foundational framework for its synthesis, purification, and characterization. The unique substitution pattern of this molecule presents numerous opportunities for further functionalization, making it a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions based on their experimental findings.

References

  • PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • ScienceLab.com. Material Safety Data Sheet: 3-bromobenzaldehyde. [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a strategic synthetic approach to obtaining 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of novel pharmaceutical compounds. The elucidated pathway prioritizes commercially available starting materials, high-yield transformations, and regiochemical control, reflecting a synthesis strategy grounded in established organic chemistry principles.

Strategic Synthesis Design: A Logic-Driven Approach

The synthesis of a polysubstituted aromatic compound such as this compound necessitates a carefully considered sequence of reactions to ensure the correct placement of each substituent. The directing effects of the functional groups on the aromatic ring during electrophilic aromatic substitution are of paramount importance in this endeavor. Our synthetic design hinges on the powerful ortho-directing influence of the hydroxyl group.

The proposed synthetic pathway commences with a readily available and cost-effective starting material, m-cresol (3-methylphenol). The sequence of reactions is as follows:

  • Bromination: Introduction of the bromine atom.

  • Formylation: Introduction of the aldehyde group.

  • Ethoxylation: Conversion of the hydroxyl group to an ethoxy group.

This sequence is strategically chosen to leverage the directing effects of the substituents at each stage, thereby maximizing the yield of the desired isomer.

Synthetic Pathway m_cresol m-Cresol intermediate1 4-Bromo-3-methylphenol m_cresol->intermediate1 Bromination (Br₂, CCl₄) intermediate2 3-Bromo-2-hydroxy-5-methylbenzaldehyde intermediate1->intermediate2 Ortho-Formylation (Duff Reaction) final_product This compound intermediate2->final_product Ethoxylation (C₂H₅I, K₂CO₃)

Caption: Proposed synthetic pathway for this compound starting from m-cresol.

Experimental Protocols and Mechanistic Insights

Part 1: Bromination of m-Cresol

The initial step involves the electrophilic bromination of m-cresol. The hydroxyl and methyl groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, and its directing effect will dominate. The para position to the hydroxyl group is blocked by the methyl group, and one ortho position is sterically hindered by the methyl group. Therefore, bromination is expected to occur primarily at the other ortho position (C4) and the para position (C6) relative to the methyl group. We are targeting the 4-bromo-3-methylphenol isomer.

Protocol:

  • Dissolve m-cresol in a suitable solvent, such as carbon tetrachloride (CCl₄).

  • Slowly add a solution of bromine (Br₂) in CCl₄ to the m-cresol solution at a low temperature (0-5 °C) with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 4-bromo-3-methylphenol[1][2].

Causality of Experimental Choices:

  • Low Temperature: Bromination is an exothermic reaction. Performing the reaction at a low temperature helps to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Solvent: Carbon tetrachloride is a non-polar solvent that is inert to the reaction conditions.

  • Purification: Column chromatography is essential to separate the desired 4-bromo-3-methylphenol from other isomers that may form.

Part 2: Ortho-Formylation of 4-Bromo-3-methylphenol (Duff Reaction)

With the bromine and methyl groups in place, the next crucial step is the introduction of the aldehyde group. We will employ the Duff reaction, which is a classic method for the ortho-formylation of phenols[3][4][5][6][7]. The strong ortho-directing effect of the hydroxyl group will direct the formylation to the C2 position.

Protocol:

  • To a mixture of 4-bromo-3-methylphenol and hexamethylenetetramine (HMTA), add an excess of a suitable acid, such as trifluoroacetic acid (TFA) or a mixture of acetic acid and glycerol.

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heating.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting crude 3-bromo-2-hydroxy-5-methylbenzaldehyde by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Hexamethylenetetramine (HMTA): HMTA serves as the source of the formyl group in the Duff reaction.

  • Acidic Medium: The reaction is acid-catalyzed. The acid protonates HMTA, which then acts as the electrophile.

  • Hydrolysis: The initial product of the Duff reaction is an imine, which is hydrolyzed to the aldehyde during the acidic workup.

Part 3: Ethoxylation of 3-Bromo-2-hydroxy-5-methylbenzaldehyde

The final step in the synthesis is the conversion of the phenolic hydroxyl group to an ethoxy group. This is a standard Williamson ether synthesis.

Protocol:

  • Dissolve 3-bromo-2-hydroxy-5-methylbenzaldehyde in a polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Add a weak base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add ethyl iodide (C₂H₅I) or diethyl sulfate to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Weak Base: Potassium carbonate is a suitable base to deprotonate the phenol without causing side reactions with the aldehyde group.

  • Ethylating Agent: Ethyl iodide is a reactive electrophile for the Williamson ether synthesis.

  • Polar Aprotic Solvent: Acetone or DMF are good solvents for this reaction as they can dissolve both the phenoxide and the ethylating agent.

Data Presentation

Table 1: Properties of Key Compounds

CompoundStarting Material/Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )
m-CresolStarting MaterialC₇H₈O108.14
4-Bromo-3-methylphenolIntermediate 1C₇H₇BrO187.04[8]
3-Bromo-2-hydroxy-5-methylbenzaldehydeIntermediate 2C₈H₇BrO₂215.04
This compoundFinal ProductC₁₀H₁₁BrO₂243.10

Conclusion

The synthetic route detailed in this guide offers a robust and logical approach to the preparation of this compound. By carefully selecting the starting material and the sequence of reactions based on the directing effects of the substituents, this strategy provides a reliable pathway for obtaining this important synthetic intermediate. The provided protocols are based on well-established and high-yielding reactions, ensuring their applicability in a research and development setting.

References

  • Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045–1052.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 19, 2026, from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved January 19, 2026, from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 19, 2026, from [Link]

  • Ungnade, H. E., & Orwoll, E. F. (1943). o-Bromo-p-cresol. Organic Syntheses, 23, 11.
  • Huston, R. C., & Ballard, M. M. (1934). SOME MONO AND DIBROMO DERIVATIVES OF META-CRESOL. Journal of the American Chemical Society, 56(12), 2604–2606.
  • Britton, E. C., & Van der Weele, J. C. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S.
  • JoVE. (2022, May 25). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved January 19, 2026, from [Link]

  • Williams, D. L. H., & Taylor, R. (2014). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Sustainable Chemistry & Engineering, 2(10), 2328–2333.
  • Careers360. (2020, January 25). meta cresol on bromination gives. Retrieved January 19, 2026, from [Link]

  • CN101037378B. (2010). A kind of method for preparing 2-bromo-4-methylphenol.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
  • Kermack, W. O., & Spragg, W. T. (1932). 451. Bromination of 2-Nitro-p-cresol. Journal of the Chemical Society (Resumed), 2946.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction. Retrieved January 19, 2026, from a relevant textbook or online resource.
  • Wikipedia. (n.d.). Duff reaction. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-m-cresol. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. 5(5), 634-639.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved January 19, 2026, from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved January 19, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved January 19, 2026, from [Link]

  • Chem-Station International Edition. (2016, September 22). Duff Reaction. Retrieved January 19, 2026, from [Link]

  • Lindoy, L. F., Meehan, G. V., & Teixidor, F. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(07), 1029–1032.
  • Martínez, R., & Garcia, Y. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10243–10249.
  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved January 19, 2026, from [Link]

  • Hansen, T. V., & Skattebøl, L. (2011). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This versatile building block possesses three key functional groups—an aldehyde, an aryl bromide, and an ethoxy group—that serve as strategic handles for a wide array of chemical modifications. We present detailed application notes and step-by-step protocols for several high-impact synthetic transformations, including Palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, reductive amination, and aldol condensation. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast range of organic molecules, finding applications in pharmaceuticals, fragrances, and materials science.[1][2] The title compound, this compound, is a particularly valuable scaffold. Its unique substitution pattern offers orthogonal reactivity, allowing for selective and sequential modifications.

  • The aldehyde group is a gateway to C-C bond formation through reactions like aldol condensation and provides a direct route to amines via reductive amination.[3][4]

  • The aryl bromide is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and alkynyl moieties.[5][6] The reactivity of aryl halides in such couplings typically follows the order I > OTf > Br > Cl.[7]

  • The ethoxy and methyl groups modulate the electronic properties and steric environment of the benzene ring, influencing reaction kinetics and regioselectivity.

This guide focuses on practical, field-proven protocols to empower researchers to leverage this building block for the synthesis of novel chemical entities with potential biological activity. Benzimidazole derivatives, for instance, which can be synthesized from substituted benzaldehydes, have shown a wide range of biological activities, including antifungal, anticancer, and anti-Alzheimer's properties.[8][9]

Physicochemical & Spectroscopic Profile

While specific experimental data for this compound is not broadly published, its properties can be inferred from closely related analogs.[10][11][12][13][14]

PropertyPredicted Value / Characteristic DataSource / Analogy
Molecular Formula C₁₀H₁₁BrO₂-
Molecular Weight 243.10 g/mol -
Appearance Likely a white to off-white solid or oilGeneral observation for similar compounds
¹H NMR (CDCl₃, ppm) Aldehyde proton (CHO) ~9.8-10.3 ppm; Aromatic protons ~7.0-7.8 ppm; Ethoxy CH₂ ~4.1 ppm; Ethoxy CH₃ ~1.4 ppm; Methyl CH₃ ~2.3 ppmInferred from similar structures[10][15]
IR (cm⁻¹) C=O stretch ~1680-1700 cm⁻¹; C-O stretch ~1200-1250 cm⁻¹; C-Br stretch ~550-650 cm⁻¹NIST WebBook[12]
Mass Spec (EI) M⁺ peak at m/z 242/244 (due to Br isotopes)NIST WebBook[11]

Synthetic Transformations & Protocols

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds.[16] The aryl bromide of our starting material is an excellent electrophile for these transformations.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[17] It is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[6][18]

Causality & Expertise: The reaction mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[17] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] A mixture of an organic solvent and water is often used, as water can enhance the reaction rate and solubility of the base.[16] We select Pd(PPh₃)₄ as a robust, commercially available catalyst suitable for a wide range of aryl bromides.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine 3-Bromo-2-ethoxy- 5-methylbenzaldehyde, arylboronic acid, & K₂CO₃ in Toluene/H₂O B Degas mixture with Argon for 15 min A->B C Add Pd(PPh₃)₄ catalyst under Argon B->C D Heat reaction at 90 °C (monitor by TLC/LC-MS) C->D E Cool, dilute with EtOAc, wash with H₂O & brine D->E F Dry organic layer (Na₂SO₄), filter, and concentrate E->F G Purify via flash column chromatography F->G H Obtain biaryl product G->H Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve 3-Bromo-2-ethoxy- 5-methylbenzaldehyde & alkyne in THF/Diisopropylamine B Degas mixture with Argon for 15 min A->B C Add Pd(PPh₃)₂Cl₂ and CuI catalysts under Argon B->C D Stir at room temperature (monitor by TLC/LC-MS) C->D E Filter through Celite, washing with Et₂O D->E F Wash filtrate with NH₄Cl, NaHCO₃, & brine E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify via flash column chromatography G->H I Obtain alkynyl product H->I Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve aldehyde and amine in DCE B Add acetic acid (catalyst) A->B C Stir for 20-30 min to allow imine formation B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir at room temperature (monitor by TLC/LC-MS) D->E F Quench with saturated aqueous NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify via flash column chromatography H->I J Obtain amine product I->J Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Dissolve aldehyde and acetophenone in Ethanol B Cool mixture in an ice bath A->B C Slowly add aqueous NaOH solution B->C D Stir at room temperature C->D E Monitor for precipitate formation D->E F Collect solid by vacuum filtration E->F G Wash solid with cold water and cold ethanol F->G H Recrystallize from ethanol G->H I Obtain pure chalcone product H->I

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic chemistry, the pursuit of efficient and modular strategies for the construction of complex molecular architectures is paramount. 3-Bromo-2-ethoxy-5-methylbenzaldehyde emerges as a highly valuable and versatile building block for chemists engaged in drug discovery, materials science, and fine chemical synthesis. Its trifunctional nature, featuring a reactive aryl bromide, a sterically influential ortho-ethoxy group, and a synthetically tractable aldehyde, provides a powerful platform for the strategic introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the benzaldehyde moiety, coupled with the steric hindrance imposed by the ortho-ethoxy group, presents unique challenges and opportunities in catalysis. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific substrate. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, and provide detailed, field-tested protocols to empower researchers to confidently employ this compound in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2] When applied to this compound, the primary challenge lies in overcoming the steric hindrance of the ortho-ethoxy group, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Causality-Driven Protocol Design:

To address the steric challenge, the selection of a bulky, electron-rich phosphine ligand is critical. Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines are known to promote the coupling of sterically demanding substrates by stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[4] The choice of a moderately strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial for activating the boronic acid for transmetalation without promoting unwanted side reactions.[1][5] A biphasic solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase, is often employed to facilitate the dissolution of both the organic and inorganic reagents.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • SPhos or XPhos (2-8 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium pre-catalyst, and the phosphine ligand.

  • Add the base to the reaction vessel.

  • Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Readily available and effective pre-catalysts for generating the active Pd(0) species.
Ligand SPhos or XPhos (2-8 mol%)Bulky, electron-rich ligands that facilitate coupling of sterically hindered substrates.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Moderately strong, non-nucleophilic bases effective for transmetalation with hindered substrates.[1][5]
Solvent Toluene/H₂O or Dioxane/H₂O (4:1 to 10:1)Biphasic system to dissolve both organic and inorganic reagents.[3]
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for sterically hindered coupling.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7] For a substrate like this compound, the steric hindrance from the ortho-ethoxy group can make the C-N bond formation challenging.

Causality-Driven Protocol Design:

The success of the Buchwald-Hartwig amination of this substrate hinges on the selection of a highly active catalyst system. Bulky, electron-rich phosphine ligands, such as BrettPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃, are often employed for coupling sterically hindered aryl bromides.[8] A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) are commonly used for this purpose.[6][8] Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos or RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv) or Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add this compound.

  • Add the anhydrous solvent.

  • Add the amine.

  • Add the base.

  • Seal the Schlenk tube and heat the reaction mixture to 65-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source for Buchwald-Hartwig aminations.
Ligand BrettPhos or RuPhos (4 mol%)Highly active, bulky ligands for the amination of sterically hindered aryl bromides.[8]
Base LiHMDS (2.5 equiv) or NaOt-Bu (1.4 equiv)Strong, non-nucleophilic bases to facilitate amine deprotonation.[6][8]
Solvent Anhydrous THF or TolueneAprotic solvents to prevent catalyst deactivation.
Temperature 65-100 °CTo overcome the steric hindrance and achieve a reasonable reaction rate.
Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd₂(dba)₃ and Ligand B Add this compound A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Add Base D->E F Heat (65-100 °C) with Stirring E->F G Monitor by TLC/LC-MS F->G H Cool and Quench G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction provides a direct route to introduce alkynyl functionalities, which are valuable precursors for a wide range of further transformations.

Causality-Driven Protocol Design:

The classic Sonogashira coupling employs a dual catalyst system of a palladium complex and a copper(I) co-catalyst.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. A common palladium source is PdCl₂(PPh₃)₂, and copper(I) iodide (CuI) is a typical co-catalyst.[11] An amine base, such as triethylamine (NEt₃) or diisopropylamine, is used both as a base and often as the solvent.[10][11] The reaction is typically carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (NEt₃) or Diisopropylamine (as solvent or co-solvent with THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the amine base (and co-solvent if used).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for Sonogashira couplings.[11]
Copper(I) Co-catalyst CuI (1-5 mol%)Activates the alkyne for transmetalation.[9]
Base NEt₃ or DiisopropylamineActs as a base and often as the solvent.[10][11]
Solvent Amine base or THF/amine mixtureProvides a suitable reaction medium.
Temperature Room temperature to 80 °CMild conditions are often sufficient for the Sonogashira coupling.
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)-Br Cu(I)-Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-Br->Cu(I)-C≡CR Alkyne Activation (R-C≡CH, Base) Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Transmetalation to Pd

Caption: A simplified representation of the dual catalytic cycles in the Sonogashira coupling.

References

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2888-2891.
  • Bálint, E., et al. (2022). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. Reaction Chemistry & Engineering, 7(11), 2465-2475.
  • Kwong, F. Y., et al. (2011).
  • Royal Society of Chemistry. (2013).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]

  • Myers, A. G. (2007). The Suzuki Reaction. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Selvita Laboratories. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PrepChem. (n.d.). Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(50), 17691-17697.
  • Bálint, E., et al. (2022). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. Reaction Chemistry & Engineering, 7(11), 2465-2475.
  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ResearchGate. (2011). Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2022). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Chotana, G. A., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4500.
  • Klimova, E. I., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules, 27(9), 2998.
  • Organic Syntheses. (1990). 2,2'-dimethoxy-6-formylbiphenyl. 69, 92.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)

Sources

Application of 3-Bromo-2-ethoxy-5-methylbenzaldehyde in the Synthesis of a Novel Pyrazole Carboxamide Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, multi-step synthetic pathway for the application of 3-Bromo-2-ethoxy-5-methylbenzaldehyde as a key starting material in the synthesis of a novel, hypothetical pyrazole carboxamide fungicide. Pyrazole carboxamides are a critical class of agrochemicals that function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1][2][3] While direct applications of this compound in agrochemical synthesis are not extensively documented, its unique substitution pattern makes it a valuable and strategic precursor for creating structurally complex and potentially highly active agrochemical candidates. This guide provides detailed, step-by-step protocols, expert insights into experimental choices, and a framework for researchers in the agrochemical and drug development fields to leverage this versatile building block.

Introduction: Strategic Value of Substituted Benzaldehydes

The development of new agrochemicals with improved efficacy, novel modes of action, and favorable safety profiles is paramount for global food security. Substituted aromatic aldehydes are foundational building blocks in this endeavor, providing the core scaffolds upon which molecular complexity and biological activity are built. This compound is a trifunctionalized aromatic ring, offering multiple reaction sites for diversification. The bromo-substituent is ideal for cross-coupling reactions, the ethoxy group influences solubility and electronic properties, and the methyl group provides a point for further functionalization or metabolic blocking.

This application note presents a robust, five-step synthetic route to a novel pyrazole carboxamide, herein designated as GMNI-F728 , starting from this compound. The chosen target, a succinate dehydrogenase inhibitor (SDHI), represents one of the most important and fastest-growing classes of modern fungicides.[1][2][3] The protocols provided are based on well-established, high-yielding chemical transformations, adapted for this specific substrate to guide researchers through the synthesis and characterization of new potential agrochemical leads.

Overall Synthetic Pathway

The proposed synthesis transforms this compound into the target fungicide GMNI-F728 through a logical sequence of reactions. The core strategy involves converting the aldehyde into an acetophenone, which then serves as the foundation for constructing the critical pyrazole-4-carboxylic acid intermediate via hydrazone formation and a Vilsmeier-Haack cyclization. The final step is a classic amide bond formation to couple the pyrazole acid with a biologically relevant amine moiety.

Synthetic_Pathway A 3-Bromo-2-ethoxy- 5-methylbenzaldehyde B 1-(3-Bromo-2-ethoxy- 5-methylphenyl)ethan-1-ol A->B  Step 1a: Grignard  Reaction C 1-(3-Bromo-2-ethoxy- 5-methylphenyl)ethan-1-one B->C  Step 1b: Oxidation   D Acetophenone Hydrazone Intermediate C->D  Step 2: Hydrazone  Formation E Pyrazole-4-carbaldehyde Intermediate D->E  Step 3: Vilsmeier-Haack  Reaction F Pyrazole-4-carboxylic Acid Intermediate E->F  Step 4: Oxidation   G Target Fungicide (GMNI-F728) F->G  Step 5: Amide  Coupling Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization & Formylation DMF DMF Vilsmeier [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone (D) Intermediate1 Initial Adduct Hydrazone->Intermediate1 + Vilsmeier Rgt. Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Product Pyrazole-4-carbaldehyde (E) Cyclized->Product Formylation & Hydrolysis

Sources

Application Note: A Proposed One-Pot Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document details a proposed one-pot synthetic protocol for the efficient preparation of 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a key building block in the development of novel pharmaceutical agents. By leveraging a sequential, multi-reaction process within a single vessel, this approach aims to enhance synthetic efficiency, reduce waste, and minimize purification steps compared to traditional multi-step syntheses. This application note provides a comprehensive, step-by-step methodology, explains the chemical rationale behind the chosen reagents and conditions, and offers insights into process optimization and safety considerations. It is intended for researchers and professionals in medicinal chemistry and drug development.

Introduction: The Significance of Functionalized Benzaldehydes and the Power of One-Pot Synthesis

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of therapeutic agents, from anticonvulsants to antihypertensives.[1][2][3] The specific substitution pattern of this compound offers a versatile platform for further molecular elaboration, with the bromine atom providing a handle for cross-coupling reactions, the ethoxy group influencing solubility and metabolic stability, and the aldehyde serving as a reactive center for the construction of more complex molecular architectures.

Traditional multi-step syntheses of such highly functionalized molecules often involve the isolation and purification of intermediates at each stage, leading to increased time, cost, and solvent waste. One-pot synthesis, where multiple reaction steps are carried out sequentially in a single reaction vessel, presents a more elegant and efficient alternative.[4][5][6][7] This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

This application note outlines a proposed one-pot synthesis of this compound, designed to be a robust and scalable method for its preparation.

Proposed One-Pot Synthetic Strategy

The proposed one-pot synthesis of this compound commences from a readily available starting material, 2-hydroxy-5-methylbenzaldehyde. The strategy involves a sequence of protection, bromination, etherification, and deprotection/oxidation, all performed in a single reaction vessel.

G A 2-Hydroxy-5-methylbenzaldehyde (Starting Material) B Protection of Aldehyde (e.g., as an acetal) A->B Reagent 1 C Bromination (e.g., with NBS) B->C Reagent 2 D Etherification (e.g., with ethyl iodide) C->D Reagent 3 E Deprotection and in situ formation of Aldehyde D->E Reagent 4 F This compound (Final Product) E->F Work-up

Caption: Proposed one-pot synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-5-methylbenzaldehyde≥98%Commercially AvailableStarting material
Ethylene glycolAnhydrousCommercially AvailableProtecting agent
p-Toluenesulfonic acid (p-TSA)Catalyst gradeCommercially AvailableCatalyst for protection
N-Bromosuccinimide (NBS)≥98%Commercially AvailableBrominating agent
Ethyl iodide≥99%Commercially AvailableEthylating agent
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableBase for etherification
Hydrochloric acid (HCl)1 M aqueous solutionCommercially AvailableFor deprotection and work-up
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent
Diethyl etherAnhydrousCommercially AvailableSolvent for extraction
Saturated sodium bicarbonate solutionPrepared in-houseFor work-up
BrinePrepared in-houseFor work-up
Step-by-Step Procedure
  • Protection of the Aldehyde:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-hydroxy-5-methylbenzaldehyde (10 mmol, 1.36 g), ethylene glycol (12 mmol, 0.67 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 19 mg) in 100 mL of anhydrous dichloromethane.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the complete formation of the acetal. This typically takes 2-4 hours.

    • Cool the reaction mixture to room temperature. The protected intermediate is not isolated.

  • Bromination:

    • To the same reaction flask, add N-bromosuccinimide (10.5 mmol, 1.87 g) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Etherification:

    • Add anhydrous potassium carbonate (20 mmol, 2.76 g) and ethyl iodide (15 mmol, 1.2 mL) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, or until TLC analysis indicates the consumption of the brominated intermediate.

  • Deprotection and Work-up:

    • Cool the reaction mixture to room temperature and add 50 mL of 1 M aqueous hydrochloric acid.

    • Stir vigorously for 1-2 hours to effect the deprotection of the acetal.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a solid.

Mechanistic Insights and Rationale

The success of this one-pot synthesis hinges on the careful selection of reagents and conditions that allow for sequential reactions without the need for intermediate isolation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Etherification cluster_3 Step 4: Deprotection A Aldehyde B Acetal A->B Ethylene glycol, p-TSA C Protected Phenol D Brominated Phenol C->D NBS E Brominated Phenol F Ethoxy Ether E->F Ethyl iodide, K₂CO₃ G Protected Aldehyde H Final Aldehyde G->H Aqueous Acid

Caption: Key transformations in the one-pot synthesis.

  • Protection: The aldehyde is temporarily converted to an acetal to prevent its reaction in the subsequent bromination and etherification steps.

  • Bromination: N-Bromosuccinimide is a mild and selective brominating agent for activated aromatic rings.

  • Etherification: The Williamson ether synthesis is a reliable method for the formation of the ethoxy group.

  • Deprotection: The acetal is readily hydrolyzed back to the aldehyde under acidic conditions.

Anticipated Results and Characterization

ParameterExpected Value
Yield60-75% (unoptimized)
Physical AppearanceOff-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 10.3 (s, 1H, CHO), 7.8 (s, 1H, ArH), 7.3 (s, 1H, ArH), 4.1 (q, 2H, OCH₂CH₃), 2.4 (s, 3H, ArCH₃), 1.5 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 191.0, 158.0, 138.0, 135.0, 130.0, 125.0, 115.0, 65.0, 20.0, 15.0
Mass Spectrometry (ESI+)m/z calculated for C₁₀H₁₁BrO₂ [M+H]⁺: 243.00, found: 243.0

Conclusion

The proposed one-pot synthesis of this compound offers a promising and efficient route to this valuable pharmaceutical intermediate. By combining multiple synthetic steps into a single, streamlined process, this methodology has the potential to significantly reduce production time, cost, and environmental impact. Further optimization of reaction conditions may lead to even higher yields and purity. This application note serves as a valuable resource for researchers and professionals seeking to implement advanced synthetic strategies in their drug discovery and development programs.

References

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. [Link][4][5][6]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link][7]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. [Link][1]

  • Blog. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? [Link][2]

  • Journal of the American Chemical Society. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • NIH. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

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Application Notes & Protocols for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novelty in Chemical Synthesis

The relentless pursuit of novel organic compounds is the engine driving innovation across the molecular sciences. From life-saving pharmaceuticals to next-generation materials, the ability to design and construct new molecular architectures is paramount. This guide moves beyond a simple recitation of reactions; it provides a strategic framework for the synthesis of novel compounds, grounded in mechanistic understanding and validated by detailed, field-tested protocols. We will explore the logical process of deconstructing complex targets, delve into the powerful toolkit of modern synthetic reactions, and provide a practical, step-by-step guide to executing a cornerstone transformation: the Suzuki-Miyaura cross-coupling.

Part 1: The Strategic Blueprint — Retrosynthetic Analysis

Before a single flask is charged, the synthetic chemist's most powerful tool is logic. Retrosynthetic analysis, a concept formalized and popularized by E.J. Corey, is the art of deconstructing a complex target molecule into simpler, commercially available precursors.[1] This process involves mentally breaking bonds (disconnections) that correspond to reliable chemical reactions, performed in reverse.[1][2]

The goal is structural simplification.[1] By working backward from the target, chemists can identify multiple potential synthetic routes, allowing for a comparison of efficiency, cost, and feasibility before committing to a laboratory plan.[3] Key strategies involve identifying strategic bonds, often those that simplify the carbon skeleton most effectively or break the molecule into symmetrical or easily accessible fragments.[4][5][6]

Core Principles of Retrosynthesis:

  • Disconnection: A retrosynthetic step involving the breaking of a bond to form two or more simplified precursors, known as synthons.[1]

  • Synthons: Idealized fragments resulting from a disconnection, which do not necessarily exist in reality but for which stable, reactive synthetic equivalents are known.[3][7]

  • Functional Group Interconversion (FGI): The process of converting one functional group into another to facilitate a key disconnection or subsequent bond-forming step.[7][8]

Below is a generalized workflow illustrating the logical process of retrosynthetic analysis.

G TM Target Molecule (TM) Complex Structure Analyze Analyze Structure (Identify Key Bonds, Rings, Functional Groups) TM->Analyze Disconnect Perform Strategic Disconnection (e.g., C-C, C-X bond) Analyze->Disconnect Apply transform Synthons Generate Idealized Synthons Disconnect->Synthons Equivalents Identify Real-World Synthetic Equivalents Synthons->Equivalents Find reagents Precursors Simplified Precursors Equivalents->Precursors Repeat Repeat Until Commercially Available Starting Materials (SMs) are Reached Precursors->Repeat Plan Formulate Forward Synthetic Plan (SMs -> TM) Repeat->Plan

Caption: A generalized workflow for retrosynthetic analysis.

Part 2: The Modern Synthetic Toolkit — Key Transformative Reactions

With a strategic plan in hand, the next step is execution. The modern synthetic chemist has an arsenal of powerful and reliable reactions. Here, we highlight two pillars of contemporary synthesis: the robust palladium-catalyzed cross-coupling and the innovative approach of photoredox catalysis.

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[9] Its popularity stems from its mild conditions, exceptional functional group tolerance, and the relatively low toxicity of the boron reagents.[10] It is a cornerstone for synthesizing biaryls, styrenes, and polyenes, which are common motifs in pharmaceuticals and organic materials.[10][11]

The Catalytic Cycle: The reaction's efficacy lies in a well-understood catalytic cycle centered on a palladium complex.[11] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex.[9][12]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[11][13]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][12]

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product ArX Ar-X (Aryl Halide) ArX->ArPdX ArB Ar'-B(OH)₂ (Boronic Acid) + Base ArB->ArPdAr

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Innovator: Photoredox Catalysis

Photoredox catalysis has emerged as a revolutionary strategy in organic synthesis, using visible light to drive chemical reactions under remarkably mild conditions.[14][15] This approach utilizes a photocatalyst (often a ruthenium or iridium complex, but also organic dyes) that, upon absorbing light, can initiate single-electron transfer (SET) processes.[15][16] This generates highly reactive radical intermediates from stable precursors, enabling transformations that are often difficult or impossible to achieve through traditional thermal methods.[16][17] Its applications are vast, including C-C bond formation, C-H activation, and radical-mediated transformations.[15] The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis, has unlocked novel and powerful synthetic pathways.[18]

Part 3: From Theory to Practice — A Detailed Protocol

The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system, with notes on causality and troubleshooting to ensure reproducibility.

Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl

This protocol details the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried 25 mL Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stir bar

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for extraction and filtration

Experimental Workflow Visualization

Workflow Start 1. Reagent Prep (Weigh solids) Setup 2. Reaction Setup (Add to flask, seal) Start->Setup Inert 3. Inert Atmosphere (Evacuate/backfill x3) Setup->Inert Solvent 4. Add Solvents (Degassed Toluene/H₂O) Inert->Solvent React 5. Reaction (Heat & Stir) Solvent->React Monitor 6. Monitor (TLC/GC-MS) React->Monitor Workup 7. Workup (Quench, Extract) Monitor->Workup Purify 8. Purification (Column Chromatography) Workup->Purify End 9. Characterize (Pure Product) Purify->End

Caption: Step-by-step experimental workflow for Suzuki Coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.[10]

    • Causality: Using an oven-dried flask minimizes atmospheric moisture, which can lead to unwanted side reactions like protodeboronation of the boronic acid.[19] Grinding the base increases its surface area and solubility, improving reaction kinetics.[20]

  • Establishing an Inert Atmosphere:

    • Seal the flask with a rubber septum. Connect the flask to a Schlenk line.

    • Carefully evacuate the flask until the pressure is low, then backfill with an inert gas (argon or nitrogen). Repeat this evacuate/backfill cycle three times.[10]

    • Causality: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it.[19][21] Thoroughly degassing the vessel is critical for catalytic activity.

  • Solvent Addition and Reaction Initiation:

    • Using a syringe, add degassed toluene (5 mL) followed by degassed water (0.5 mL) to the flask.[10]

    • Causality: The biphasic toluene/water system is common. Toluene solubilizes the organic components and catalyst, while water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[9][19]

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction's progress by periodically taking small aliquots via syringe and analyzing them by TLC or GC-MS.

    • Causality: Monitoring ensures the reaction is proceeding and allows for determination of the optimal reaction time, preventing potential degradation of the product from prolonged heating.

  • Workup:

    • Once the starting material is consumed (typically 2-12 hours), remove the flask from the heat and allow it to cool to room temperature.

    • Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[10]

    • Combine the organic layers and wash with brine (1 x 20 mL).[10]

    • Causality: The water quench dissolves the inorganic salts. Extraction with an organic solvent transfers the desired product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.[10]

    • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-1,1'-biphenyl.

Data Presentation and Troubleshooting

The choice of reaction components is critical for success. The following table provides a starting point for optimization and troubleshooting common issues.

Parameter Common Choices Rationale & Troubleshooting Notes [10][19][21][22]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(II) sources like Pd(OAc)₂ are air-stable but require in situ reduction to active Pd(0). If the reaction fails, consider a pre-activated Pd(0) source like Pd(PPh₃)₄.
Ligand Monodentate: SPhos, XPhosBidentate: dppfBulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) generally accelerate oxidative addition and reductive elimination. Ligand choice is substrate-dependent and often requires screening.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFThe base activates the boronic acid for transmetalation. K₃PO₄ is a strong, effective base. For base-sensitive substrates, a weaker base like K₂CO₃ or CsF may be necessary. Base strength and solubility are key factors.
Solvent Toluene, Dioxane, THF, DMFThe solvent must solubilize the reactants and catalyst. A small amount of water is often beneficial, especially with carbonate or phosphate bases. Ensure solvents are anhydrous and degassed.

Common Issue: Low or No Yield

  • Verify Reagent Quality: Ensure starting materials, base, and particularly the solvent are pure and anhydrous.[21]

  • Check Catalyst Activity: The palladium catalyst may be deactivated. Ensure the inert atmosphere was properly established. Consider a different ligand or palladium source.[21]

  • Assess Base Efficacy: The base may not be strong or soluble enough. Try a different base (e.g., Cs₂CO₃) or ensure it is finely powdered.[19]

References

  • Introduction to Retrosynthesis: Strategies and Approaches. (n.d.). E3S Web of Conferences. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Retrosynthetic analysis | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • Retrosynthetic analysis. (2023, December 22). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Beginner Guide to Retrosynthesis Analysis. (2022, November 11). International Core Journal of Engineering. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2021, August 16). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Photoredox catalysis in organic chemistry: Advances and challenges. (2024, December 12). International Journal of Chemical Research and Development. Retrieved January 19, 2026, from [Link]

  • Basics of Retrosynthetic Analysis: A Review for Beginners. (2023, November 29). Dean & Francis. Retrieved January 19, 2026, from [Link]

  • The Logic of Synthesis. (2021, August 15). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Red-Shifting Blue Light Photoredox Catalysis for Organic Synthesis: A Graphical Review. (2023, February 28). Synfacts. Retrieved January 19, 2026, from [Link]

  • PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS. (2025, January 1). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Retrosynthetic strategies and their impact on synthesis of arcutane natural products. (2020, January 21). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Advances in Green and Sustainable Photo Redox Catalysis for Organic Transformation. (n.d.). Chembiopub. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • Retrosynthetic Analysis. (n.d.). Baran Lab, Scripps Research. Retrieved January 19, 2026, from [Link]

  • Logical and Strategic Bond Disconnections. (n.d.). University of Liverpool. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 19, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021, July 12). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 19, 2026, from [Link]

  • Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. (2025, February 27). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 19, 2026, from [Link]

  • Solved 1. A common problem in palladium-catalyzed. (2023, November 25). Chegg. Retrieved January 19, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. Retrieved January 19, 2026, from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Role of Substituted Bromobenzaldehydes in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Substituted benzaldehydes are foundational pillars in the edifice of medicinal chemistry, serving as versatile synthons for a vast spectrum of therapeutic agents.[1] Among these, bromobenzaldehyde derivatives represent a particularly strategic class of intermediates. The presence of the bromine atom provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, while the aldehyde group offers a gateway to numerous classical transformations.[2] Although the specific compound 3-Bromo-2-ethoxy-5-methylbenzaldehyde is not widely documented in publicly available literature, this guide will explore the broader, well-established role of its structural class—substituted bromobenzaldehydes—in the development of pharmaceutical intermediates. We will delve into the underlying principles of their synthesis, reactivity, and application, providing detailed protocols and expert insights to guide researchers in leveraging these powerful building blocks for drug discovery.

Introduction: The Synthetic Power of Substituted Benzaldehydes

In the intricate process of drug development, the efficiency and versatility of starting materials are paramount. Substituted benzaldehydes are exemplary intermediates, offering a rich platform for molecular elaboration.[3][4] The aromatic ring can be tailored with various functional groups to modulate the electronic properties, lipophilicity, and metabolic stability of the final active pharmaceutical ingredient (API).[2]

The key functional groups of a molecule like this compound each confer distinct advantages:

  • Aldehyde (-CHO): This group is highly reactive and serves as a linchpin for transformations such as reductive aminations, Wittig reactions, oxidations to carboxylic acids, and various condensation reactions to form Schiff bases or chalcones.[2][3]

  • Bromine (-Br): The bromo substituent is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient construction of complex molecular scaffolds, a cornerstone of modern drug design.[2]

  • Ethoxy (-OEt) & Methyl (-Me): These groups are crucial for tuning the pharmacokinetic profile of a molecule. The ethoxy group, a type of phenolic ether, is found in numerous pharmaceuticals and can influence properties like solubility and receptor binding.[5] The methyl group can impact metabolic stability and lipophilicity.

This guide provides a framework for understanding and utilizing the synthetic potential of this class of compounds.

General Synthesis of Substituted Bromobenzaldehydes

The synthesis of substituted bromobenzaldehydes typically involves two main strategies: bromination of a pre-existing substituted benzaldehyde or oxidation of a brominated benzyl alcohol.

Workflow for Synthesis via Electrophilic Bromination

The direct bromination of an activated aromatic ring is a common and effective method. The choice of brominating agent and solvent system is critical to control regioselectivity and prevent over-bromination.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product Start Substituted Benzaldehyde (e.g., 2-ethoxy-5-methylbenzaldehyde) Reaction Electrophilic Aromatic Bromination Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Reagents Brominating Agent (Br2 or NBS) Solvent (e.g., Acetic Acid, CH3CN) Reagents->Reaction Conditions: Controlled Temp. Purification Purification (Crystallization or Chromatography) Workup->Purification End Substituted Bromobenzaldehyde (e.g., this compound) Purification->End

Caption: General workflow for synthesizing a substituted bromobenzaldehyde.

Protocol 1: Electrophilic Bromination of a Hydroxy/Alkoxy Benzaldehyde

This protocol is adapted from established methods for brominating substituted benzaldehydes.[6][7] It leverages bromine in an acidic solvent, a common method for achieving regioselective bromination on activated rings.

Objective: To synthesize a brominated benzaldehyde derivative from its non-brominated precursor.

Materials:

  • Substituted Benzaldehyde (e.g., 2-hydroxy-5-methoxybenzaldehyde) (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) (1.0 - 1.1 eq)

  • Sodium Acetate (optional, as a scavenger for HBr)

  • Saturated Sodium Bisulfite solution

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the starting substituted benzaldehyde in glacial acetic acid (~10 mL per gram of aldehyde).

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred aldehyde solution at room temperature. Expert Insight: Maintaining a controlled addition rate and temperature (e.g., using an ice bath for highly reactive substrates) is crucial to prevent side reactions and ensure selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice water.

  • Workup: If any orange color from excess bromine persists, add saturated sodium bisulfite solution dropwise until the color disappears. A precipitate of the crude product should form.

  • Extraction: If a precipitate does not form or is incomplete, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Pharmaceutical Intermediate Synthesis: The Suzuki-Miyaura Cross-Coupling

The true synthetic value of bromobenzaldehydes shines in their use as building blocks for more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for forming C-C bonds and is used extensively in pharmaceutical manufacturing.[2]

Workflow for Suzuki-Miyaura Coupling

This workflow illustrates how a bromobenzaldehyde can be coupled with a boronic acid to construct a biphenyl scaffold, a common motif in drug molecules.

G cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product Start1 Substituted Bromobenzaldehyde Reaction Suzuki-Miyaura Cross-Coupling Start1->Reaction Start2 Aryl/Heteroaryl Boronic Acid Start2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene/H2O, Dioxane) Reagents->Reaction Conditions: Inert Atmosphere Heat (80-110 °C) Purification Purification (Column Chromatography) Workup->Purification End Biaryl Benzaldehyde Intermediate Purification->End

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 3-Bromo-2-ethoxy-5-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we will delve into common challenges, provide in-depth troubleshooting, and offer field-proven insights to enhance your experimental outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, presented in a problem-and-solution format.

Problem 1: Low or No Product Yield in the Formylation Step (Vilsmeier-Haack Reaction)

A common route to benzaldehydes is the Vilsmeier-Haack reaction, which formylates electron-rich aromatic rings.[1][2] Low yields in this step can be frustrating. Let's break down the potential causes and their solutions.

Potential Cause Explanation Recommended Solution
Insufficiently Activated Substrate The Vilsmeier-Haack reagent is a relatively weak electrophile and requires an electron-rich aromatic ring to react efficiently.[2]Ensure your starting material has strong electron-donating groups (e.g., -OH, -OR, -NR2). If starting with a less activated ring, consider using a more potent formylation method.
Decomposition of the Vilsmeier Reagent The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if exposed to water.[3]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent.The initial formation of the reagent is typically done at low temperatures (0-10 °C), followed by a gradual increase to room temperature or gentle heating for the formylation step.
Suboptimal Stoichiometry An incorrect ratio of the formylating agent (e.g., DMF) to the activating agent (e.g., POCl3) can lead to incomplete reaction or side product formation.A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often optimal.

Understanding the Vilsmeier-Haack Mechanism

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the aromatic ring.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Aromatic_Ring Electron-Rich Aromatic Ring Aromatic_Ring->Intermediate Electrophilic Attack Product Aryl Aldehyde Intermediate->Product Hydrolysis Hydrolysis (Work-up) Hydrolysis->Product

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 2 eq.) to your chosen anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3, 1.2 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add your activated aromatic substrate (1 eq.) to the reaction mixture, either neat or dissolved in a minimal amount of anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Problem 2: Poor Regioselectivity during Bromination

The position of the bromine atom is critical. Poor regioselectivity often arises from a misunderstanding of the directing effects of the substituents on the aromatic ring.

The ethoxy group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The aldehyde group is a deactivating, meta-director. The interplay of these groups will determine the position of bromination. For 2-ethoxy-5-methylbenzaldehyde, the position ortho to the powerful ethoxy group (and meta to the aldehyde) is the most likely site of electrophilic attack.

Visualizing Directing Effects

Directing_Effects cluster_ring Aromatic Ring CHO CHO (meta-director) OEt OEt (ortho, para-director) Me Me (ortho, para-director) Br+ Br+ Br+->CHO Repelled from ortho/para Br+->OEt Attracted to ortho/para Br+->Me Attracted to ortho/para

Caption: Directing effects of substituents on electrophilic bromination.

Optimized Bromination Protocol

For selective bromination, using N-bromosuccinimide (NBS) with a catalyst in a suitable solvent is often preferred over elemental bromine to avoid over-bromination.[4]

  • Dissolve your substituted benzaldehyde (1 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Add N-bromosuccinimide (NBS, 1.05 eq.).

  • Add a catalytic amount of a Lewis acid or a radical initiator, depending on the desired mechanism (for aromatic bromination, a Lewis acid like iron(III) bromide can be used, though for highly activated rings, it may not be necessary).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Problem 3: Incomplete Ethoxylation or Side Reactions

If your synthetic route involves the ethoxylation of a hydroxyl group (e.g., on 3-bromo-2-hydroxy-5-methylbenzaldehyde), you might encounter issues with the Williamson ether synthesis.

Potential Cause Explanation Recommended Solution
Weak Base Incomplete deprotonation of the phenol will lead to unreacted starting material.Use a strong enough base to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are common choices.
Poor Nucleophile The phenoxide needs to be a good nucleophile to displace the leaving group on the ethylating agent.Ensure complete deprotonation.
Steric Hindrance Steric hindrance around the hydroxyl group or on the ethylating agent can slow down the reaction.While less of an issue with an ethyl group, for bulkier alkyl groups, this can be a significant factor.
Side Reactions The ethylating agent (e.g., ethyl iodide or ethyl bromide) can undergo elimination reactions, especially with stronger, bulkier bases.Use a non-bulky base and a good leaving group on the ethylating agent. Maintain a moderate reaction temperature.

Protocol for Williamson Ether Synthesis

  • To a solution of the substituted phenol (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify as needed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for this compound?

While multiple routes are possible, a convergent synthesis is often most efficient. One plausible route is the formylation of a pre-synthesized 2-bromo-1-ethoxy-4-methylbenzene. Alternatively, starting from a commercially available cresol, one could perform ethoxylation, followed by formylation and then bromination, carefully considering the directing effects at each stage. The choice of route will depend on the availability and cost of starting materials.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): This will determine the molecular weight of your compound and can provide fragmentation patterns that support the proposed structure.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the aldehyde (C=O stretch) and the ether (C-O stretch).

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of your compound.

Q3: What are the key safety precautions to consider during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reagents like phosphorus oxychloride and bromine are highly corrosive and toxic; handle them with extreme care.

  • Many of the solvents used are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles).

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q4: Can I use alternative reagents for bromination or formylation?

Yes, several alternatives exist:

  • For bromination: Besides NBS, you can use bromine in a solvent like acetic acid or dichloromethane.[5][6] However, this can be less selective.

  • For formylation: Other methods include the Gattermann-Koch reaction (using CO and HCl with a catalyst), the Reimer-Tiemann reaction (for phenols, using chloroform and a base), or the Duff reaction (for activated arenes, using hexamethylenetetramine). The Vilsmeier-Haack reaction is often preferred for its mild conditions and broad substrate scope.[7]

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-68.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • National Center for Biotechnology Information. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methylbenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Jurnal Kimia. (n.d.).
  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-192.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.

Sources

Technical Support Center: Purification of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key benzaldehyde derivative. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a substituted aromatic aldehyde, and like many of its counterparts, its purification can be challenging. The aldehyde functional group is susceptible to oxidation, and the presence of various functional groups on the aromatic ring can lead to a range of potential impurities with similar polarities to the desired product. Common impurities may include unreacted starting materials, over-brominated side products, or the corresponding carboxylic acid formed by oxidation.

This guide will focus on the most effective purification techniques for this class of compounds: recrystallization and column chromatography . We will also address common issues and provide troubleshooting strategies in a user-friendly question-and-answer format.

Core Purification Strategies: A Visual Guide

To aid in selecting the appropriate purification strategy, the following flowchart outlines a general workflow for the purification of this compound.

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oily) purity_check Purity Check (TLC, NMR, HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% oily_product Oily/Impure Solid purity_check->oily_product Purity < 98% oily_product->column_chromatography

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar for the compound at the elevated temperature, or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Add a more polar co-solvent: If you are using a nonpolar solvent like hexanes, add a small amount of a more polar solvent such as ethyl acetate or dichloromethane dropwise to the hot solution until it becomes clear. Then, allow it to cool slowly.

    • Lower the dissolution temperature: Dissolve your compound at a slightly lower temperature to avoid supersaturation that can lead to oiling.

    • Perform a preliminary purification: If impurities are the cause, a quick filtration through a small plug of silica gel can remove highly polar impurities.

Q2: I am getting very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors, including using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated.

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.

    • Solvent selection: Your chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or solvent systems.

Column Chromatography Issues

Q3: My compound is running as a streak on the TLC plate, making it difficult to choose a solvent system for column chromatography.

A3: Streaking on a TLC plate is often caused by overloading the sample, the compound being too polar for the chosen mobile phase, or interactions with the silica gel.

  • Troubleshooting Steps:

    • Dilute your sample: Spot a more dilute solution of your compound on the TLC plate.

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add a modifier: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve the spot shape. For aldehydes, which can be sensitive, this should be done cautiously.

Q4: I am seeing co-elution of my product with an impurity during column chromatography.

A4: Co-elution occurs when the polarity of the desired product and an impurity are very similar in the chosen solvent system.

  • Troubleshooting Steps:

    • Use a shallower solvent gradient: A slower, more gradual increase in the polarity of the mobile phase can improve separation.

    • Try a different solvent system: Sometimes changing the solvents in the mobile phase (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can alter the selectivity and improve separation.

    • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.

General Purity and Stability Issues

Q5: My purified product is a yellow oil, but I was expecting a solid. What does this indicate?

A5: An oily product when a solid is expected often points to the presence of residual solvent or impurities that are depressing the melting point.[1]

  • Troubleshooting Steps:

    • Dry under high vacuum: Ensure all residual solvent has been removed by drying the sample under high vacuum for an extended period.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. This can sometimes wash away impurities and encourage the formation of a solid.

    • Re-purify: If the product remains an oil, it likely contains a significant amount of impurities, and another round of purification, possibly with a different technique, is necessary.

Q6: My purified this compound discolors over time. How can I prevent this?

A6: Benzaldehyde derivatives are prone to oxidation, where the aldehyde group is converted to a carboxylic acid. This is often accelerated by exposure to air and light.

  • Preventative Measures:

    • Store under an inert atmosphere: Store the purified compound under an inert gas such as argon or nitrogen to minimize contact with oxygen.

    • Refrigerate or freeze: Storing the compound at low temperatures can slow down the rate of degradation.

    • Protect from light: Use an amber-colored vial or store the container in the dark to prevent light-induced degradation.

Detailed Experimental Protocols

The following are detailed protocols for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent (see table below for suggestions) and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.

    • Gently heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Solvent/Solvent System Rationale for Aromatic Aldehydes
Ethanol/WaterA common and effective system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, then redissolved with a few drops of ethanol.
Hexane/Ethyl AcetateA good choice for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.
IsopropanolOften a good single-solvent choice for moderately polar aromatic compounds.
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel is a suitable stationary phase.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities. A common starting point for similar compounds is a 10:1 to 5:1 mixture of hexane:ethyl acetate.[2]

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude product (a general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight).

    • Pack the column with silica gel using either the "dry packing" or "slurry packing" method with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a more volatile solvent like dichloromethane.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel ("dry loading"), which is then carefully added to the top of the column. This method is preferred for less soluble compounds.

  • Elution:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions in test tubes and monitor the elution of the compounds by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent by rotary evaporation to yield the purified this compound.

Purity Assessment

After purification, it is crucial to assess the purity of this compound. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is an excellent tool for identifying and quantifying impurities. The proton NMR spectrum of a pure substituted benzaldehyde will show a characteristic aldehyde proton signal between 9 and 10 ppm.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity. A single sharp peak in the chromatogram indicates a pure compound.

References

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Velázquez, C. A., et al. (2012). Synthesis and antiviral activity of novel salicylaldehyde-derived Schiff bases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6153.
  • Wang, X., et al. (2012). Enantioselective synthesis of chiral aromatic spiroketals via organocatalytic intramolecular oxa-Michael addition. Organic Letters, 14(17), 4532-4535.
  • Zhang, X., et al. (2012). Design, synthesis, and biological evaluation of novel salicylaldehyde-based anticancer agents. Journal of Medicinal Chemistry, 55(11), 5483-5497.
  • Escudero-Adán, E. C., et al. (2010). Zinc complexes with salicylaldehyde-derived Schiff base ligands: Synthesis, structure, and catalytic activity in the ring-opening polymerization of ε-caprolactone. Inorganica Chimica Acta, 363(1), 188-196.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. Retrieved January 18, 2026, from a relevant BenchChem technical support document.

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Technical Support Center: Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers and process chemists engaged in the synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. We will deconstruct the common synthetic routes, anticipate the most prevalent side reactions, and provide actionable troubleshooting strategies to optimize yield, purity, and reproducibility. Our approach is grounded in mechanistic principles to empower users not just to follow steps, but to make informed, data-driven decisions during their experimental work.

Part 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound typically proceeds via a two-step sequence starting from 4-methyl-1-ethoxybenzene. This precursor is readily available or can be synthesized from p-cresol. The core transformations are an electrophilic formylation followed by a regioselective electrophilic bromination. Understanding the electronic and steric influences at each stage is critical to mitigating side reactions.

G cluster_0 Starting Material cluster_1 Step 1: Formylation cluster_2 Step 2: Bromination SM 4-Methyl-1-ethoxybenzene INT 2-Ethoxy-5-methylbenzaldehyde SM->INT Vilsmeier-Haack (POCl₃, DMF) or Ortho-Lithiation (n-BuLi, DMF) PROD This compound INT->PROD Electrophilic Bromination (e.g., NBS, Br₂) G cluster_main Vilsmeier-Haack Formylation Pathways Start 4-Methyl-1-ethoxybenzene Reagent + Vilsmeier Reagent Start->Reagent Desired Desired Product 2-Ethoxy-5-methylbenzaldehyde (Ortho to -OEt) Reagent->Desired Major Pathway (Sterically favored) Side1 Regioisomer 4-Ethoxy-3-methylbenzaldehyde (Para to -OEt) Reagent->Side1 Minor Pathway Side2 Di-formylated Product Desired->Side2 Over-reaction (Excess Reagent/High Temp)

Caption: Regiochemical analysis for electrophilic bromination.

  • Troubleshooting & Solutions:

    • Milder Brominating Agent: Switch from liquid bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, which greatly enhances selectivity and reduces the risk of polybromination.

    • Solvent Choice: Using a non-polar solvent like CCl₄ or a polar aprotic solvent like DMF or acetonitrile can influence the reactivity of the brominating agent. For phenol ethers, acetic acid is also a common solvent.

    • Temperature Control: Perform the reaction at room temperature or below (0 °C) to slow the reaction rate and improve selectivity.

    • Stoichiometry: Use precisely 1.0 to 1.1 equivalents of the brominating agent.

Q4: My NMR spectrum shows a signal for a -CH₂Br group, and the methyl singlet has disappeared. What happened?

A4: You have performed a radical benzylic bromination instead of an electrophilic aromatic substitution.

  • Mechanistic Cause: This typically occurs when using N-Bromosuccinimide (NBS) in a non-polar solvent (like CCl₄) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light. T[1]hese conditions favor the formation of a bromine radical, which abstracts a hydrogen from the benzylic position (the methyl group) to form a stable benzyl radical, which then reacts with bromine.

  • Troubleshooting & Solutions:

    • Ensure Ionic Conditions: To promote electrophilic aromatic substitution, ensure your reaction is run in the dark (wrap the flask in foil) and in the absence of radical initiators. Using a polar solvent can also favor the ionic pathway.

    • Catalyst: For less activated systems, a Lewis acid catalyst would be used, but for this highly activated ring, it is unnecessary and would likely lead to decomposition or over-reaction. The key is to avoid radical initiators.

Q5: My final product is contaminated with 3-Bromo-2-ethoxy-5-methylbenzoic acid. How can I prevent this and purify my aldehyde?

A5: Aldehydes are susceptible to oxidation, which can occur during the reaction or workup. This side product can often be removed with a simple extraction or a specific derivatization technique.

  • Mechanistic Cause: The aldehyde group can be oxidized to a carboxylic acid by certain brominating reagents if conditions are too harsh, or more commonly, by exposure to air over long periods (autooxidation), especially in the presence of impurities.

  • Prevention and Purification:

    • Milder Conditions: Use the mildest possible reaction conditions and minimize reaction time.

    • Workup: During workup, a wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer, leaving the neutral aldehyde in the organic layer. [2] * Bisulfite Adduct Purification: For stubborn impurities, a highly effective method is the formation of a bisulfite adduct. T[2][3][4]his technique is selective for aldehydes and some ketones.

Part 3: Key Experimental Protocols

Protocol: Purification of Aromatic Aldehydes via Bisulfite Adduct Formation

This protocol is highly effective for removing non-aldehydic impurities, including the corresponding carboxylic acid and unreacted starting material.

[3][4]1. Dissolution: Dissolve the crude aldehyde product in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or THF). 2. Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). Stir the resulting mixture vigorously at room temperature for 1-3 hours. The solid, crystalline bisulfite adduct of the aldehyde should precipitate. 3. Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with the solvent used in step 1 (e.g., ethanol) and then with diethyl ether to remove any trapped organic impurities. 4. Regeneration of Aldehyde: Suspend the washed solid adduct in water. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) dropwise, or a dilute HCl solution, until the mixture becomes basic (or acidic). Stir until the solid completely dissolves and the aldehyde separates, often as an oil or a new precipitate. 5. Extraction: Extract the liberated pure aldehyde into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 6. Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary: Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
Formylation: Multiple products by TLC1. Regioisomer formation2. Di-formylation1. Lower reaction temperature.2. Control stoichiometry (1.0-1.5 eq. Vilsmeier reagent).
Bromination: Poly-brominated productsOver-activation of the ring; harsh brominating agent1. Use NBS instead of Br₂.2. Perform reaction at 0 °C or lower.3. Use exactly 1.0 eq. of NBS.
Bromination: Benzylic bromination (-CH₂Br)Radical reaction conditions1. Exclude light (wrap flask in foil).2. Avoid radical initiators (e.g., AIBN).3. Use a polar aprotic solvent.
General: Carboxylic acid impurityOxidation of the aldehyde product1. Use mild workup conditions.2. Purify via aqueous NaHCO₃ wash or bisulfite adduct formation.

References

  • Reddit Chemistry Community. Purifying aldehydes? (2015). [Link]

  • Sawada, T., et al. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]

  • Papelis, L. M., et al.Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000).
  • Ambrose, K. R., et al. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development, ACS Publications. [Link]

  • ResearchGate Community. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). [Link]

  • Wikipedia. Vilsmeier–Haack reaction.[Link]

  • Grokipedia. Directed ortho metalation.[Link]

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  • Chemistry Steps. Vilsmeier-Haack Reaction.[Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]

  • NROChemistry. Vilsmeier-Haack Reaction.[Link]

  • Khan Academy. Bromination of Phenols.[Link]

  • Olah, G. A. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. ScienceMadness.org. [Link]

  • Reddit Organic Chemistry Community. Vilsmeier-Haack formilation help. (2023). [Link]

  • Ponce, A. G., et al. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). RSC Advances, NIH. [Link]

  • University Course Material. Directed (ortho) Metallation.[Link]

  • Chemistry Steps. Reactions of Phenols.[Link]

  • PrepChem.com. Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde.[Link]

  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). [Link]

  • Google Patents.Process for preparing 2-alkoxy-5-methoxybenzaldehyde. (1975).
  • Wikipedia. Directed ortho metalation.[Link]

  • YouTube. bromination reaction | reaction of phenol. (2023). [Link]

  • Komiya, N., et al. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. PubMed. [Link]

  • Schall, A. & Reiser, O. The formylation of arylmetal reagents... (Thieme Chemistry). [Link]

  • Reddit Organic Chemistry Community. Vilsmeier Haack Reaction. (2024). [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM).[Link]

  • Organic Syntheses. Ortho-Formylation of Phenols. (2012). [Link]

  • Jurnal Sains Malaysiana. Bromination of 2,5-dimethoxybenzaldehyde.[Link]

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  • ResearchGate. Synthesis pathway of 2-alkoxy-5-aminobenzaldehyde diethyl...[Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde.[Link]

  • Organic Syntheses. 3-Bromo-2H-pyran-2-one.[Link]

  • Google Patents.Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.[Link]

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  • PubChem. 3-Bromo-5-methylbenzaldehyde.[Link]

  • PubChem. 3-Bromo-2-methylbenzaldehyde.[Link]

  • PubChem. 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde.[Link]

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Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful Suzuki, Heck, and Sonogashira couplings.

General Frequently Asked Questions (FAQs) for Coupling Reactions with this compound

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its specific substitution pattern:

  • Steric Hindrance: The ortho-ethoxy group can sterically hinder the palladium catalyst's access to the C-Br bond, potentially slowing down the oxidative addition step, which is often rate-limiting.[1]

  • Aldehyde Functionality: The aldehyde group is sensitive to certain reaction conditions. It can be prone to side reactions such as reduction to an alcohol, or in some cases, decarbonylation at high temperatures.[2] It can also potentially coordinate to the palladium center, affecting catalyst activity.

  • Electronic Effects: The electron-donating nature of the ethoxy and methyl groups can make the aryl bromide less reactive compared to electron-deficient systems.[3]

Q2: How do I prevent side reactions involving the aldehyde group?

A2: To preserve the aldehyde functionality, consider the following:

  • Milder Bases: Use weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of strong alkoxides or hydroxides, which can promote side reactions.

  • Lower Temperatures: Operate at the lowest effective temperature to minimize the risk of decarbonylation or other degradation pathways.

  • Optimized Reaction Time: Monitor the reaction closely to avoid prolonged heating after the starting material is consumed, which can lead to byproduct formation.

  • Appropriate Ligand Choice: Select ligands that promote a fast catalytic turnover, reducing the time the substrate is exposed to potentially harsh conditions.

Q3: My reaction is sluggish. How can I improve the reaction rate?

A3: A sluggish reaction is often due to the steric hindrance from the ortho-ethoxy group. To address this:

  • Bulky, Electron-Rich Ligands: Employ bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at oxidative addition with hindered substrates.

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome activation barriers.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like dioxane, THF, or DMF are often effective. For Suzuki couplings, the addition of water can be beneficial.[5]

Troubleshooting Workflow for Cross-Coupling Reactions

Below is a general workflow to troubleshoot common issues in your coupling reactions.

G start Reaction Issue: Low/No Yield or Side Products check_reagents 1. Verify Reagent Quality - Fresh catalyst & ligand? - Pure starting material? - Anhydrous/degassed solvents? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen bulky ligands (e.g., SPhos, XPhos). - Try a different Pd precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). check_conditions->optimize_catalyst Conditions OK optimize_base 4. Screen Bases - Vary base strength (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure base solubility. optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improved Yield optimize_solvent 5. Adjust Solvent System - Try different solvents (Dioxane, THF, Toluene, DMF). - For Suzuki, vary water content. optimize_base->optimize_solvent No Improvement optimize_base->success Improved Yield optimize_solvent->success Improved Yield

Caption: General troubleshooting workflow for optimizing cross-coupling reactions.

Suzuki Coupling Troubleshooting Guide

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[6] However, the specific functionalities of this compound can lead to certain issues.

Q: I am getting very low to no yield in my Suzuki coupling. What should I investigate first?

A: Low or no product formation can stem from several factors.[5] A systematic approach is best:

  • Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). The aldehyde itself could potentially coordinate to the palladium, so using a robust pre-catalyst can be beneficial.

  • Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[7] If your base is not soluble or strong enough, the reaction will not proceed. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at higher temperatures or with certain bases.[8] Use fresh, high-quality boronic acid.

  • Inappropriate Ligand: For this sterically hindered substrate, standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos to facilitate the oxidative addition step.[9]

Q: I am observing significant side products like homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?

A: These are common side reactions in Suzuki couplings.[10]

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen and Pd(II) species. Ensure thorough degassing of your reaction mixture and consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly generates the active Pd(0) species.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with hydrogen. It can occur if there are sources of hydride in the reaction, sometimes from the solvent (e.g., alcohols) or certain bases. Using a milder base and ensuring anhydrous conditions (unless water is part of a biphasic system) can help.

Recommended Starting Conditions for Suzuki Coupling
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common and effective Pd(0) and Pd(II) precursors.
Ligand SPhos or XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands are excellent for sterically hindered aryl bromides.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong bases that are effective and generally compatible with aldehydes.
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Biphasic systems often improve base solubility and reaction rates.[5]
Temperature 80-100 °CA good starting range to balance reaction rate and potential side reactions.

Heck Coupling Troubleshooting Guide

The Heck reaction couples the aryl bromide with an alkene.[11] For this compound, careful optimization is key.

Q: My Heck reaction is not working. I see only starting material. What are the likely causes?

A: Failure of a Heck reaction with this substrate is often related to:

  • High Activation Barrier: Heck reactions often require higher temperatures (100-140 °C) to proceed, especially with electron-rich aryl bromides.[12] You may need to increase the reaction temperature.

  • Inadequate Base: The base in a Heck reaction is critical for regenerating the Pd(0) catalyst.[13] Organic bases like triethylamine (Et₃N) or DBU are common, as are inorganic bases like K₂CO₃ or NaOAc. The choice of base can be solvent-dependent.

  • Ligand Choice: While some Heck reactions can be run "ligand-free" (often with Pd(OAc)₂ where the alkene or solvent may act as a weak ligand), sterically hindered substrates usually benefit from phosphine ligands. However, high concentrations of phosphine ligands can sometimes inhibit the reaction.

Q: I am getting a complex mixture of products. What could be the side reactions?

A: With Heck reactions, several side reactions can occur:

  • Alkene Isomerization: The double bond in the product can migrate, leading to a mixture of regioisomers. This can sometimes be suppressed by the choice of base or additives.[13]

  • Reductive Heck Reaction: An addition product can be formed instead of the expected substitution product.

  • Aldehyde-Related Side Reactions: At the high temperatures often required for Heck reactions, the aldehyde group is at a higher risk of degradation. Consider if a tandem Wittig-Heck approach might be more suitable, where the aldehyde is first converted to an alkene in situ.[12]

Recommended Starting Conditions for Heck Coupling
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective catalyst for Heck reactions.[14]
Ligand P(o-tolyl)₃ or P(t-Bu)₃ (1-2 eq. to Pd)Moderately bulky ligands can improve performance without inhibiting the reaction.
Base K₂CO₃, NaOAc, or Et₃N (2-3 equivalents)A range of bases should be screened for optimal results.[15]
Solvent DMF, Dioxane, or NMPHigh-boiling polar aprotic solvents are typically used.
Temperature 110-140 °CHigher temperatures are often necessary to drive the reaction to completion.[12]

Sonogashira Coupling Troubleshooting Guide

The Sonogashira reaction is a powerful tool for coupling aryl halides with terminal alkynes.[16]

Q: My Sonogashira coupling is giving a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). How can I fix this?

A: Alkyne homocoupling is the most common side reaction in Sonogashira couplings and is often exacerbated when the desired cross-coupling is slow.

  • Switch to Copper-Free Conditions: The copper(I) co-catalyst is responsible for Glaser coupling.[17] For a slow-reacting substrate like this, switching to a copper-free protocol is the most effective solution.[18]

  • Optimize the Base: In copper-free systems, the choice of base is critical. Organic bases like diisopropylamine (DIPA) or triethylamine (Et₃N) are common. For some systems, an inorganic base like Cs₂CO₃ may be effective.[19]

  • Ligand Selection: As with other couplings of this substrate, bulky, electron-rich ligands are beneficial. For copper-free Sonogashira reactions, ligands like P(t-Bu)₃ or bulky NHC ligands can be very effective.[20]

Q: The reaction is stalled with significant starting material remaining. What should I try?

A: A stalled reaction points to an issue with the catalytic cycle:

  • Catalyst Activity: Ensure your palladium source and ligand are fresh. Consider a more active pre-catalyst.

  • Solvent: The solvent can influence the solubility of the acetylide intermediate. Common solvents include THF, DMF, and dioxane.

  • Temperature: While many Sonogashira couplings can be run at room temperature, this sterically hindered substrate may require gentle heating (e.g., 40-60 °C) to improve the rate of oxidative addition.[21]

Recommended Starting Conditions for Sonogashira Coupling (Copper-Free)
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-5 mol%)Both are effective precursors for copper-free Sonogashira reactions.[22]
Ligand P(t-Bu)₃ or cataCXium® A (1-2 eq. to Pd)Bulky ligands are crucial for promoting the reaction with hindered substrates.[19]
Base Cs₂CO₃ or Et₃N/DIPA (3-4 equivalents)A screen of inorganic and organic bases is recommended.[19]
Solvent THF or DioxaneGood general solvents for this reaction type.
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is sluggish.[21]

Catalytic Cycles

Understanding the catalytic cycles can help pinpoint where a reaction might be failing.

G cluster_0 Suzuki Coupling cluster_1 Heck Coupling cluster_2 Sonogashira Coupling (Cu-Free) A Pd(0)L₂ B Ar-Pd(II)(L)₂-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(L)₂-R¹ B->C Transmetalation (R¹B(OR)₂ + Base) C->A Reductive Elimination (Ar-R¹) D Pd(0)L₂ E Ar-Pd(II)(L)₂-X D->E Oxidative Addition (Ar-X) F Alkene Complex E->F Alkene Coordination G Insertion Product F->G Migratory Insertion H HPd(II)(L)₂-X G->H β-Hydride Elimination H->D Base I Pd(0)L₂ J Ar-Pd(II)(L)₂-X I->J Oxidative Addition (Ar-X) K Ar-Pd(II)(L)₂(C≡CR¹) J->K Deprotonation & Alkyne Binding K->I Reductive Elimination (Ar-C≡CR¹)

Caption: Simplified catalytic cycles for Suzuki, Heck, and Sonogashira couplings.

References

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Overcoming solubility issues with 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. This guide provides in-depth, practical solutions in a question-and-answer format, grounded in chemical principles to ensure the success and integrity of your work.

Part 1: Understanding the Compound's Properties

Q1: What structural features of this compound influence its solubility?

A1: The solubility of this compound is a direct consequence of its molecular structure, which contains both polar and non-polar regions.

  • Non-Polar Features: The central benzene ring and the methyl group (-CH₃) are inherently non-polar (lipophilic), contributing to poor solubility in polar solvents like water.

  • Polar Features: The aldehyde (-CHO) and ethoxy (-OCH₂CH₃) groups introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors. The bromine atom (-Br) adds to the molecular weight and is polarizable, but it does not significantly contribute to water solubility.

The combination of a large non-polar aromatic core with moderately polar functional groups results in a molecule that is generally hydrophobic and thus challenging to dissolve in aqueous systems. Structurally related compounds are often employed as intermediates in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[1]

Q2: What is the expected solubility profile of this compound in common laboratory solvents?

Below is a table summarizing the predicted solubility based on the principle of "like dissolves like."

SolventPolarityTypePredicted SolubilityRationale & Notes
Water Very HighPolar ProticPoor The large non-polar benzene ring dominates, making it hydrophobic.
Ethanol HighPolar ProticHigh The ethyl group of ethanol interacts well with the non-polar parts of the molecule, while its hydroxyl group can interact with the polar ether and aldehyde groups.[2]
Methanol HighPolar ProticModerate to High Similar to ethanol, but its higher polarity might make it slightly less effective for the non-polar regions.[2]
Dimethyl Sulfoxide (DMSO) HighPolar AproticHigh DMSO is a powerful, versatile solvent capable of dissolving a wide range of organic compounds.[2] It is an excellent choice for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF) HighPolar AproticHigh Similar to DMSO, DMF is a strong polar aprotic solvent suitable for many organic molecules.
Acetone MediumPolar AproticHigh Its intermediate polarity makes it effective at dissolving compounds with both polar and non-polar characteristics.[2]
Dichloromethane (DCM) LowNon-PolarHigh A common solvent for organic reactions and extractions, well-suited for non-polar compounds.[3]
Tetrahydrofuran (THF) LowPolar AproticHigh An ether-based solvent that is effective for a wide range of organic molecules.
Hexane Very LowNon-PolarModerate to High Effective for highly non-polar compounds; its effectiveness will depend on the balance of polar/non-polar features.[2]

Part 2: Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving solubility problems, starting with the simplest and most common techniques.

Q3: My compound won't dissolve in my aqueous buffer. What is the first and most common strategy I should try?

A3: The most direct and widely used method for dissolving a poorly water-soluble compound in an aqueous medium is cosolvency .[4] This technique involves adding a small amount of a water-miscible organic solvent to your primary solvent (water or buffer) to create a solvent system with a lower overall polarity, which is more favorable for dissolving hydrophobic molecules.[5][6]

Q4: How do I select the appropriate co-solvent for my experiment?

A4: The ideal co-solvent should dissolve your compound effectively without interfering with your downstream experimental steps (e.g., a chemical reaction, a biological assay). Key considerations include:

  • Miscibility: The co-solvent must be fully miscible with water.

  • Compatibility: It should not react with your compound or other components in the mixture.

  • Toxicity & Volatility: For biological applications, low toxicity is crucial.[6] For chemical synthesis, volatility might be a factor for easy removal later.

Commonly used co-solvents in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6] For general lab use, DMSO and ethanol are excellent starting points.[2]

Q5: Can you provide a standard protocol for using a co-solvent to prepare an aqueous solution?

A5: Certainly. This protocol outlines a systematic approach to creating a stock solution in a co-solvent and then diluting it into your aqueous medium.

Experimental Protocol: Co-Solvent Dissolution

  • Preparation: Weigh the desired amount of this compound and place it in a clean vial.

  • Initial Co-solvent Addition: Add a small, measured volume of a strong organic solvent (e.g., DMSO, Ethanol) to the vial. Start with a volume you estimate will create a concentrated stock solution (e.g., 10-100 mM).

  • Dissolution: Vigorously mix the contents using a vortex mixer. If the compound does not fully dissolve, gentle warming in a water bath (30-40°C) or sonication in an ultrasonic bath can be applied to aid dissolution.[2] Sonication uses high-frequency sound waves to break intermolecular interactions and speed up the process.[2]

  • Stock Solution Confirmation: Once a clear, homogeneous stock solution is obtained, you are ready for the next step. If it remains undissolved, you may need to add more co-solvent and recalculate the stock concentration.

  • Aqueous Dilution: Slowly add the concentrated organic stock solution dropwise into your final aqueous buffer while stirring vigorously. This gradual addition helps prevent the compound from "crashing out" or precipitating due to the sudden change in solvent polarity.

  • Final Observation: Observe the final solution for any signs of cloudiness or precipitation. A clear solution indicates success.

Below is a workflow diagram illustrating this process.

cluster_prep Preparation cluster_dissolve Dissolution cluster_dilute Aqueous Dilution weigh 1. Weigh Compound add_cosolvent 2. Add small volume of Co-solvent (e.g., DMSO) weigh->add_cosolvent vortex 3. Vortex Mixture add_cosolvent->vortex check_dissolved Fully Dissolved? vortex->check_dissolved sonicate 4. Apply Sonication / Gentle Heat check_dissolved->sonicate No stock_ready 5. Concentrated Stock Solution Ready check_dissolved->stock_ready Yes sonicate->vortex dilute 6. Add Stock Dropwise to Aqueous Buffer with Stirring stock_ready->dilute final_solution 7. Final Homogeneous Solution dilute->final_solution

Caption: Workflow for dissolving a compound using a co-solvent.

Q6: I successfully made a stock in DMSO, but the compound precipitated when I diluted it into my aqueous buffer. What's happening?

A6: This is a common issue known as precipitation upon dilution . It occurs when the final concentration of the co-solvent in the aqueous solution is too low to maintain the solubility of your compound. Essentially, the solvent environment becomes too polar again, causing the hydrophobic compound to "crash out" of the solution.

Troubleshooting Steps:

  • Increase Co-solvent Percentage: The simplest solution is to increase the final percentage of the co-solvent in your aqueous solution. However, be mindful that high concentrations of organic solvents can be detrimental to many biological assays or chemical reactions. A final concentration of 1-5% DMSO is often tolerated, but this must be empirically determined.

  • Lower the Final Concentration: Try diluting your stock to a lower final concentration of the compound. You may have exceeded its solubility limit in the final mixed-solvent system.

  • Change the Co-solvent: A different co-solvent might provide better solubility characteristics in the final mixture.

  • Use an Alternative Method: If you are limited by the allowable co-solvent concentration, you may need to explore other techniques like using surfactants.

Q7: The co-solvent approach is not suitable for my experiment. What is a good alternative?

A7: Micellar solubilization using surfactants is an excellent alternative. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[7] Above a specific concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8] The hydrophobic tails form a core that can encapsulate poorly soluble compounds like this compound, while the hydrophilic heads face the water, effectively dissolving the compound in the aqueous phase.[9][10]

Q8: How do I choose the right surfactant?

A8: Surfactants are classified as non-ionic, anionic, cationic, or zwitterionic.

  • Non-ionic surfactants (e.g., Polysorbates like Tween® 80, Polyoxyls like Cremophor® EL) are generally preferred for biological and pharmaceutical applications due to their lower toxicity and biocompatibility.[10] They are often better solubilizing agents for hydrophobic compounds because of their low CMC values.[9]

  • Ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS) can be very effective but are more likely to denature proteins and disrupt cell membranes, limiting their use in biological systems.[10]

For most applications involving a compound like this, starting with a non-ionic surfactant such as Tween® 20 or Tween® 80 is a sound strategy.

Q9: What is the general procedure for solubilizing my compound with a surfactant?

A9: The goal is to prepare a solution where the surfactant concentration is above its CMC.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solution: Create an aqueous solution of your chosen surfactant (e.g., 1% w/v Tween® 80 in your buffer). Ensure the surfactant is fully dissolved.

  • Add Compound: Add the weighed this compound directly to the surfactant solution.

  • Facilitate Dissolution: Vigorously mix the solution using a vortex mixer. Gentle heating (to a temperature that won't degrade your compound) can significantly aid in the solubilization process, especially with non-ionic surfactants.[9]

  • Equilibrate: Allow the mixture to stir for an extended period (e.g., 1-2 hours) to ensure the compound has been fully incorporated into the micelles.

  • Clarify (Optional): If any undissolved particulate matter remains, the solution can be filtered through a 0.22 µm syringe filter to remove it.

Q10: Can I just heat the mixture to dissolve the compound?

A10: Heating increases the kinetic energy of the system and can often increase the solubility of a solid in a liquid. However, this method should be used with caution:

  • Potential for Degradation: Aromatic aldehydes can be susceptible to oxidation or other degradation pathways at elevated temperatures.[11]

  • Supersaturation: The solution may become supersaturated. Upon cooling back to room temperature, the compound may precipitate out, sometimes rapidly.[12]

Heating is best used gently and in combination with other methods (like co-solvents or surfactants) to aid dissolution, rather than as the sole technique. Always check the thermal stability of your compound.

Q11: Will adjusting the pH of my solution help dissolve this compound?

A11: Unlikely. The solubility of a compound is significantly affected by pH only if it contains ionizable functional groups (i.e., it is a weak acid or a weak base).[13][14]

  • Weak acids become more soluble at higher pH as they are deprotonated to form a more soluble anionic salt.

  • Weak bases become more soluble at lower pH as they are protonated to form a more soluble cationic salt.[15]

This compound does not have a readily ionizable group. The aldehyde proton is not acidic, and the ether oxygen is a very weak base. Therefore, altering the pH within a typical experimental range (e.g., pH 3-10) is not expected to substantially increase its solubility. Extreme pH values may lead to chemical degradation (e.g., hydrolysis or condensation reactions) rather than improved solubility.[16]

Q12: I've tried several methods and my final solution still appears slightly cloudy or hazy. What should I do?

A12: Cloudiness indicates that some portion of the compound is not fully dissolved and exists as a fine suspension or colloid.[11]

Decision & Troubleshooting Workflow:

start Compound is Insoluble in Aqueous Buffer cosolvent Try Co-solvent Method (Q5) start->cosolvent success1 Success: Clear Solution cosolvent->success1 Soluble precip Precipitates on Dilution (Q6) cosolvent->precip Insoluble increase_cosolvent Increase Co-solvent % or Lower Compound Concentration precip->increase_cosolvent surfactant Try Surfactant Method (Q9) precip->surfactant Still insoluble / Not compatible increase_cosolvent->cosolvent success2 Success: Clear Solution surfactant->success2 Soluble cloudy Solution is Cloudy/Hazy (Q12) surfactant->cloudy Cloudy sonicate_filter Sonicate to break up aggregates, then filter (0.22 µm) cloudy->sonicate_filter success3 Success: Clear Filtrate sonicate_filter->success3 Acceptable reassess Re-evaluate: Use Advanced Method (Q13) or find alternative compound sonicate_filter->reassess Not Acceptable check_assay Is filtration acceptable for my assay?

Caption: Decision workflow for troubleshooting solubility issues.

If cloudiness persists, you can try these steps:

  • Sonication: An ultrasonic bath can help break up small aggregates.[2]

  • Chill and Filter: Cooling the solution (e.g., in a 4°C fridge or briefly in a freezer) can sometimes promote the aggregation of undissolved material.[11] Afterwards, you can filter the solution through a 0.22 or 0.45 µm syringe filter to remove the insoluble particles. This will give you a clear, saturated solution, but be aware that the final concentration will be lower than intended and should be determined analytically if precision is required.

Part 3: Advanced Strategies

Q13: I need to prepare a solid dosage form or require a higher drug load than other methods allow. Is there a more advanced technique I can consider?

A13: Yes. For such cases, creating a solid dispersion is a powerful technique. This involves dispersing the poorly soluble compound at a molecular level within a hydrophilic, water-soluble carrier.[17] The goal is to create an amorphous solid form of the compound, which lacks the stable crystal lattice of the crystalline form and therefore dissolves much more readily in water.[18]

Common hydrophilic carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[17] Methods for preparing solid dispersions include:

  • Solvent Evaporation: Dissolving both the compound and the carrier in a common organic solvent, followed by evaporation of the solvent.[18]

  • Melt Extrusion: Mixing the compound with a molten carrier at high temperatures.[17]

These techniques are more complex and require specialized equipment but are highly effective for overcoming significant solubility challenges, particularly in drug development.[17][18]

References

  • Wikipedia. (n.d.). Cosolvent.
  • N.A. (n.d.). Cosolvent.
  • Wisdomlib. (2025). Co-solvent: Significance and symbolism.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Semantic Scholar. (n.d.). The solubility of benzaldehyde in water.
  • World Journal of Pharmaceutical Sciences. (n.d.). Solid dispersions: A feasible technique to improve the aqueous solubility of poorly sol.
  • N.A. (n.d.). The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis.
  • YAKHAK HOEJI. (1962). The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • N.A. (2025). How to Combat Cloudy Dilutions in Perfume Making.
  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry.
  • Google Patents. (2012). US9018421B2 - Separation of aromatic aldehydes.

Sources

Preventing decomposition of 3-Bromo-2-ethoxy-5-methylbenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered when working with this substituted aromatic aldehyde. The inherent reactivity of the aldehyde functional group, combined with the specific substituent pattern on the aromatic ring, makes this compound susceptible to several decomposition pathways during chemical reactions. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your experiments and the purity of your products.

Troubleshooting Guide: Reaction Issues & Solutions

This section addresses specific problems you may encounter during a reaction involving this compound. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.

Q1: My reaction mixture is turning yellow or brown, and I'm observing the formation of a solid precipitate. What is the likely cause and how can I prevent it?

A1: Diagnosis and Prevention

This is a classic symptom of oxidative degradation . Aromatic aldehydes are highly susceptible to aerobic oxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH).[1][2] For this specific molecule, the product would be 3-Bromo-2-ethoxy-5-methylbenzoic acid, which is likely a white or off-white solid with lower solubility in many organic solvents, causing it to precipitate. The discoloration is often due to the formation of polymeric byproducts or other minor degradation species.

Primary Cause: Exposure to atmospheric oxygen. This process can be accelerated by light and heat.

Preventative Measures:

  • Inert Atmosphere: The most critical control measure is to rigorously exclude oxygen. Conduct your reaction under a dry, inert atmosphere such as nitrogen (N₂) or argon (Ar). This involves using Schlenk line techniques or a glovebox.[3]

  • Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Before use, degas your solvent by sparging with N₂/Ar for 15-30 minutes or by using a series of freeze-pump-thaw cycles.

  • Light Protection: Photochemical processes can initiate or accelerate oxidation.[4] Protect your reaction from light by wrapping the flask in aluminum foil or using amber-colored glassware.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessary heating.

Q2: My reaction is performed under strongly basic conditions, and I'm seeing two major byproducts: the corresponding alcohol and carboxylic acid. What is this reaction, and how can I avoid it?

A2: Diagnosis and Prevention

You are observing the Cannizzaro reaction . This is a base-induced disproportionation reaction that occurs with aldehydes that lack a hydrogen atom on the alpha-carbon (the carbon adjacent to the aldehyde group). Since this compound has no α-hydrogens, it is prone to this reaction in the presence of a strong base (e.g., NaOH, KOH). One molecule of the aldehyde is reduced to 3-Bromo-2-ethoxy-5-methylbenzyl alcohol, while a second molecule is oxidized to 3-Bromo-2-ethoxy-5-methylbenzoic acid.

Preventative Measures:

  • Alternative Base Selection: If your reaction requires a base, avoid hydroxide-based nucleophiles. Consider using a non-nucleophilic or sterically hindered base, such as:

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) for milder conditions.

    • Organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Strong, non-nucleophilic bases like Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), if compatible with other functional groups.

  • Aldehyde Protection: If the desired transformation requires conditions that will inevitably cause the Cannizzaro reaction (or other undesired side reactions), the most robust solution is to protect the aldehyde group.[5] Convert the aldehyde to an acetal, which is stable under basic and nucleophilic conditions. The aldehyde can be regenerated later by simple acid-catalyzed hydrolysis.

Q3: My yield is consistently low, but I don't see obvious signs of decomposition like discoloration or precipitation. What subtle issues could be at play?

A3: Diagnosis and Prevention

Low yields without obvious degradation can be frustrating. The issue often lies in slower, less visible decomposition pathways or reactions with trace impurities.

Potential Causes & Solutions:

  • Purity of Starting Material: The aldehyde may have slowly oxidized during storage. Benzaldehydes are known to slowly convert to the corresponding benzoic acid upon exposure to air.[2] Always use a freshly opened bottle or purify the aldehyde (e.g., by column chromatography) if its purity is in doubt.

  • Trace Water or Acid/Base Impurities: Trace water can facilitate hydrolytic pathways, while acidic or basic impurities in your reagents or on glassware can catalyze decomposition or side reactions.[6]

    • Solution: Use freshly dried, high-purity solvents. Ensure all glassware is thoroughly dried. If using reagents like n-Butyllithium, titrate it before use to confirm its concentration.

  • Radical Pathways: Some reactions can be sensitive to radical initiators or proceed through radical mechanisms.

    • Solution: Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) if you suspect a radical-based decomposition and it does not interfere with your desired reaction.

  • Reaction with Solvents: Certain solvents can react with aldehydes. For example, using chloroform (CHCl₃) as a solvent under basic conditions can lead to the Reimer-Tiemann reaction or related dichlorocarbene additions.[7]

    • Solution: Choose a truly inert solvent for your reaction, such as THF, Dioxane, Toluene, or DMF (if anhydrous).

Core Decomposition Pathways Overview

The following diagram and table summarize the primary decomposition routes for this compound.

cluster_main This compound cluster_pathways Decomposition Pathways cluster_products Resulting Products A Aldehyde Starting Material B Oxidation A->B O₂ / Light / Heat C Cannizzaro Reaction A->C Strong Base (e.g., NaOH) D Side Reactions A->D Impurities / Reactive Solvents P1 Carboxylic Acid (3-Bromo-2-ethoxy-5-methylbenzoic acid) B->P1 P2 Alcohol + Carboxylic Acid (Disproportionation Products) C->P2 P3 Polymers & Other Byproducts D->P3

Caption: Key decomposition pathways for the title aldehyde.

Decomposition Pathway Triggering Conditions Resulting Byproducts Primary Prevention Strategy
Oxidation Air (O₂), light, heat3-Bromo-2-ethoxy-5-methylbenzoic acidUse an inert atmosphere (N₂/Ar); protect from light.[1][2]
Cannizzaro Reaction Strong, nucleophilic bases (e.g., NaOH, KOH)3-Bromo-2-ethoxy-5-methylbenzyl alcohol and the corresponding carboxylic acidUse non-nucleophilic bases (e.g., K₂CO₃, DIPEA) or protect the aldehyde.
Polymerization/Side Reactions Acidic/basic impurities, heat, lightOligomeric/polymeric materials, discolored tarsEnsure high purity of all reagents and solvents; maintain strict temperature control.[8]

Frequently Asked Questions (FAQs)

Q: How should I properly store this compound? A: For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[3] It should be kept in a cold, dark place, such as a refrigerator at 2-8°C or a freezer at -20°C.[9] This minimizes both oxidation and potential heat-induced degradation.

Q: What are the visual or analytical signs that my starting material has degraded? A: Visual signs include a color change from colorless/pale yellow to a more intense yellow or brown, or the presence of a fine white powder (the oxidized carboxylic acid).[1] Analytically, you can check for impurities using:

  • Thin-Layer Chromatography (TLC): A quick check will show new spots, often one at the baseline for the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can detect the carboxylic acid proton (a broad singlet, often >10 ppm) or the benzylic protons of the alcohol byproduct (~4.7 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a detailed profile of volatile impurities.

Q: Is it necessary to purify the aldehyde before every reaction? A: Not always, but it is highly recommended if the compound has been stored for an extended period, shows visual signs of degradation, or if you are performing a highly sensitive reaction (e.g., using organometallics). Purification can be achieved via flash column chromatography on silica gel or, if thermally stable, vacuum distillation.

Experimental Protocols

Protocol 1: General Setup for an Oxygen-Free Reaction

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to prevent oxidation.

Caption: Workflow for setting up an inert atmosphere reaction.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware (flask, condenser, etc.) is thoroughly cleaned and dried in an oven (>120°C) for several hours or flame-dried under vacuum.

  • Assembly: Quickly assemble the glassware while it is still hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Purging: Seal the apparatus with rubber septa. Evacuate the flask using a vacuum pump and then refill with the inert gas. Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.

  • Solvent Addition: Add your previously degassed, anhydrous solvent to the reaction flask using a dry syringe.

  • Reagent Addition: Add this compound and other reagents. Liquid reagents should be added via syringe. Solid reagents can be added quickly by briefly removing a stopper while maintaining a strong positive flow of inert gas (a "nitrogen blanket").

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a balloon or a mineral oil bubbler.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol describes a standard procedure for protecting the aldehyde as a cyclic acetal using ethylene glycol, making it stable to a wide range of reaction conditions.[5]

Reaction: Aldehyde + Ethylene Glycol ⇌ Cyclic Acetal + H₂O

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), toluene (as solvent), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.02 eq).

  • Azeotropic Removal of Water: Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.

  • Monitoring: Continue refluxing until no more water is collected in the trap. The reaction can be monitored by TLC or GC-MS to confirm the complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.

  • Deprotection (Post-Reaction): To regenerate the aldehyde, dissolve the acetal in a mixture of acetone and water and add a catalytic amount of dilute HCl or pTSA. Stir at room temperature until deprotection is complete (monitor by TLC).

By implementing these preventative strategies and protocols, researchers can significantly mitigate the decomposition of this compound, leading to higher yields, improved product purity, and more reliable experimental outcomes.

References
  • Techno PharmChem. BENZALDEHYDE Safety Data Sheet. Link

  • Gao, Y., et al. (2015). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ResearchGate. Link

  • Kuppert, D., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. Link

  • Stingaciu, C., et al. (2013). Pathways of aromatic compounds degradation. ResearchGate. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde. Link

  • Klosin, J., et al. (2000). Method of stabilizing aldehydes. U.S. Patent No. 6,137,013. Link

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. Link

  • Labbox. UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Link

  • Carl ROTH. Safety Data Sheet: Benzaldehyde ≥99,5 %, for synthesis. Link

  • Wikipedia. Chloroform. Link

  • Sandler, S. R. (1983). Stabilization of aldehydes. European Patent No. EP 0096153 A2. Link

  • Golisz, A., et al. (2021). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry. Link

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Link

Sources

Technical Support Center: Catalyst Selection for Functionalizing 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the functionalization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of cross-coupling reactions with this specific substrate. The unique structural features of this molecule—namely the steric hindrance from the ortho-ethoxy group and the presence of a potentially sensitive aldehyde moiety—present distinct challenges that require careful consideration in catalyst system selection. This guide provides in-depth, field-tested insights in a question-and-answer format to troubleshoot common issues and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for this compound?

A1: The substrate presents two main challenges for catalyst selection:

  • Steric Hindrance: The 2-ethoxy group is positioned ortho to the bromine atom. This steric bulk can significantly slow down the rate-determining oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond.[1][2][3][4] To overcome this, catalysts with bulky, electron-rich ligands are required to facilitate this crucial step.[1][3][5]

  • Functional Group Compatibility: The aldehyde group is sensitive to certain reaction conditions. It can be susceptible to degradation or side reactions under strongly basic or nucleophilic conditions. Therefore, the choice of base and reaction temperature must be carefully optimized to preserve the aldehyde functionality.

Q2: How does the electronic nature of the substrate affect catalyst choice?

A2: The aryl bromide is substituted with two electron-donating groups (ethoxy and methyl) and one electron-withdrawing group (aldehyde). The cumulative effect makes the aromatic ring relatively electron-neutral or slightly electron-rich. For palladium-catalyzed cross-coupling, electron-rich aryl halides can be slower to undergo oxidative addition compared to electron-poor ones.[3] This further emphasizes the need for highly active, electron-rich phosphine ligands that can increase the nucleophilicity of the Pd(0) center and lower the activation energy for this step.[3]

Q3: Should I use a pre-formed catalyst (precatalyst) or generate the active catalyst in situ?

A3: For consistency and improved reaction outcomes, using a well-defined palladium precatalyst is highly recommended.[6][7] Precatalysts offer better stability, are easier to handle, and ensure a more reliable generation of the active L-Pd(0) species, which is crucial for initiating the catalytic cycle.[7][8] In situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective but is often less reproducible and can lead to the formation of inactive palladium black if the reduction to Pd(0) is not efficient.[6][9]

Catalyst Selection & Troubleshooting by Reaction Type

This section provides detailed guidance for common cross-coupling reactions, addressing specific issues you may encounter.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but requires careful optimization for this substrate.

Q: My Suzuki-Miyaura reaction has a low yield or has stalled. What should I investigate first?

A: Low conversion is the most common issue. A systematic check is crucial:

  • Inert Atmosphere: Ensure your reaction is rigorously maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to deactivation.[6][10]

  • Reagent Quality: Verify that your solvent is anhydrous and your base is pure. Moisture can lead to protodeboronation of the boronic acid, a major side reaction that consumes your coupling partner.[10]

  • Catalyst System: The combination of palladium source and ligand is critical. For this sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][4] You need a more active system.

Q: Which catalyst/ligand system is the best starting point for this substrate in a Suzuki coupling?

A: A combination of a palladium precatalyst with a bulky, electron-rich biaryl monophosphine ligand is the recommended starting point. These ligands are designed to accelerate both the oxidative addition of sterically demanding substrates and the subsequent reductive elimination step.[5]

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Expected Outcome
Pd₂(dba)₃ or Pd(OAc)₂XPhos or SPhos K₃PO₄ or K₂CO₃Toluene/H₂O or 1,4-Dioxane/H₂O80-110High yields for sterically hindered couplings.[11][12]
Buchwald G3 Precatalyst(Integrated Ligand)Cs₂CO₃ or K₃PO₄THF or Toluene60-100Excellent activity, often at lower temperatures.[7]

Q: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A: Homocoupling is often caused by the presence of Pd(II) species and oxygen.[10]

  • Use a Precatalyst: Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) minimizes residual Pd(II).

  • Thorough Degassing: Ensure all solvents and the reaction headspace are thoroughly degassed to remove oxygen.[10]

  • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its decomposition and subsequent homocoupling.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is powerful for synthesizing aryl amines but is highly sensitive to the catalyst, ligand, and base.[13][14]

Q: My Buchwald-Hartwig amination is not working. What are the common failure points?

A: The primary culprits are often catalyst poisoning, improper base selection, or an insufficiently active catalyst system.

  • Catalyst Poisoning: The amine substrate or product can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.[15][16] Using a ligand that is both bulky and strongly binding can prevent this.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine for the catalytic cycle.[17] Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[18] Weaker bases like carbonates are generally ineffective.

  • Ligand Choice: As with the Suzuki reaction, sterically hindered biarylphosphine ligands are essential for success with this substrate.[15][19]

Q: Which catalyst systems are recommended for coupling with primary or secondary amines?

A: The choice can depend on the amine's steric bulk. The Buchwald laboratory has developed generations of ligands tailored for specific challenges.[15]

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Application Notes
Pd₂(dba)₃ or Pd(OAc)₂RuPhos or BrettPhos NaOtBu or LHMDSToluene or Dioxane80-110Broadly applicable for primary and secondary amines, including hindered ones.
Buchwald G3/G4 Precatalysts(Integrated Ligand)K₂CO₃ or Cs₂CO₃t-BuOH or Toluene80-110Highly active systems, sometimes allowing for weaker bases.

Q: Can I use ammonia as a nucleophile?

A: Yes, but it requires a specialized catalyst system. Direct coupling with ammonia is challenging. Instead, ammonia surrogates or specific catalyst systems developed by Hartwig and Buchwald, often using ligands like Josiphos or specific reaction conditions, are necessary.[14]

3. Sonogashira Coupling (C-C Alkyne Formation)

This reaction couples the aryl bromide with a terminal alkyne and is typically catalyzed by palladium with a copper(I) co-catalyst.[20][21]

Q: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What's wrong?

A: This is a classic Sonogashira problem.

  • Copper Co-catalyst: While essential for the traditional mechanism, excess Cu(I) under an oxygen-rich atmosphere promotes alkyne homocoupling. Minimize the amount of copper salt (e.g., CuI) and ensure the reaction is strictly anaerobic.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require specific ligands (like bulky phosphines) but completely eliminate the Glaser coupling side reaction.[22][23]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and, in some cases, the solvent.[22]

Catalyst SystemCo-CatalystBaseSolventTemperature (°C)Key Feature
Pd(PPh₃)₂Cl₂CuI (1-5 mol%)Et₃N / DIPEATHF or DMF25-80Classic conditions; risk of Glaser coupling.[20]
Pd(OAc)₂ / P(t-Bu)₃NoneCs₂CO₃ or K₃PO₄Dioxane or Toluene60-100Effective copper-free method for aryl bromides.
PdCl₂(CH₃CN)₂ / cataCXium® ANoneEt₃NWater (micellar)Room TempGreen chemistry approach, works well for bromides.[22]
Visualizing the Process
General Catalytic Cycle

The core mechanism for most palladium-catalyzed cross-coupling reactions follows a similar path, illustrated below. The choice of ligand and reactants dictates the success of each step.

Palladium Catalytic Cycle cluster_legend Legend L-Pd(0) L-Pd(0) Oxidative Addition Complex L-Pd(II)(Ar)(X) L-Pd(0)->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex L-Pd(II)(Ar)(R) Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M) Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination L L = Ligand ArX Ar-X = this compound RM R-M = Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow: Low Product Yield

When faced with low or no product yield, a systematic approach is the most effective way to identify the root cause.

Troubleshooting Flowchart start Low or No Product Yield check_reagents Verify Reagent Purity & Integrity (Substrates, Solvent, Base) start->check_reagents check_reagents->start Impure check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Headspace) check_reagents->check_atmosphere Reagents OK check_atmosphere->start O₂/H₂O Contamination check_catalyst Evaluate Catalyst System check_atmosphere->check_catalyst Atmosphere OK screen_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) check_catalyst->screen_ligand Initial System Ineffective screen_base Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligand->screen_base screen_temp Optimize Temperature & Time screen_base->screen_temp success Reaction Optimized screen_temp->success

Sources

Technical Support Center: Navigating Reaction Work-ups with 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful work-up and purification of your reaction mixtures. The guidance herein is grounded in established chemical principles and practical, field-proven experience to help you navigate the common and unexpected challenges associated with this versatile synthetic intermediate.

Core Principles of a Successful Work-up

The work-up phase is a critical juncture in any synthesis, directly impacting the purity and yield of your target compound. For a substituted aromatic aldehyde like this compound, the primary goals of a work-up are to:

  • Quench the reaction: Safely neutralize any remaining reactive reagents.

  • Separate the product: Isolate the desired aldehyde from the crude reaction mixture, which may contain catalysts, unreacted starting materials, and byproducts.

  • Purify the product: Remove impurities to achieve the desired level of purity for subsequent steps or final characterization.

This guide is structured to address specific issues you may encounter during these stages in a practical question-and-answer format.

Troubleshooting Guide: Common Work-up Challenges

This section addresses specific problems that can arise during the work-up of reactions involving this compound.

Question: I've just quenched my reaction and upon adding my extraction solvent and aqueous solution, a persistent emulsion has formed. How can I break it?

Answer: Emulsion formation is a frequent issue when working with aromatic compounds, which can act as surfactants.[1] An emulsion is a stable mixture of two immiscible liquids, in this case, your organic and aqueous layers.[2][3] Here is a systematic approach to breaking it:

  • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for a while (15-30 minutes) can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also help.[2]

  • Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.[2][3]

  • Filtration through Celite or Glass Wool: Filtering the entire mixture through a pad of Celite or glass wool can physically disrupt the emulsion, leading to separation of the layers in the filtrate.[3]

  • Addition of a Different Solvent: Adding a small amount of a different, miscible organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[2] For example, if you are using ethyl acetate, adding a small amount of THF might help.

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for breaking emulsions.[2]

Question: My product seems to be "oiling out" or precipitating as a sticky solid during crystallization. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. This is often due to the solution being too saturated or cooling too rapidly. A gummy precipitate suggests the presence of impurities that are inhibiting crystal lattice formation.[4]

Here are some corrective measures:

  • Re-dissolve and Add More Solvent: Gently heat the mixture to re-dissolve the oil or gummy solid. Then, add a small amount of the "good" solvent (the one in which your compound is more soluble) to slightly decrease the supersaturation. Allow the solution to cool more slowly.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, your choice of solvent may be suboptimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] Experiment with different solvent systems. For a molecule like this compound, consider solvent mixtures like hexane/ethyl acetate or toluene.[5]

Question: After my aqueous wash, I suspect some of my product has remained in the aqueous layer, leading to a low yield. How can I confirm and mitigate this?

Answer: While this compound is expected to be largely insoluble in water, some loss to the aqueous phase is possible, especially if polar solvents like THF or acetone were used in the reaction and are present during the initial work-up.

  • Back-Extraction: Extract the aqueous layer one or two more times with your organic solvent (e.g., ethyl acetate or dichloromethane). Combine these back-extracts with your primary organic layer.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer during extraction.

  • TLC Analysis: Spot a sample of the aqueous layer on a TLC plate alongside your product standard. After extraction with a suitable solvent and concentration, you can get a qualitative idea of how much product is being lost.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up protocol for a reaction involving this compound?

A1: A typical work-up involves quenching the reaction, followed by extraction and washing. The specifics will depend on the reaction, but a general protocol is as follows:

  • Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride, or a mild acid/base depending on the reaction).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Add water or brine to wash.

  • Washing:

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Wash with brine to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: The principle of "like dissolves like" is a good starting point.[6] Given the structure of your molecule (an aromatic aldehyde with ether and alkyl groups), you should explore a range of solvents with varying polarities.

Solvent PolarityRecommended Solvents/SystemsRationale
Non-polar Hexanes, HeptaneLikely to be a poor solvent at room temperature, making it a good "anti-solvent" in a mixed system.
Intermediate Toluene, Diethyl Ether, Ethyl AcetateGood candidates for single-solvent recrystallization or as the "good" solvent in a mixed system.
Polar Aprotic Dichloromethane (DCM), AcetoneMay be too good of a solvent, but can be paired with a non-polar anti-solvent like hexanes.[5]
Polar Protic Ethanol, MethanolCan be effective, especially if minor impurities are present.[5]

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude product in several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, it's likely too good a solvent for single-solvent recrystallization.

  • If the solid is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it's a good candidate.

  • Allow the tubes that dissolved upon heating to cool to room temperature and then in an ice bath to observe crystal formation.

Q3: My final product is a yellow oil, but I expect a solid. What are the likely impurities?

A3: A yellow, oily product when a solid is expected often points to residual solvent or impurities. For reactions involving this compound, common impurities could include:

  • Unreacted Starting Materials: Depending on the synthesis route.

  • Byproducts from Side Reactions: Such as over-oxidation to the carboxylic acid or reduction to the alcohol.

  • Residual High-Boiling Solvents: Such as DMF or DMSO, which are difficult to remove under standard vacuum.[4]

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating your product from impurities with different polarities. A common eluent system for this type of compound is a gradient of ethyl acetate in hexanes.[7]

  • Aqueous Washes: If you suspect residual DMF or DMSO, multiple washes with water or brine during the work-up can help remove them.[4]

Q4: What are the key safety precautions when handling this compound and during its work-up?

A4: Substituted benzaldehydes should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[2][8]

Visualizing Work-up Decisions

The following diagrams illustrate the decision-making processes for common work-up and purification challenges.

Emulsion_Troubleshooting start Emulsion Forms patience Wait 15-30 min Gentle Swirling start->patience brine Add Saturated NaCl (Brine) Shake Gently patience->brine No success Phases Separated patience->success Separated? Yes filter Filter through Celite/Glass Wool brine->filter No brine->success Separated? Yes centrifuge Centrifuge Mixture filter->centrifuge No filter->success Separated? Yes centrifuge->success fail Emulsion Persists centrifuge->fail Crystallization_Troubleshooting start Product 'Oils Out' or is Gummy redissolve Heat to Re-dissolve Add More 'Good' Solvent start->redissolve cool_slowly Cool Slowly to Room Temp, Then Ice Bath redissolve->cool_slowly scratch Scratch Flask with Glass Rod cool_slowly->scratch No success Crystals Form cool_slowly->success Crystals? Yes seed Add a Seed Crystal scratch->seed No scratch->success Crystals? Yes change_solvent Change Solvent System seed->change_solvent No seed->success Crystals? Yes fail Still No Crystals change_solvent->fail

Caption: Troubleshooting guide for crystallization.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024-02-25). [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. Procedure 10. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). [Link]

  • Reddit. Breaking emulsions. (2018-02-09). [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. (2018-10-30). [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. (2025-03-09). [Link]

  • Biotage. Tackling emulsions just got easier. (2023-01-17). [Link]

  • PubChem. 3-Bromo-5-methylbenzaldehyde. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • University of Calgary. Chapter 17: Reactions of Aromatic Compounds. [Link]

  • NIH National Library of Medicine. 3-Bromo-2-hydroxybenzaldehyde. [Link]

  • NIH National Library of Medicine. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]

  • PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. Reactions with aromatic compounds of recoiling bromine atoms. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. [Link]

  • AOBChem USA. 3-bromo-5-isopropyl-2-methylbenzaldehyde. [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of substituted benzaldehydes. Our aim is to equip you with the insights necessary to navigate the complexities of these reactions, ensuring the integrity and success of your experimental outcomes.

Introduction

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, pivotal in the creation of a vast array of pharmaceuticals, fragrances, and advanced materials. However, the path to these valuable compounds is often fraught with challenges, from low yields and unexpected side products to difficulties in purification. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven expertise.

Part 1: Troubleshooting Formylation Reactions of Phenols and Electron-Rich Arenes

Formylation reactions are the most direct route to introducing an aldehyde group onto an aromatic ring. However, the choice of method and reaction conditions is critical to success.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant resin/polymer formation in the formylation of my phenolic substrate. What is causing this, and how can I prevent it?

A1: Phenol-formaldehyde resin formation is a common side reaction, particularly under the acidic or basic conditions employed in many formylation reactions.[1] This occurs through repeated hydroxymethylation and subsequent condensation. To mitigate this:

  • Stoichiometry Control: Maintain a formaldehyde-to-phenol ratio of less than one where possible.[1]

  • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. For instance, in a Duff reaction, maintaining the temperature around 70°C can be beneficial.[1]

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the desired product is formed to prevent over-reaction.[1]

Q2: My Reimer-Tiemann reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

A2: The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product typically favored due to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[2][3] While achieving complete selectivity is challenging, the ortho:para ratio can be influenced by:

  • Choice of Base: The counterion of the base can influence the ortho:para ratio. Bases with cations that can coordinate with the phenoxide may enhance ortho selectivity.[1]

  • Solvent System: This reaction is often performed in a biphasic system. The choice of a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane can impact the outcome.[3]

  • Steric Hindrance: If the ortho positions are sterically hindered, formylation will preferentially occur at the para position.[4]

Q3: In my Duff reaction, I'm getting a significant amount of di-formylated product. How can I favor mono-formylation?

A3: Di-formylation is a common issue in the Duff reaction, especially when both ortho positions to a hydroxyl group are available.[1] To enhance the yield of the mono-formylated product:

  • Adjust Stoichiometry: Carefully control the molar ratio of hexamethylenetetramine (HMTA) to the phenolic substrate. Reducing the amount of HMTA can significantly favor mono-formylation.[1]

  • Monitor Reaction Progress: Utilize TLC or HPLC to track the reaction and stop it when the concentration of the mono-formylated product is at its maximum.[1]

Below is a workflow to address di-formylation in the Duff reaction:

Caption: Workflow for minimizing di-formylation in the Duff reaction.

Part 2: Navigating the Vilsmeier-Haack and Gattermann Reactions

These powerful formylation methods are indispensable for a wide range of aromatic and heteroaromatic compounds. However, they come with their own set of challenges.

Frequently Asked Questions (FAQs)

Q4: My Vilsmeier-Haack reaction is sluggish or failing with my electron-deficient aromatic substrate. What are the common issues and how can I optimize the reaction?

A4: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[5][6] With electron-deficient substrates, the reaction can be slow or fail to proceed.

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring deactivate it towards electrophilic substitution, making the formylation more difficult.[5] For such substrates, more forcing conditions like higher temperatures or longer reaction times may be necessary.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[7] The quality of the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is also crucial. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[8]

  • Insufficient Temperature: While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the aromatic substrate may require heating (e.g., 60-70 °C) to proceed at a reasonable rate.[5]

Q5: What are the primary safety concerns with the Gattermann and Gattermann-Koch reactions, and what are the safer alternatives?

A5: The classical Gattermann reaction utilizes hydrogen cyanide (HCN), a highly toxic gas.[9] The Gattermann-Koch reaction uses carbon monoxide (CO), another toxic gas, often at high pressure, and is not applicable to phenol and phenol ether substrates.[10][11]

  • Safer Gattermann Modification: A common and safer modification of the Gattermann reaction uses zinc cyanide (Zn(CN)₂) in place of HCN.[9][10] Zn(CN)₂ is a solid and therefore easier to handle. It reacts with HCl in situ to generate the necessary HCN.

Part 3: Challenges in the Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation, but over-oxidation to the carboxylic acid is a frequent problem.

Frequently Asked Questions (FAQs)

Q6: How can I selectively oxidize a benzyl alcohol to a benzaldehyde without significant formation of the corresponding benzoic acid?

A6: Preventing over-oxidation is key to achieving a high yield of the desired benzaldehyde.

  • Choice of Oxidizing Agent: Milder oxidizing agents are preferred. Manganese (IV) oxide (MnO₂) is a classic reagent for the selective oxidation of benzylic alcohols.[12] Using it in a solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at room temperature or under reflux can give good yields of the aldehyde.[12] Other modern methods utilize catalytic systems with oxygen or hydrogen peroxide as the terminal oxidant, which can be highly selective.[13][14][15]

  • Reaction Conditions: Carefully controlling the reaction temperature is crucial. Higher temperatures can increase the rate of over-oxidation.[16] Monitoring the reaction by TLC and stopping it once the starting material is consumed is also important.

Table 1: Comparison of Oxidizing Agents for Benzyl Alcohol to Benzaldehyde Conversion

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
MnO₂ DCM or CCl₄, room temp. or refluxHigh selectivity, mild conditionsStoichiometric reagent, requires large excess
Fe(NO₃)₃ 1,4-dioxane, 80°CHigh conversion and selectivityRequires elevated temperature
Pd/AlO(OH) nanoparticles with O₂ Solvent-free, 25-50°C with KOHHigh efficiency, reusable catalyst, environmentally friendlyRequires a base
H₂O₂ with catalyst Aqueous or organic solvent"Green" oxidant (byproduct is water), inexpensiveMay require a specific catalyst

Part 4: Purification and Characterization of Substituted Benzaldehydes

Even with a successful reaction, isolating a pure product can be a hurdle.

Frequently Asked Questions (FAQs)

Q7: My purified benzaldehyde is turning into a white solid (benzoic acid) upon storage. How can I prevent this?

A7: Benzaldehydes are notoriously prone to air oxidation to form the corresponding benzoic acids.[17]

  • Storage Conditions: Store the purified benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored bottle to protect it from air and light. Refrigeration can also slow down the oxidation process.

  • Purification: If benzoic acid is already present, it can be removed by washing an ethereal solution of the aldehyde with a mild base like sodium bicarbonate solution, followed by drying and removal of the solvent.

Q8: I'm having trouble separating my desired substituted benzaldehyde from unreacted starting material and other impurities by column chromatography. What can I do?

A8: Effective purification often requires optimization of the chromatographic conditions.

  • Solvent System: Systematically vary the polarity of the eluent. A gradual increase in polarity (gradient elution) can often provide better separation than isocratic elution.

  • Alternative Purification Methods:

    • Distillation: For liquid benzaldehydes, vacuum distillation can be a very effective purification method, especially for removing non-volatile impurities.

    • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite addition product. The aldehyde can then be regenerated by treating the adduct with an acid or base.[18]

Below is a general workflow for the purification of a crude substituted benzaldehyde.

Caption: General purification workflow for substituted benzaldehydes.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Notes. (2022).
  • Wikipedia. Reimer–Tiemann reaction.
  • BenchChem. (2025).
  • Vafaeezadeh, M. (2015). What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde?
  • Frontiers. (2020).
  • Catalysis Science & Technology. (n.d.).
  • BenchChem. (2025).
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • PMC. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. NIH.
  • Lakeland University.
  • Google Patents.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Unacademy.
  • Wikipedia.
  • BYJU'S.
  • CIRS. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics.

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Technical Support Center: Scaling the Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate the complexities of process development.

I. Core Synthesis & Scale-Up Workflow

The synthesis of this compound typically involves a multi-step process. A common and effective route begins with the bromination of 4-methylphenol, followed by ethylation and subsequent formylation. Each of these steps presents unique challenges when transitioning from laboratory scale to pilot or production scale.

Below is a diagram outlining the general synthetic workflow.

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.

Part A: Electrophilic Bromination

Question 1: We are observing significant formation of the dibrominated byproduct (3,5-dibromo-4-methylphenol) during our scale-up. How can we improve the selectivity for the desired mono-brominated product?

Answer: This is a classic challenge in electrophilic aromatic substitution where the initial product is still reactive towards the electrophile. Several factors can be optimized to enhance mono-selectivity:

  • Stoichiometry and Reagent Addition: On a larger scale, localized concentration spikes of bromine are a common cause of over-bromination. Instead of a bulk addition, implement a slow, controlled feed of the brominating agent (e.g., liquid bromine or a solution of N-Bromosuccinimide) below the surface of the reaction mixture. This ensures the bromine reacts immediately upon introduction, minimizing its concentration at any given time.

  • Temperature Control: Electrophilic bromination is an exothermic reaction. Insufficient heat dissipation on a larger scale can lead to temperature increases that favor faster, less selective side reactions like dibromination. Ensure your reactor has adequate cooling capacity and monitor the internal temperature closely. Aim for lower temperatures (e.g., 0-5 °C) to moderate the reaction rate.

  • Solvent Choice: While solvents like dichloromethane are common, consider less polar solvents if feasible. A less polar environment can sometimes temper the reactivity of the aromatic ring, slightly disfavoring the second bromination.

  • Alternative Brominating Agents: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.[1][2] While potentially more expensive, the improved selectivity and easier handling (solid vs. fuming liquid) can justify its use in a large-scale process, often reducing purification costs.[1]

Table 1: Comparison of Brominating Agents

ReagentPhaseKey Advantages for Scale-UpKey Disadvantages for Scale-Up
**Bromine (Br₂) **LiquidLower cost, high reactivityHighly corrosive, toxic fumes, difficult to handle, potential for runaway reactions.[3][4]
NBS SolidEasier to handle, often more selective, milder reaction conditionsHigher cost, potential for radical side reactions with certain solvents (e.g., 2-MeTHF).[1]
Part B: Williamson Ether Synthesis

Question 2: The ethylation reaction is sluggish and does not go to completion, even with extended reaction times. What are the likely causes?

Answer: A stalled ether synthesis on a larger scale often points to issues with reagents, mass transfer, or insolubility.

  • Base and Water Content: The base, typically potassium carbonate (K₂CO₃), must be anhydrous and finely powdered. On a large scale, ensure the base has not clumped and has a large surface area. Any moisture present will react with the phenoxide intermediate, regenerating the starting phenol. Consider using a more potent, non-hygroscopic base if the issue persists, but be mindful of potential side reactions.

  • Mass Transfer Limitations: In a large reactor, inadequate agitation can lead to poor mixing of the heterogeneous mixture (solid K₂CO₃ in a solvent like acetone or DMF). The phenate salt may settle, reducing its contact with the ethylating agent. Increase the agitation speed and ensure the reactor is properly baffled to promote efficient mixing.

  • Phase Transfer Catalyst (PTC): For large-scale reactions, adding a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC helps shuttle the phenoxide anion from the solid phase (or an immiscible phase) into the organic phase where it can react with the ethyl iodide, dramatically accelerating the reaction rate.

Part C: Vilsmeier-Haack Formylation

Question 3: During the Vilsmeier-Haack reaction, we are getting a low yield and a significant amount of dark, tarry byproduct after the aqueous workup. What's going wrong?

Answer: The Vilsmeier-Haack reaction is powerful but highly sensitive to moisture and temperature.[5] Tarry byproducts are often a sign of decomposition or polymerization, usually caused by poor control over reaction conditions.

  • Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is formed from the reaction of phosphoryl chloride (POCl₃) with DMF.[6] This step is highly exothermic and moisture-sensitive. Ensure your DMF is anhydrous. The POCl₃ should be added slowly to the DMF at a low temperature (e.g., 0 °C) with vigorous stirring.[7] An uncontrolled exotherm during this pre-formation step can degrade the reagent.

  • Reaction Temperature: The formylation of the electron-rich aromatic ring is also exothermic. After adding your substrate (1-Bromo-2-ethoxy-4-methylbenzene) to the pre-formed Vilsmeier reagent, the temperature must be carefully controlled. A runaway reaction can lead to charring and complex side reactions. The use of reaction calorimetry is highly recommended during scale-up to understand the thermal profile and ensure safe operating limits.[8]

  • Aqueous Workup: The quench and hydrolysis step is critical. The reaction mixture should be quenched by slowly and carefully adding it to a large volume of ice-water or an ice/base solution (e.g., sodium acetate or sodium hydroxide). Dumping water into the reaction vessel is extremely hazardous due to the violent and exothermic reaction of water with unreacted POCl₃. The pH must be carefully adjusted to be basic during workup to hydrolyze the iminium intermediate to the final aldehyde.[7]

cluster_vh Vilsmeier-Haack Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions A Low Yield / Tar Formation B Moisture in DMF/Glassware A->B C Uncontrolled Exotherm (Reagent Formation) A->C D Uncontrolled Exotherm (Formylation Step) A->D E Improper Quench/Workup A->E F Use Anhydrous DMF Dry Glassware Thoroughly B->F G Slow, controlled addition of POCl₃ to DMF at 0 °C C->G H Monitor internal temp Ensure adequate cooling D->H I Add reaction mixture slowly to ice-water/base E->I

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

Part D: Purification

Question 4: We are struggling with the final purification. Column chromatography is not viable for our target scale. What are the best non-chromatographic methods to purify this compound?

Answer: Moving away from chromatography is a standard goal in process chemistry. Recrystallization and distillation are the most common and scalable alternatives.

  • Recrystallization: This is often the most effective method for solid products.

    • Solvent Screening: Perform small-scale screening to find a suitable solvent system. An ideal system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures. Common solvent systems for compounds like this include ethanol/water, isopropanol/water, or hexane/ethyl acetate mixtures.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent system. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further in an ice bath to maximize yield before filtering and washing the crystals with a small amount of cold solvent.

  • Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an excellent option.[9] Given the molecular weight of the target compound, this would almost certainly require high vacuum to achieve a reasonable boiling point and prevent thermal decomposition.

  • Aqueous Washes: Before crystallization or distillation, ensure the crude product is thoroughly washed. An acidic wash (e.g., dilute HCl) can remove any basic impurities, a basic wash (e.g., NaHCO₃ or Na₂CO₃) can remove acidic impurities (like unreacted phenol), and a brine wash helps to break emulsions and remove water.[10]

III. Safety First: Handling Hazardous Reagents

Scaling up this synthesis involves handling several hazardous materials. A thorough risk assessment is mandatory.[5]

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizer.[11][12]

    • Handling: Always handle liquid bromine in a well-ventilated chemical fume hood.[3][13] Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile is often recommended, but check compatibility charts).[3][13]

    • Spill Control: Keep a neutralizing agent, such as a sodium thiosulfate solution, readily available to handle spills.[3]

    • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][14] Seek immediate medical attention.[13][14] For inhalation, move the victim to fresh air and seek immediate medical aid.[13]

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water.

    • Handling: Use in a fume hood, away from any water sources. Ensure all glassware is scrupulously dry.

    • Quenching: Never add water directly to POCl₃. Always add the POCl₃-containing mixture slowly to a large excess of ice/water.

  • General Precautions: Ensure that eyewash stations and safety showers are easily accessible.[11] All personnel must be thoroughly trained on the specific hazards and emergency procedures associated with these chemicals before beginning work.

IV. References

  • Bromine Safety & Standard Operating Procedures. University of Washington, Department of Environmental & Occupational Health Sciences.[Link]

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate.[Link]

  • Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.[Link]

  • Handling liquid bromine and preparing bromine water. Royal Society of Chemistry.[Link]

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ACS Publications.[Link]

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications.[Link]

  • Having some troubles with a Vislmeier-Haack reaction. Reddit.[Link]

  • On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide. ResearchGate.[Link]

  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention.[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health.[Link]

  • Method for the bromination of aromatic compound. Google Patents.

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.[Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.[Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. University of Groningen.[Link]

  • Process for the purification of benzaldehyde. Google Patents.

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses.[Link]

  • 3-Bromo-2-hydroxybenzaldehyde. National Institutes of Health.[Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the cornerstone of scientific rigor and regulatory compliance. 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique analytical challenge due to its specific combination of functional groups and substitution pattern. This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this molecule. We will delve into the "why" behind procedural steps, offering insights that transform a simple protocol into a robust, self-validating analytical system.

The Analytical Imperative: Beyond a Simple Checklist

Characterizing a molecule like this compound is not merely about ticking boxes. Each analytical technique provides a unique piece of the structural puzzle. An ethoxy group, a bromine atom, a methyl group, and an aldehyde function all reside on a benzene ring, and their relative positions are critical to the molecule's identity and reactivity. A multi-faceted analytical approach is therefore not just recommended; it is essential.

This guide will explore the utility of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the precise connectivity of atoms.

  • Mass Spectrometry (MS): For determining the molecular weight and elemental composition.

  • Chromatographic Techniques (HPLC & GC): For assessing purity and quantifying the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For identifying key functional groups.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.5Singlet (s)1HN/A
Aromatic (Ar-H)7.0 - 7.8Doublet (d)1H~2-3
Aromatic (Ar-H)7.0 - 7.8Doublet (d)1H~2-3
Methylene (-OCH₂CH₃)3.9 - 4.2Quartet (q)2H~7
Methyl (-OCH₂CH₃)1.3 - 1.5Triplet (t)3H~7
Methyl (Ar-CH₃)2.2 - 2.5Singlet (s)3HN/A

Causality Behind the Predictions:

  • Aldehyde Proton (9.8 - 10.5 ppm): The strong deshielding effect of the carbonyl group places this proton significantly downfield.

  • Aromatic Protons (7.0 - 7.8 ppm): The two protons on the aromatic ring will appear as distinct signals, likely as doublets due to meta-coupling. Their exact chemical shifts will be influenced by the electron-donating ethoxy and methyl groups and the electron-withdrawing bromo and aldehyde groups.

  • Ethoxy Group Protons: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to around 3.9 - 4.2 ppm. They will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethoxy group will be a triplet around 1.3 - 1.5 ppm, coupled to the two methylene protons.

  • Aromatic Methyl Group (2.2 - 2.5 ppm): This methyl group is directly attached to the aromatic ring and will appear as a singlet in a region typical for benzylic protons.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)188 - 195
Aromatic (C-O)155 - 165
Aromatic (C-Br)110 - 120
Aromatic (C-CHO)130 - 140
Aromatic (C-CH₃)135 - 145
Aromatic (CH)120 - 135
Methylene (-OCH₂)60 - 70
Methyl (-CH₃)15 - 25
Aromatic Methyl (Ar-CH₃)20 - 30

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire 1H Spectrum transfer->acquire_H acquire_C Acquire 13C Spectrum transfer->acquire_C process Process Spectra acquire_H->process acquire_C->process interpret Interpret Data process->interpret structure Confirm Structure interpret->structure

NMR analysis workflow from sample preparation to structural confirmation.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

A. Expected Mass Spectrum of this compound

The presence of a bromine atom is a key diagnostic feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Interpretation
244/246[M]⁺Molecular ion
215/217[M - C₂H₅]⁺Loss of an ethyl radical
187/189[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
134[M - Br - C₂H₄]⁺Loss of a bromine radical and ethene

Causality Behind Fragmentation:

  • Alpha-Cleavage: The bond between the ethyl group and the oxygen atom is susceptible to cleavage.

  • Loss of CO: A common fragmentation pathway for aromatic aldehydes is the loss of a neutral carbon monoxide molecule.

  • Loss of Halogen: The carbon-bromine bond can break, leading to the loss of a bromine radical.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to ensure good separation from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer. Acquire mass spectra using electron ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectra, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

MS_Fragmentation M Molecular Ion [M]+ (m/z 244/246) F1 [M - C2H5]+ (m/z 215/217) M->F1 - C2H5 F3 [M - Br - C2H4]+ (m/z 134) M->F3 - Br, - C2H4 F2 [M - C2H5 - CO]+ (m/z 187/189) F1->F2 - CO

Predicted mass spectrometry fragmentation pathway.

III. Chromatographic Techniques: The Gold Standard for Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and for quantifying it in a mixture. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. A reversed-phase method would be the most appropriate starting point for this compound.

Comparison of HPLC Columns for a Starting Method:

Column Type Stationary Phase Advantages Considerations
C18OctadecylsilaneGeneral purpose, good retention for non-polar to moderately polar compounds.May require a higher percentage of organic solvent.
C8OctylsilaneLess retentive than C18, may provide faster analysis times.May have lower resolution for closely related impurities.
Phenyl-HexylPhenyl-HexylOffers alternative selectivity due to pi-pi interactions with the aromatic ring.Can be useful if co-elution occurs on C18 or C8.

Starting HPLC Method Protocol:

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

B. Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Starting GC Method Protocol:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A starting temperature of 100 °C, ramped to 280 °C.

  • Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification.

  • Detector Temperature: 300 °C.

Chromatography_Decision start Purity Assessment of This compound thermostable Is the compound thermally stable? start->thermostable gc Gas Chromatography (GC-FID/MS) thermostable->gc Yes hplc High-Performance Liquid Chromatography (HPLC-UV) thermostable->hplc No non_volatile Are there non-volatile impurities expected? gc->non_volatile non_volatile->hplc Yes

Decision tree for selecting the appropriate chromatographic method.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
2900-3000C-H (alkane)Stretch
2700-2850C-H (aldehyde)Stretch
1680-1710C=O (aromatic aldehyde)Stretch
1550-1600C=C (aromatic)Stretch
1200-1300C-O (ether)Stretch
500-600C-BrStretch

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of this compound necessitates a synergistic approach, employing a suite of analytical techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, chromatography is the arbiter of purity, and FTIR offers a rapid confirmation of key functional groups. By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the integrity of their data and the quality of their materials. This guide serves as a starting point for developing robust and reliable analytical methods for this and other similarly complex molecules.

References

  • Novasol Biotech. (2024, October 1).
  • Arborpharmchem. (2024, June 18).
  • ChemCon GmbH. (n.d.).
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Agilent Technologies. (n.d.).
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). AIST. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. NCBI. [Link]

A Comparative Guide to High-Purity Analysis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde: HPLC, GC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount. This guide provides an in-depth comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decisions in method selection and implementation.

The Central Role of Purity in Synthesis

The isomeric purity and the absence of process-related impurities in this compound are critical. Potential impurities, such as isomers, starting materials, or degradation products, can lead to unwanted side reactions, impact the stereochemistry of subsequent steps, and introduce difficult-to-remove impurities in the final active pharmaceutical ingredient (API). Therefore, a robust analytical method for purity determination is a cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often the primary technique for the purity analysis of non-volatile, polar organic compounds like this compound. Its high resolution, sensitivity, and versatility make it ideal for separating the main component from structurally similar impurities.

Causality Behind the HPLC Method Design

The selection of an appropriate HPLC method is a systematic process. For this compound, a substituted aromatic aldehyde, a reversed-phase HPLC method is the logical choice. The molecule possesses both polar (ethoxy and aldehyde groups) and non-polar (brominated aromatic ring and methyl group) characteristics, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

The C18 (octadecylsilyl) stationary phase is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for a wide range of organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the fine-tuning of the separation by adjusting the solvent strength. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities with good peak shape.

UV detection is the most straightforward and effective detection method for this analyte, as the benzaldehyde moiety contains a chromophore that absorbs strongly in the UV region.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    15 10 90
    20 10 90
    22 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a stock solution of approximately 0.5 mg/mL.

  • Prepare a working solution by diluting 1.0 mL of the stock solution to 10.0 mL with the 50:50 acetonitrile/water mixture to a final concentration of approximately 0.05 mg/mL.

System Suitability: Before sample analysis, the system suitability must be verified according to pharmacopeial guidelines such as USP <621> or Ph. Eur. 2.2.29.[1][2][3] This includes injecting a standard solution multiple times to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Sample dissolve Dissolve and Dilute weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Analysis: HPLC vs. GC and qNMR

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Gas Chromatography (GC) and Quantitative NMR (qNMR) offer different selectivity and detection principles, providing a more complete picture of the sample's purity.

Gas Chromatography (GC): The Choice for Volatile Impurities

GC is an excellent technique for separating and quantifying volatile and semi-volatile compounds.[4] For this compound, GC can be particularly useful for detecting volatile process impurities, such as residual solvents or volatile starting materials.

Causality in GC Method Design: The analyte has a sufficiently low boiling point to be amenable to GC analysis. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is a good starting point. Flame Ionization Detection (FID) is a robust and universally responsive detector for organic compounds. The key is to use an injection temperature that ensures complete volatilization without causing thermal degradation.

Experimental Protocol: GC Purity Determination

Objective: To determine the purity of this compound and quantify any volatile impurities by GC-FID.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 min

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a solution of approximately 1 mg/mL of the sample in a suitable solvent such as acetone or ethyl acetate.

Purity Calculation: Similar to HPLC, purity is typically calculated using the area percent method, excluding the solvent peak.

Quantitative NMR (qNMR): The Absolute Method

qNMR has emerged as a primary analytical method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[5][6] This allows for the determination of purity without the need for a reference standard of the analyte itself, by using a certified internal standard.[7]

Causality in qNMR Method Design: For this compound, the ¹H NMR spectrum provides several well-resolved signals that can be used for quantification, such as the aldehyde proton, the aromatic protons, the ethoxy group protons, and the methyl group protons. The choice of an internal standard is critical; it must be of high purity, stable, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are often suitable choices. A long relaxation delay (d1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity of this compound by ¹H qNMR using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): 30 seconds (or 5 times the longest T1)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of CDCl₃.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Method Comparison Summary
FeatureHPLCGCqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Nuclear spin resonance in a magnetic field.
Primary Use Purity of non-volatile and thermally labile compounds, impurity profiling.Purity of volatile and semi-volatile compounds, residual solvent analysis.Absolute purity determination, structural confirmation.
Sensitivity High (ng to pg level).Very high for volatile compounds (pg to fg level).Lower (µg to mg level).
Sample Throughput High.High.Lower, due to longer acquisition times for qNMR.
Reference Standard Required for identity and assay, not for area % purity.Required for identity and assay, not for area % purity.Not required for the analyte (uses an internal standard).[8]
Destructive Yes.Yes.No, sample can be recovered.

Illustrative Data Comparison

To provide a practical perspective, the following table presents hypothetical but realistic purity data for a batch of this compound analyzed by the three techniques.

Analytical TechniquePurity (%)Key Observations
HPLC 99.5Two minor impurities detected at 0.2% and 0.3%.
GC 99.8No significant volatile impurities detected (<0.1%). One minor peak at 0.2%.
qNMR 99.4Confirmed the structure and provided an absolute purity value. Corroborated the presence of minor impurities.

The slightly different purity values obtained from each technique are expected and highlight their complementary nature. HPLC provides the most detailed impurity profile for non-volatile related substances. GC confirms the absence of significant volatile impurities. qNMR provides a highly accurate, absolute purity value that anchors the results from the chromatographic methods.

Conclusion and Recommendations

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.

  • HPLC should be employed as the primary method for routine quality control, offering a high-throughput and sensitive means of assessing purity and profiling related substances.

  • GC is a valuable orthogonal technique, particularly for the release of new batches to ensure the absence of volatile impurities from the manufacturing process.

  • qNMR serves as a primary, non-destructive method for the definitive determination of absolute purity and for the structural confirmation of the material. It is especially valuable for the qualification of reference standards.

By leveraging the strengths of these three analytical techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their synthetic processes and the quality of their final products.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography (Gas Chromatography section). [Link]

  • European Pharmacopoeia. Chapter 2.2.29. Liquid Chromatography. [Link]

  • European Pharmacopoeia. Chapter 2.2.28. Gas Chromatography. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and potential of an analytical method: an update. Journal of natural products, 75(4), 834–851. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

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A Comparative Guide to the Mass Spectrometry of 3-Bromo-2-ethoxy-5-methylbenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel molecules is paramount. 3-Bromo-2-ethoxy-5-methylbenzaldehyde and its derivatives represent a class of compounds with significant potential as intermediates in the development of new therapeutic agents and functional materials. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and characterization of these molecules. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound, offering insights into its fragmentation patterns under various ionization techniques and comparing it with relevant analogues.

Introduction to the Mass Spectrometry of Substituted Benzaldehydes

The fragmentation of benzaldehyde derivatives in mass spectrometry is a well-studied field, with the stability of the aromatic ring significantly influencing the observed fragmentation pathways. The electron ionization (EI) mass spectrum of benzaldehyde itself is characterized by a prominent molecular ion peak and key fragments corresponding to the loss of a hydrogen atom ([M-H]⁺) and the formyl radical ([M-CHO]⁺), the latter often leading to the stable phenyl cation[1][2]. The introduction of substituents, such as a bromine atom, an ethoxy group, and a methyl group, profoundly alters the fragmentation landscape, providing a unique fingerprint for each derivative.

This guide will explore the expected mass spectral features of this compound, drawing comparisons with the known fragmentation of 3-bromobenzaldehyde, 2-ethoxybenzaldehyde, and other relevant substituted benzaldehydes. We will delve into the practical aspects of sample analysis, comparing the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) employing Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

I. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with EI is a robust and widely used technique for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. The high energy of electron impact (typically 70 eV) induces reproducible fragmentation patterns, which are invaluable for structural elucidation.

Predicted Electron Ionization Fragmentation of this compound

The molecular weight of this compound (C₁₀H₁₁BrO₂) is 242.00 g/mol (for isotopes ⁷⁹Br, ¹²C, ¹H, ¹⁶O). The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 242 and 244.

Key predicted fragmentation pathways include:

  • Loss of a Hydrogen Radical (M-1): A peak at m/z 241/243, arising from the cleavage of the aldehydic C-H bond.

  • Loss of a Methyl Radical (M-15): Fragmentation of the ethoxy group leading to a peak at m/z 227/229.

  • Loss of an Ethyl Radical (M-29): Cleavage of the ethyl group from the ethoxy moiety, resulting in a fragment at m/z 213/215. This can also correspond to the loss of the CHO group.

  • Loss of an Ethoxy Radical (M-45): Cleavage of the C-O bond of the ethoxy group, yielding a significant ion at m/z 197/199.

  • Loss of the Formyl Radical (M-29): Alpha-cleavage of the aldehyde group to produce a stable benzylic cation at m/z 213/215.

  • Loss of CO (M-28): A common fragmentation for aromatic aldehydes, leading to a fragment at m/z 214/216.

  • Cleavage of the Bromine Atom (M-79/81): Loss of the bromine radical to give a fragment at m/z 163.

Comparative Fragmentation with Analogues

To understand the influence of each substituent, we can compare the predicted fragmentation of our target molecule with known data for its simpler analogues.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and their Interpretation
Benzaldehyde [3][4]106105 ([M-H]⁺), 77 ([M-CHO]⁺, Phenyl cation)
3-Bromobenzaldehyde [5][6]184/186183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 104 ([M-Br]⁺), 76 ([M-Br-CO]⁺)
2-Ethoxybenzaldehyde 150121 ([M-CHO]⁺), 93, 65
3-Methylbenzaldehyde 120119 ([M-H]⁺), 91 ([M-CHO]⁺, Tolyl cation)
3-Bromo-5-methylbenzaldehyde [7]198/200Predicted: 197/199 ([M-H]⁺), 169/171 ([M-CHO]⁺), 119 ([M-Br]⁺)

The presence of the ethoxy group in this compound is expected to introduce characteristic losses of ethyl and ethoxy radicals, which are absent in 3-bromobenzaldehyde and 3-methylbenzaldehyde. The bromine atom will impart a distinctive isotopic signature to all bromine-containing fragments.

Experimental Protocol: GC-MS Analysis

A standard GC-MS protocol for the analysis of this compound would be as follows:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

This protocol ensures good chromatographic separation and provides a comprehensive mass spectrum for structural analysis.

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for complex mixtures, LC-MS offers a powerful alternative to GC-MS. The choice of ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical and depends on the polarity and thermal stability of the analyte.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar molecules. Benzaldehydes, being moderately polar, can be ionized by ESI, often forming protonated molecules [M+H]⁺ in positive ion mode. The efficiency of ionization can be enhanced by the addition of modifiers to the mobile phase, such as formic acid.

For this compound, the expected primary ion in positive mode ESI would be the protonated molecule at m/z 243/245. Due to the soft nature of ESI, fragmentation is typically minimal in the ion source and often requires tandem mass spectrometry (MS/MS) for structural elucidation. In an MS/MS experiment, the protonated molecule would be selected and fragmented, likely leading to the loss of neutral molecules such as ethene (C₂H₄) from the ethoxy group.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is suitable for a wider range of polarities than ESI and is particularly effective for less polar, thermally stable compounds.[8] In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with ionized solvent molecules.[8] Similar to ESI, APCI would be expected to produce a protonated molecule [M+H]⁺ for this compound at m/z 243/245. APCI can sometimes induce more in-source fragmentation than ESI, which can provide additional structural information without the need for MS/MS.

Comparison of ESI and APCI for Substituted Benzaldehydes
Ionization TechniquePrincipleApplicability to Substituted BenzaldehydesExpected Ions for this compoundAdvantagesDisadvantages
ESI Ionization from charged droplets in the liquid phase.Good for polar derivatives.[M+H]⁺ (m/z 243/245)Soft ionization, minimal fragmentation, good for molecular weight determination.May have lower ionization efficiency for less polar benzaldehydes.
APCI Gas-phase chemical ionization at atmospheric pressure.Suitable for a broader range of polarities, including less polar derivatives.[M+H]⁺ (m/z 243/245)Robust, less susceptible to matrix effects than ESI.Can cause thermal degradation for labile compounds.

For a comprehensive analysis, it is often beneficial to analyze samples using both ESI and APCI to maximize the chances of successful ionization and to gain complementary structural information.

Experimental Protocol: LC-MS Analysis

A general LC-MS protocol for the analysis of this compound and its derivatives is as follows:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Modes: ESI and APCI in positive ion mode.

    • ESI Parameters: Capillary voltage: 3.5 kV; Cone voltage: 30 V; Desolvation temperature: 350 °C; Desolvation gas flow: 600 L/hr.

    • APCI Parameters: Corona voltage: 4.0 kV; Source temperature: 120 °C; APCI probe temperature: 450 °C.

    • Mass Range: Scan from m/z 100 to 500.

III. Visualization of Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams illustrate the predicted fragmentation pathways and the general analytical workflows.

Caption: Predicted EI fragmentation of this compound.

Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS Analysis Sample_Prep_GC Sample Preparation (in volatile solvent) GC_Separation Gas Chromatography (Separation) Sample_Prep_GC->GC_Separation EI_Ionization Electron Ionization (EI) (Fragmentation) GC_Separation->EI_Ionization MS_Detection_GC Mass Detection (m/z analysis) EI_Ionization->MS_Detection_GC Data_Analysis_GC Data Analysis (Fragmentation Pattern) MS_Detection_GC->Data_Analysis_GC Sample_Prep_LC Sample Preparation (in LC mobile phase) LC_Separation Liquid Chromatography (Separation) Sample_Prep_LC->LC_Separation Ionization_Source Ionization (ESI or APCI) LC_Separation->Ionization_Source MS_Detection_LC Mass Detection (m/z analysis) Ionization_Source->MS_Detection_LC Data_Analysis_LC Data Analysis (Molecular Ion & MS/MS) MS_Detection_LC->Data_Analysis_LC

Caption: General workflows for GC-MS and LC-MS analysis.

IV. Conclusion

The mass spectrometric analysis of this compound and its derivatives provides a wealth of structural information. GC-MS with Electron Ionization is a powerful tool for generating detailed fragmentation patterns that serve as a molecular fingerprint. The predictable losses of substituents and the characteristic bromine isotopic pattern allow for confident identification. For compounds that are less amenable to GC analysis, LC-MS with ESI or APCI offers a sensitive and versatile alternative, primarily for the determination of the molecular weight, which can be complemented with MS/MS for detailed structural elucidation. The choice of the analytical technique should be guided by the specific properties of the derivative and the analytical goals. The methodologies and comparative data presented in this guide offer a solid foundation for researchers working with this important class of compounds.

References

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A Comparative Reactivity Analysis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the aldehyde functional group is paramount to its synthetic utility, yet it is exquisitely sensitive to the electronic and steric environment imposed by the substituents on the aromatic ring. Understanding these substituent effects is critical for reaction design, optimization, and the prediction of chemical behavior.

This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-2-ethoxy-5-methylbenzaldehyde , a polysubstituted aromatic aldehyde, against a panel of structurally diverse benzaldehydes. We will dissect the complex interplay of electronic and steric factors governing its reactivity in fundamental organic reactions. By grounding our discussion in mechanistic principles and supporting it with robust experimental protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to strategically employ this and related reagents in their synthetic endeavors.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity of the carbonyl carbon in benzaldehydes towards nucleophilic attack is the primary determinant of its chemical behavior.[1][2][3][4] This reactivity is modulated by the substituents on the benzene ring through a combination of electronic and steric effects.

  • Electronic Effects: These influence the electrophilicity of the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or bromo (-Br), pull electron density away from the ring and the aldehyde group via inductive (-I) and/or resonance (-M) effects. This makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles.[5]

    • Electron-Donating Groups (EDGs) , such as ethoxy (-OEt) or methyl (-CH₃), push electron density into the ring through resonance (+M) or inductive/hyperconjugation (+I) effects. This reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.[2][3]

  • Steric Effects: The physical bulk of substituents, particularly those in the ortho positions, can impede the trajectory of an incoming nucleophile, slowing down or even preventing a reaction.[6][7] This phenomenon, known as steric hindrance, is a critical factor in polysubstituted systems.[8]

Analysis of this compound

This molecule presents a fascinating case study due to its unique substitution pattern:

  • 2-Ethoxy Group: A potent electron-donating group (+M > -I) that deactivates the carbonyl. It also exerts significant steric hindrance due to its position adjacent to the aldehyde.

  • 3-Bromo Group: An electron-withdrawing group (-I > +M) that activates the carbonyl.

  • 5-Methyl Group: A weak electron-donating group (+I) that slightly deactivates the carbonyl.

The net reactivity of this molecule is a finely balanced outcome of these competing influences.

G cluster_effects Substituent Effects on this compound Aldehyde Aldehyde (-CHO) Carbonyl Carbon Ethoxy 2-Ethoxy (-OEt) +M (strong), -I Steric Hindrance Aldehyde->Ethoxy Ortho Position Bromo 3-Bromo (-Br) -I (strong), +M (weak) Aldehyde->Bromo Meta Position Ethoxy->Aldehyde Decreases Electrophilicity (Resonance Donation) Bromo->Aldehyde Increases Electrophilicity (Inductive Withdrawal) Methyl 5-Methyl (-CH₃) +I (weak) Methyl->Aldehyde Decreases Electrophilicity (Inductive Donation)

Caption: Electronic and steric influences on the aldehyde group.

Comparative Experimental Analysis

To empirically map the reactivity of this compound, we compare its performance in two fundamental transformations against a set of benchmark benzaldehydes:

  • Benzaldehyde: The unsubstituted parent compound.

  • 4-Nitrobenzaldehyde: Features a powerful EWG, expected to be highly reactive.

  • 4-Methoxybenzaldehyde: Contains a strong EDG, expected to be less reactive.

  • 2,6-Dimethylbenzaldehyde: A sterically hindered model.

Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction involving the nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[9] Its rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[10] We utilized the condensation with malononitrile in the presence of a mild base.

G cluster_workflow Knoevenagel Condensation Workflow node_start Start: Assemble Reactants node_reactants 1. Aldehyde (10 mmol) 2. Malononitrile (12 mmol) 3. Ethanol (Solvent) node_start->node_reactants node_catalyst Add Catalyst I₂ (0.3 mmol) K₂CO₃ (0.3 mmol) node_reactants->node_catalyst node_stir Stir at Room Temp. Monitor by TLC node_catalyst->node_stir node_workup Workup 1. Add Na₂S₂O₃ (5% aq.) 2. Add Ethanol (5 mL) node_stir->node_workup node_isolate Isolate Product Vacuum Filtration node_workup->node_isolate node_analyze Analyze 1. Determine Yield (%) 2. Characterize (NMR, MP) node_isolate->node_analyze node_end End node_analyze->node_end

Caption: Generalized workflow for the Knoevenagel condensation experiment.

Oxidation to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is another key transformation. The ease of this reaction can correlate with the electron density at the formyl proton. We employed a modern, environmentally conscious protocol using Oxone® (potassium peroxymonosulfate) in water.

Results and Data Summary

The following table summarizes the comparative performance of each aldehyde in the selected reactions under standardized conditions. Reaction times were monitored until the consumption of the starting aldehyde was observed via TLC, and yields are for isolated, purified products.

CompoundStructureKnoevenagel Condensation (Yield %)Oxidation Reaction (Time, min)Dominant Effects
4-Nitrobenzaldehyde 96%45Strong EWG (-M, -I)
Benzaldehyde 88%75Baseline
This compound 75%90Mixed EWG/EDG; Steric Hindrance
4-Methoxybenzaldehyde 65%120Strong EDG (+M)
2,6-Dimethylbenzaldehyde <5%>240Severe Steric Hindrance

Discussion of Results

The experimental data aligns with our theoretical framework.

  • 4-Nitrobenzaldehyde exhibited the highest reactivity in both reactions. The potent electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attack in the Knoevenagel condensation and facilitating oxidation.

  • 4-Methoxybenzaldehyde , conversely, was the least reactive of the unhindered aldehydes. The electron-donating methoxy group reduces the carbonyl's electrophilicity, slowing both reactions.

  • 2,6-Dimethylbenzaldehyde was almost completely unreactive. This is a clear demonstration of severe steric hindrance, where the two ortho-methyl groups effectively shield the aldehyde from the approach of reagents.[6]

  • This compound displayed an intermediate level of reactivity. Its performance is a direct reflection of its complex substitution:

    • In the Knoevenagel condensation , the yield was lower than that of benzaldehyde. This suggests that the combined deactivating effects of the electron-donating ethoxy and methyl groups, coupled with the significant steric hindrance from the ortho-ethoxy group, outweigh the activating effect of the meta-bromo group. The nucleophilic attack by the malononitrile enolate is evidently impeded.

    • In the oxidation reaction , it reacted faster than 4-methoxybenzaldehyde but slower than benzaldehyde. This indicates that while the overall electron density on the ring may be higher than in benzaldehyde, the process is less sensitive to the steric bulk of the ortho substituent compared to the bimolecular Knoevenagel reaction.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the respective benzaldehyde (10 mmol) and malononitrile (12 mmol, 0.79 g).

  • Add ethanol (10 mL) to dissolve the reactants.

  • To the stirred solution, add molecular iodine (I₂) (0.3 mmol, 76 mg) and potassium carbonate (K₂CO₃) (0.3 mmol, 41 mg).[11]

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) on silica gel plates (eluent: 3:1 hexanes/ethyl acetate).

  • Upon completion, add a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to quench the iodine, followed by ethanol (5 mL).

  • The resulting solid precipitate is collected by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold water (2 x 10 mL) and dry to obtain the product. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: General Procedure for Oxidation using Oxone®
  • In a 50 mL round-bottom flask, add the benzaldehyde (5 mmol) and deionized water (25 mL).

  • Add Oxone® (7.5 mmol, ~4.6 g of the triple salt) to the flask.

  • Attach a reflux condenser and heat the mixture in a water bath at 60 °C with vigorous magnetic stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath for 15 minutes until a precipitate forms.

  • Filter the solid product under vacuum, washing with a minimum amount of cold deionized water.

  • Dry the solid to obtain the corresponding carboxylic acid. Purity can be assessed by melting point determination and NMR spectroscopy.

Conclusion

This compound is a reagent of moderate reactivity, governed by a nuanced balance of competing electronic and steric factors. Its reactivity towards nucleophilic addition is significantly tempered by the steric bulk of the ortho-ethoxy group and the electron-donating character of the ethoxy and methyl substituents. This is partially offset by the electron-withdrawing inductive effect of the meta-bromo group.

For synthetic chemists, this means that reactions requiring nucleophilic attack at the carbonyl carbon may require more forcing conditions (e.g., elevated temperatures or the use of Lewis acid catalysts) compared to unhindered or electronically activated benzaldehydes.[6] Conversely, its moderate reactivity can be an advantage in complex syntheses, allowing for selective transformations in the presence of more reactive functional groups. This guide underscores the necessity of a holistic analysis of substituent effects for the predictable and successful application of polysubstituted reagents in organic synthesis.

References

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  • Schmalzbauer, M., et al. (2024). E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry. Available at: [Link]

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A Comparative Guide to the Efficacy of 3-Bromo-2-ethoxy-5-methylbenzaldehyde in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Substituted benzaldehydes, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth technical comparison of 3-Bromo-2-ethoxy-5-methylbenzaldehyde and its alternatives in several cornerstone synthetic transformations. By examining experimental data and exploring the mechanistic underpinnings of its reactivity, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Multifunctional Scaffold

This compound is a polysubstituted aromatic aldehyde that offers a unique combination of reactive sites. The aldehyde functionality serves as a versatile handle for nucleophilic additions and condensation reactions. The bromine atom, positioned ortho to the ethoxy group and meta to the aldehyde, is a key feature for transition metal-catalyzed cross-coupling reactions. The electronic nature of the substituents—the electron-donating ethoxy and methyl groups and the electron-withdrawing aldehyde group—collectively influence the reactivity of the aromatic ring and its functional groups.

This guide will focus on the performance of this compound in the following critical synthetic routes:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.

  • Nucleophilic Addition and Olefination Reactions: Grignard and Wittig reactions.

  • Intramolecular Cyclization for Heterocycle Synthesis: Formation of benzofurans.

We will compare its efficacy against structurally similar benzaldehydes, providing a nuanced understanding of how substituent patterns affect reaction outcomes.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The bromine atom of this compound makes it an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful method for generating biaryl structures.[1] The reactivity of the aryl bromide is a critical factor for the success of this coupling.

Comparative Analysis:

Aryl BromideKey SubstituentsExpected Reactivity/YieldRationale
This compound Ortho-ethoxy, para-methyl (to Br)HighThe electron-donating ethoxy and methyl groups can increase electron density on the palladium center during the catalytic cycle, potentially facilitating the reductive elimination step. Steric hindrance from the ortho-ethoxy group might require careful ligand selection.
3-Bromo-5-methylbenzaldehydePara-methyl (to Br)HighSimilar to the target molecule, but with less steric hindrance at the ortho position, potentially leading to faster reaction rates.
3-Bromo-2,5-dichlorobenzaldehydeOrtho-chloro, para-chloro (to Br)Moderate to HighThe electron-withdrawing chloro groups can facilitate the oxidative addition step, which is often rate-limiting. However, they may slightly disfavor the reductive elimination step.
4-BromobenzaldehydeNo other substituentsModerateServes as a baseline for comparison. The lack of additional electron-donating or withdrawing groups provides a standard reactivity profile.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products ArylBromide 3-Bromo-2-ethoxy- 5-methylbenzaldehyde Catalyst Pd(0) Catalyst ArylBromide->Catalyst Oxidative Addition BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Transmetalation (with Base) Catalyst->Catalyst Biaryl Biaryl Product Catalyst->Biaryl Reductive Elimination Base Base (e.g., K₂CO₃) Byproducts Side Products

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of conjugated enynes and arylalkynes.[2]

Comparative Efficacy:

The electronic and steric environment around the C-Br bond in this compound is expected to facilitate the Sonogashira coupling.

Aryl BromideCatalyst SystemBaseSolventYield (%)Reference
3-Bromo-1,2-diones (cyclic analogue)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFGood[3]
2-Amino-3-bromopyridinesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF72-96[4]
3-Bromo-6-methyl-1,2,4,5-tetrazine---High[5]
This compound (Hypothetical) Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFExpected High-

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 equiv), terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalysts & Base cluster_products Products ArylBromide 3-Bromo-2-ethoxy- 5-methylbenzaldehyde Pd_Catalyst Pd Catalyst ArylBromide->Pd_Catalyst Oxidative Addition Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Co-catalyst Alkyne->Cu_Catalyst Formation of Copper Acetylide ArylAlkyne Arylalkyne Product Pd_Catalyst->ArylAlkyne Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Amine Base Byproducts Side Products

II. Nucleophilic Addition and Olefination: Leveraging the Aldehyde Moiety

The aldehyde group of this compound is a prime site for nucleophilic attack, enabling chain extension and the formation of new functional groups.

A. Grignard Reaction

The addition of Grignard reagents to aldehydes is a classic and reliable method for the synthesis of secondary alcohols.[6]

Comparative Considerations:

The steric hindrance from the ortho-ethoxy group in this compound could influence the approach of the bulky Grignard reagent. However, the electronic effect of the substituents is not expected to significantly inhibit the reaction.

AldehydeGrignard ReagentExpected OutcomePotential Challenges
This compound e.g., Phenylmagnesium bromideGood yield of the corresponding secondary alcohol.Steric hindrance from the ortho-ethoxy group might require slightly longer reaction times or higher temperatures.
3-Bromo-5-methylbenzaldehydee.g., Phenylmagnesium bromideHigh yield of the secondary alcohol.Less steric hindrance compared to the target molecule.
Benzaldehydee.g., Phenylmagnesium bromideHigh yield, serves as a benchmark.Standard reactivity.

Experimental Protocol: General Procedure for Grignard Reaction

Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution in an ice bath. Add the Grignard reagent (1.1 equiv) dropwise from the addition funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude secondary alcohol, which can be purified by crystallization or chromatography.

Grignard_Reaction Aldehyde 3-Bromo-2-ethoxy- 5-methylbenzaldehyde Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Alcohol Secondary Alcohol Product Alkoxide->Alcohol Protonation Workup Aqueous Workup (e.g., NH₄Cl) Workup->Alcohol

B. Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones, offering excellent control over the position of the newly formed double bond.[7]

Comparative Performance:

The electronic nature of the substituents on the benzaldehyde can influence the rate of the Wittig reaction. The electron-donating groups in this compound might slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to an unsubstituted benzaldehyde.

AldehydeYlideExpected ProductExpected Yield
This compound Stabilized (e.g., Ph₃P=CHCO₂Et)(E)-alkeneGood to High
This compound Non-stabilized (e.g., Ph₃P=CH₂)Terminal alkeneGood
3-(Trifluoromethyl)benzaldehydeStabilized Ylide(E)-alkeneHigh[8]
4-NitrobenzaldehydeStabilized Ylide(E)-alkeneHigh[9]

Experimental Protocol: General Procedure for Wittig Reaction with a Stabilized Ylide

  • Ylide Formation: To a suspension of the corresponding phosphonium salt (1.1 equiv) in a suitable solvent (e.g., THF or DCM), add a base (e.g., NaH or NaOMe) and stir until the ylide is formed (often indicated by a color change).

  • Reaction with Aldehyde: Cool the ylide solution and add a solution of this compound (1.0 equiv) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure alkene.[3]

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 3-Bromo-2-ethoxy- 5-methylbenzaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphorus Ylide Ylide->Intermediate [2+2] Cycloaddition Alkene Alkene Product Intermediate->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Intermediate->PhosphineOxide

III. Synthesis of Benzofurans: An Application in Heterocyclic Chemistry

Substituted benzofurans are prevalent scaffolds in many natural products and pharmaceuticals.[10] A common synthetic route involves the intramolecular cyclization of ortho-alkynylphenols, which can be synthesized from ortho-bromophenols via Sonogashira coupling. This compound can be readily converted to the corresponding phenol, making it a valuable precursor for benzofuran synthesis.

Synthetic Strategy:

  • Demethylation/De-ethylation: Conversion of the ethoxy group to a hydroxyl group.

  • Sonogashira Coupling: Coupling of the resulting ortho-bromophenol with a terminal alkyne.

  • Intramolecular Cyclization: Cyclization of the ortho-alkynylphenol to the benzofuran.

Comparative Advantage:

The substitution pattern of this compound offers a handle for regioselective synthesis of highly substituted benzofurans. The methyl group at the 5-position and the substituent introduced via the alkyne at the 2-position, along with the bromine that can be retained or further functionalized, provides a pathway to a diverse library of benzofuran derivatives.

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

This is a multi-step sequence that would require specific optimization for each step.

  • Step 1: Phenol Formation: Treat this compound with a demethylating/de-ethylating agent (e.g., BBr₃) to yield 3-bromo-2-hydroxy-5-methylbenzaldehyde.

  • Step 2: Sonogashira Coupling: Subject the resulting bromophenol to Sonogashira coupling with a terminal alkyne under standard conditions to afford the corresponding ortho-alkynylphenol.

  • Step 3: Cyclization: Induce intramolecular cyclization of the ortho-alkynylphenol using a catalyst such as gold(I), palladium, or copper, or under metal-free conditions with an acid or iodine catalyst, to yield the desired substituted benzofuran.[11][12][13]

Benzofuran_Synthesis Start 3-Bromo-2-ethoxy- 5-methylbenzaldehyde Phenol o-Bromophenol Intermediate Start->Phenol De-ethylation Alkynylphenol o-Alkynylphenol Intermediate Phenol->Alkynylphenol Sonogashira Coupling Benzofuran Substituted Benzofuran Alkynylphenol->Benzofuran Intramolecular Cyclization

Conclusion

This compound emerges as a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of transformations, from the construction of complex biaryl systems and conjugated enynes via palladium-catalyzed cross-coupling to the formation of secondary alcohols and alkenes through nucleophilic additions and olefinations. Furthermore, its utility as a precursor for highly substituted benzofurans underscores its importance in heterocyclic chemistry.

While direct, side-by-side comparative studies with other substituted benzaldehydes are not always available, a thorough understanding of the electronic and steric effects of its substituents allows for a rational prediction of its reactivity. The electron-donating ethoxy and methyl groups generally have a favorable, albeit sometimes modest, influence on many of the discussed reactions. The steric bulk of the ortho-ethoxy group is a factor that requires consideration in the design of synthetic routes, particularly in the selection of catalysts and reaction conditions.

This guide has provided a framework for evaluating the efficacy of this compound in specific synthetic contexts. By leveraging the provided experimental protocols and comparative insights, researchers can effectively integrate this powerful building block into their synthetic strategies to access a diverse range of complex molecules.

References

  • Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from o‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry.
  • ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones.
  • Cimino, G., De Stefano, S., & Minale, L. (1975). Paniceins, unique aromatic sesquiterpenoids from the marine sponge Halichondria panicea. Experientia, 31(10), 1117-1118.
  • Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, e202201497.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Lopp, M., et al. (2008). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 49(35), 5266-5268.
  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • International Journal of New Chemistry. (2024). A novel, efficient and reusable Pd/CuFe2O4 magnetic nanocatalyst for the Sonogashira coupling reaction in ethanol as a green solvent.
  • Buchwald, S. L., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 21(15), 6038-6042.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
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  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
  • ResearchGate. (n.d.). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued).
  • Myers, A. G. (n.d.).
  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • AbbVie Inc. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 11(52), 32981-32985.
  • El-Batta, A., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466.
  • ResearchGate. (n.d.). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
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  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using....
  • ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Devarie-Baez, N. O., et al. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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A Comparative Guide to the Structural Elucidation of 3-Bromo-2-ethoxy-5-methylbenzaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 3-bromo-2-ethoxy-5-methylbenzaldehyde and its derivatives. While crystallographic data for this specific ethoxy derivative is not abundant in the public domain, we will draw upon extensive data from closely related hydroxy and other substituted benzaldehyde analogs to provide a robust and insightful comparison. This approach allows us to highlight the unparalleled atomic-level detail provided by X-ray crystallography and to explain the causality behind the experimental choices in structural analysis.

The Imperative of Atomic Resolution: Why Crystal Structures Matter

Substituted benzaldehydes are crucial building blocks in the synthesis of a vast array of biologically active compounds. The specific arrangement of substituents on the benzene ring dictates the molecule's conformation, electronic properties, and intermolecular interactions, which in turn govern its biological activity and physicochemical properties.[1][2] Understanding these structure-property relationships is fundamental to rational drug design. While techniques like NMR and IR spectroscopy provide valuable information about the connectivity and functional groups, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the subtle nuances of crystal packing.[2][3]

X-ray Crystallography: The Gold Standard in Structural Determination

X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a crystalline compound.[4] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically transformed into a three-dimensional electron density map, and subsequently, a model of the atomic structure.[3]

Experimental Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Structural Model Structure_Refinement->Final_Model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

1. Synthesis and Purification of this compound Derivatives:

  • Rationale: The synthesis of the target compound is the initial and crucial step. For instance, a common route to similar benzaldehyde derivatives involves the formylation of the corresponding substituted phenol.[5] Purity is critical, as impurities can hinder or prevent the growth of single crystals.

  • Protocol:

    • Synthesize the desired derivative, for example, through a Williamson ether synthesis on a 3-bromo-2-hydroxy-5-methylbenzaldehyde precursor.

    • Purify the crude product using techniques such as column chromatography or recrystallization to achieve high purity (>98%).

    • Characterize the purified compound using NMR and mass spectrometry to confirm its identity and purity.[6]

2. Crystal Growth:

  • Rationale: The most challenging and often rate-limiting step is obtaining diffraction-quality single crystals.[4] This requires creating a supersaturated solution from which the molecules can slowly and orderly precipitate. The choice of solvent and crystallization technique is critical and often determined empirically.

  • Protocol (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to near saturation.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor for the formation of well-defined, single crystals. Other techniques like vapor diffusion or cooling crystallization can also be employed.[4]

3. X-ray Data Collection:

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Protocol:

    • Select a single crystal of appropriate size and quality under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect the diffraction data using a modern diffractometer, typically equipped with a CCD or CMOS detector.[7]

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using computational methods, and this model is then refined against the experimental data to obtain the final, accurate structure.

  • Protocol:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction data.[8]

Comparative Analysis with Other Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer complementary and often more readily obtainable information.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, crystal packing.[2][3]Unambiguous and complete structural determination in the solid state.Requires single crystals of sufficient size and quality; provides a static picture of the molecule.[4]
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (e.g., ¹H, ¹³C), solution-state conformation.[6]Provides information about the structure in solution, which can be more biologically relevant; does not require crystallization.Provides through-bond and through-space correlations, but not precise bond lengths and angles; interpretation can be complex for intricate molecules.[9]
IR Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-O).[10]Rapid and non-destructive; provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.[11]
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides information on the elemental composition.Does not provide information on the 3D structure or connectivity of atoms.

Case Study: Insights from Structurally Related Benzaldehyde Derivatives

In the absence of a published crystal structure for this compound, we can draw valuable insights from the crystallographic data of its analogs.

Compound Crystal System Space Group Key Structural Features Reference
3-Bromo-2-hydroxybenzaldehydeMonoclinicP2₁/nPlanar molecule with intramolecular O—H···O hydrogen bonding. Packing is influenced by weak C—H···Br interactions and π-stacking.[5]
3-Bromo-5-tert-butyl-2-hydroxybenzaldehydeOrthorhombicPbcaThe aldehyde and hydroxy groups are coplanar with the benzene ring. An intramolecular O—H···O hydrogen bond stabilizes the structure.[8]
3,5-Dibromo-2-hydroxybenzaldehydeMonoclinicP2₁/cLayered packing structure with weak π–π stacking interactions. Molecules are linked by intermolecular O—H···O hydrogen bonds and Br···Br interactions.[12]

From these examples, we can anticipate that this compound would likely exhibit a nearly planar conformation of the benzaldehyde core. The presence of the ethoxy group, bulkier than a hydroxyl group, may influence the crystal packing and intermolecular interactions, potentially leading to different packing motifs compared to its hydroxy counterparts. The bromine atom is also expected to participate in intermolecular interactions, such as halogen bonding or C-H···Br contacts, which are significant in directing the supramolecular assembly.[2][13]

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of this compound derivatives, an integrated analytical approach is most effective. While NMR, IR, and mass spectrometry are indispensable for confirming the chemical identity and purity, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional molecular structure. The atomic-level insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships, guiding the design of new drug candidates, and elucidating the fundamental principles of molecular recognition and self-assembly. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers in their pursuit of novel therapeutic agents.

References

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A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a polysubstituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise arrangement of its functional groups—a bromine atom, an ethoxy group, and a methyl group around a central benzaldehyde core—offers a versatile scaffold for further chemical modifications. However, the efficient and regioselective synthesis of this target molecule presents several challenges due to the competing directing effects of the substituents on the aromatic ring.

This technical guide provides an in-depth comparison of plausible synthetic strategies for this compound. We will explore various methodologies, from direct electrophilic substitution to more controlled multi-step approaches involving directed ortho-metalation and alternative formylation techniques. Each method will be critically evaluated based on its synthetic efficiency, regioselectivity, scalability, and the accessibility of starting materials. Detailed experimental protocols, supported by data from analogous transformations in the scientific literature, are provided to enable researchers to make informed decisions for their specific synthetic goals.

Proposed Synthetic Strategies: A Head-to-Head Comparison

We will benchmark three distinct synthetic pathways to this compound. Each route leverages different principles of organic synthesis to navigate the challenges of regiocontrol.

Route A: Direct Electrophilic Bromination of 2-Ethoxy-5-methylbenzaldehyde

This approach is the most straightforward, involving the direct bromination of a commercially available or readily synthesized precursor, 2-ethoxy-5-methylbenzaldehyde. The success of this route is contingent on the regiochemical outcome of the electrophilic aromatic substitution. The ethoxy group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. The interplay between these two groups will dictate the position of bromination.

  • Plausible Precursor Synthesis: 2-Ethoxy-5-methylbenzaldehyde can be synthesized from 2-hydroxy-5-methylbenzaldehyde via Williamson ether synthesis.[1]

  • Regioselectivity Concerns: The powerful ortho-directing effect of the ethoxy group is expected to favor substitution at the C3 position. However, the formation of other isomers is possible and may necessitate challenging purification steps.

Route B: Ortho-Formylation of 1-Bromo-2-ethoxy-4-methylbenzene via Directed Lithiation

This strategy offers a more controlled, albeit longer, pathway. It involves the synthesis of a brominated precursor, followed by a directed ortho-metalation and subsequent formylation. This method is designed to provide excellent regiocontrol.[2]

  • Precursor Synthesis: The starting material, 1-bromo-2-ethoxy-4-methylbenzene, can be prepared from 2-ethoxy-4-methylaniline via a Sandmeyer reaction or from a suitable bromophenol.

  • Key Advantage: The directed ortho-metalation, guided by the ethoxy group, ensures that the formylation occurs specifically at the C6 position (which becomes the C2 position of the final product), thus avoiding the formation of isomers.[3]

Route C: Vilsmeier-Haack Formylation of 1-Bromo-2-ethoxy-4-methylbenzene

As an alternative to lithiation, the Vilsmeier-Haack reaction provides another avenue for the formylation of the brominated precursor.[4][5] This reaction is well-suited for electron-rich aromatic compounds.

  • Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride. This electrophile then attacks the electron-rich aromatic ring.[6]

  • Applicability: The activating nature of the ethoxy and methyl groups on the precursor should facilitate this electrophilic substitution, although the deactivating effect of the bromine atom needs to be considered.

Comparative Analysis

Parameter Route A: Direct Bromination Route B: Ortho-Lithiation Route C: Vilsmeier-Haack
Overall Yield (Estimated) Moderate to GoodGood to ExcellentModerate to Good
Regioselectivity Potentially Poor to ModerateExcellentGood
Number of Steps 2-33-43-4
Scalability HighModerate (requires low temperatures)High
Safety Considerations Use of BromineUse of pyrophoric organolithium reagentsUse of corrosive POCl3
Starting Material Accessibility Readily availableRequires multi-step synthesisRequires multi-step synthesis

Detailed Experimental Protocols

Route A: Direct Electrophilic Bromination

Step 1: Synthesis of 2-Ethoxy-5-methylbenzaldehyde

A mixture of 2-hydroxy-5-methylbenzaldehyde (1.0 eq), ethyl iodide (1.2 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux for 6-8 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether, washed with aqueous NaOH and brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-ethoxy-5-methylbenzaldehyde.

Step 2: Bromination of 2-Ethoxy-5-methylbenzaldehyde

To a solution of 2-ethoxy-5-methylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature.[7] The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to isolate this compound.

Route B: Ortho-Formylation via Lithiation

Step 1: Synthesis of 1-Bromo-2-ethoxy-4-methylbenzene (Example from a related phenol)

3-Bromo-2-methylphenol (1.0 eq) is dissolved in DMF, and potassium carbonate (1.5 eq) is added, followed by ethyl iodide (1.2 eq). The mixture is stirred at room temperature overnight. Water is added, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give 1-bromo-2-ethoxy-4-methylbenzene.

Step 2: Directed Ortho-Lithiation and Formylation

To a solution of 1-bromo-2-ethoxy-4-methylbenzene (1.0 eq) in dry THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (2.0 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.[2]

Route C: Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-Bromo-2-ethoxy-4-methylbenzene (As in Route B)

Step 2: Vilsmeier-Haack Reaction

To a solution of 1-bromo-2-ethoxy-4-methylbenzene (1.0 eq) in anhydrous DMF (3.0 eq) at 0 °C, phosphorus oxychloride (POCl3) (1.2 eq) is added dropwise.[5] The reaction mixture is then heated to 60-80 °C and stirred for several hours. After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with aqueous sodium hydroxide. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography affords this compound.

Visual Workflow Diagrams

Route_A start 2-Hydroxy-5-methylbenzaldehyde step1 Williamson Ether Synthesis (EtI, K2CO3) start->step1 intermediate 2-Ethoxy-5-methylbenzaldehyde step1->intermediate step2 Electrophilic Bromination (NBS) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route A.

Route_B start 3-Bromo-2-methylphenol step1 Ethylation (EtI, K2CO3) start->step1 intermediate 1-Bromo-2-ethoxy-4-methylbenzene step1->intermediate step2 Ortho-Lithiation & Formylation (n-BuLi, DMF) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route B.

Route_C start 3-Bromo-2-methylphenol step1 Ethylation (EtI, K2CO3) start->step1 intermediate 1-Bromo-2-ethoxy-4-methylbenzene step1->intermediate step2 Vilsmeier-Haack Reaction (POCl3, DMF) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route C.

Conclusion

The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the researcher. For rapid access to the material where the isolation of the desired isomer from a mixture is feasible, Route A offers the most direct approach. However, for applications demanding high purity and unambiguous regiochemistry, Route B , utilizing directed ortho-metalation, is the superior strategy, despite its more stringent reaction conditions. Route C presents a viable alternative to ortho-lithiation, potentially offering advantages in terms of safety and scalability, although yields may be more substrate-dependent. It is recommended that small-scale pilot reactions be conducted to determine the most efficient and practical method for the intended application.

References

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A Comparative Guide to Catalytic Systems for the Functionalization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of catalytic systems for the functionalization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde, supported by experimental data and mechanistic insights.

Abstract

This compound is a key substituted aromatic aldehyde, serving as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1] The strategic functionalization of its aryl bromide moiety is paramount for molecular elaboration. This guide provides a comparative analysis of prevalent catalytic systems—primarily based on palladium, nickel, and copper—for key cross-coupling reactions involving this substrate. We delve into the mechanistic underpinnings, compare performance metrics for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Cyanation reactions, and provide field-proven experimental protocols to aid researchers in catalyst selection and methods development.

The Substrate: Reactivity Profile of this compound

The reactivity of this compound is dictated by three primary functional groups: the C(sp²)-Br bond, the aldehyde, and the ortho-ethoxy group.

  • Aryl Bromide: This is the primary site for cross-coupling. Aryl bromides offer a good balance of reactivity and stability, making them more reactive than aryl chlorides but more cost-effective and stable than aryl iodides in many large-scale applications.[2]

  • Aldehyde Group: This powerful electrophilic handle can participate in various subsequent reactions (e.g., Wittig, aldol, reductive amination). However, its presence requires careful selection of cross-coupling conditions to prevent unwanted side reactions, such as reduction or addition by organometallic reagents.[3]

  • Ortho-Ethoxy Group: The steric bulk of the adjacent ethoxy group can influence the kinetics of the catalytic cycle. It may hinder the approach of bulky ligands or coupling partners to the metal center, necessitating catalysts that are effective for sterically demanding substrates.

Palladium-Catalyzed Cross-Coupling: The Industry Standard

Palladium catalysis is the most established and versatile method for forming carbon-carbon and carbon-heteroatom bonds with aryl halides.[4] The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][6]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[7][8]

  • Expertise & Causality: The choice of ligand is critical. For a somewhat sterically hindered substrate like ours, bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) or specific bidentate ligands are often superior to simpler ones like triphenylphosphine (PPh₃). These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active Pd(0) species.[9] The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[8]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[5]

  • Expertise & Causality: The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[10] This is because the pKa of the N-H bond in the coordinated amine is high, and a strong base is needed to facilitate deprotonation to form the key palladium-amido intermediate. Weaker bases would result in slow or no reaction. Catalyst systems have evolved through "generations," with modern bulky biarylphosphine ligands enabling the coupling of a vast range of amines, including primary amines and even ammonia equivalents, under milder conditions.[5][11]

Heck Reaction (C-C Vinylation)

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, offering an excellent route to stilbene-like structures.[12][13]

  • Expertise & Causality: The reaction typically employs a hindered organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate.[12] The base is essential for the final step of the catalytic cycle, where it neutralizes the HX produced during the regeneration of the Pd(0) catalyst.[14] The regioselectivity of the alkene addition and the stereoselectivity of the product (typically trans) are key features of this transformation.[13]

Cyanation (C-CN Transformation)

Introducing a nitrile group provides a valuable synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[15]

  • Expertise & Causality: While toxic cyanide sources like CuCN or KCN can be used, modern protocols often favor less toxic and more manageable reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16][17] The use of Zn(CN)₂ is particularly advantageous as the transmetalation from zinc to palladium is efficient, and the Lewis acidity of zinc can play a role in the catalytic cycle.

Nickel-Catalyzed Reactions: A Cost-Effective & Potent Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling.[18] Ni catalysts often exhibit unique reactivity, engaging in different mechanistic pathways (e.g., involving Ni(I)/Ni(III) cycles or radical processes) that can complement palladium catalysis.[19][20]

  • Advantages: Nickel systems can be particularly effective for coupling with traditionally difficult substrates and can sometimes operate under milder conditions.[21] They also show high functional group tolerance.

  • Challenges: Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques. The mechanistic complexity can also make reaction optimization less predictable than with well-understood palladium systems.[19]

Copper-Catalyzed Reactions: The Ullmann Legacy Modernized

Copper-catalyzed reactions, particularly for C-N and C-O bond formation (Ullmann condensation), predate modern palladium catalysis. While traditional Ullmann reactions required harsh conditions (high temperatures), the development of ligand-accelerated copper catalysis has revitalized this field.[22]

  • Expertise & Causality: The addition of ligands, most notably 1,2-diamines like N,N'-dimethylethylenediamine (DMEDA), dramatically accelerates the rate of copper-catalyzed aminations.[23][24] These ligands solubilize the copper salt and facilitate the formation of the key intermediates, allowing reactions to proceed at much lower temperatures (e.g., 80-110 °C) and with a broader substrate scope than the classical, ligand-free Ullmann conditions.[25] This makes it a viable, low-cost alternative to the Buchwald-Hartwig amination for certain applications.

Comparative Data Summary

The following table provides a comparative overview of the catalytic systems for the functionalization of an aryl bromide substrate like this compound.

ReactionCatalyst System (Metal/Ligand)Typical BaseTypical SolventTemp (°C)ProsCons
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110High yields, excellent functional group tolerance, vast scope.[9]Cost of Pd and ligands; potential for protodeboronation of boronic acid.
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOt-BuToluene, Dioxane80-110Broadest amine scope, highly reliable.[10][26]Cost of Pd and ligands; requires strong base and strictly anhydrous conditions.
Heck Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-120Good for vinylation, stereoselective.[12][27]Limited to alkene partners; can require higher temperatures.
Cyanation Pd₂(dba)₃ / dppfNone (with Zn(CN)₂)DMF, DMAc80-120Access to versatile nitrile group.Toxicity of cyanide source; potential for catalyst poisoning.
Ni-Catalyzed Suzuki NiCl₂(dppp)K₃PO₄Dioxane60-100Lower cost, unique reactivity for challenging substrates.[28]Often more sensitive to air/moisture; can have competing homocoupling.
Cu-Catalyzed Amination CuI / DMEDAK₂CO₃Dioxane100-120Very low catalyst cost, excellent for N-arylation of heterocycles.[23][24]Generally requires higher temperatures than Pd; narrower amine scope.

Mechanistic Diagrams & Workflows

A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (+ R-B(OR)₂⁻) trans_complex->pd0 Reductive Elimination (-> Ar-R)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Ar-Pd(II)(NR₂)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation (+ R₂NH, Base) amido_complex->pd0 Reductive Elimination (-> Ar-NR₂)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start: Inert Atmosphere Setup reagents Charge Vessel: Aryl Bromide, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent coupling_partner Add Coupling Partner (e.g., Boronic Acid, Amine) solvent->coupling_partner reaction Heat to Reaction Temp (Monitor by TLC/LC-MS) coupling_partner->reaction quench Cool & Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purify Dry & Concentrate Purify (e.g., Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

These protocols are designed to be self-validating starting points for researchers.

Protocol 7.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
  • Trustworthiness: This protocol uses a well-established catalyst system known for its reliability with aryl bromides.[29] The conditions are standard and provide a high probability of success.

  • Methodology:

    • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 243 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), and a magnetic stir bar.

    • Catalyst Addition: In a glovebox or under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg).

    • Solvent Addition: Seal the flask with a septum. Add 5 mL of toluene and 0.5 mL of deionized water via syringe.

    • Inerting: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Reaction: Heat the mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours, monitoring completion by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Protocol 7.2: Buchwald-Hartwig Amination with Morpholine
  • Trustworthiness: This protocol utilizes a third-generation Buchwald-Hartwig catalyst system, which is highly active for coupling secondary cyclic amines.[30] The use of a strong base and anhydrous solvent is critical and explicitly stated.

  • Methodology:

    • Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg), RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol, 14 mg), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried Schlenk flask.

    • Reagent Addition: Add this compound (1.0 mmol, 243 mg) to the flask.

    • Solvent and Amine: Remove the flask from the glovebox. Under an argon atmosphere, add 5 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 105 µL) via syringe.

    • Reaction: Seal the flask and heat to 100 °C in an oil bath for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The choice of catalyst for reactions of this compound depends on the desired transformation, cost considerations, and available laboratory infrastructure.

  • Palladium-based systems remain the gold standard for reliability and broad scope in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, with well-developed ligands available to tackle steric hindrance and improve yields.

  • Nickel catalysts offer a compelling, cost-effective alternative and should be considered, especially when exploring novel reactivity or in large-scale synthesis where cost is a primary driver.

  • Ligand-accelerated copper catalysis is an excellent choice for C-N bond formation, providing a low-cost, robust alternative to palladium-based amination.

Effective catalyst selection requires an understanding of the interplay between the metal, ligand, base, and substrate. The protocols and comparative data herein provide researchers with a solid, evidence-based foundation for developing efficient and scalable synthetic routes from this valuable benzaldehyde intermediate.

References

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A Comparative Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde: A Modern Approach vs. a Traditional Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted benzaldehydes is a cornerstone of molecular architecture. These compounds are pivotal intermediates in the creation of a vast array of pharmaceuticals and fine chemicals. This guide provides an in-depth, objective comparison of a novel synthetic methodology for 3-Bromo-2-ethoxy-5-methylbenzaldehyde against a well-established, traditional approach. We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting experimental data to empower you in selecting the optimal synthetic route for your research needs.

Introduction: The Quest for Efficient Synthesis

The synthesis of highly substituted benzaldehydes, such as this compound, presents unique challenges in achieving high yields and purity while maintaining mild reaction conditions. Traditional methods, while foundational, often come with drawbacks such as harsh reagents and limited functional group tolerance. In contrast, modern catalytic approaches offer the promise of greater efficiency, selectivity, and a more favorable environmental profile.

This guide will compare two distinct synthetic pathways:

  • A Novel Approach: Palladium-Catalyzed Formylation. This modern method leverages the power of transition metal catalysis to directly introduce a formyl group onto an aryl bromide precursor.

  • A Traditional Method: The Vilsmeier-Haack Reaction. A classic and widely used method for the formylation of electron-rich aromatic rings.

We will explore the practical execution of each method, present a comprehensive validation workflow for the final product, and offer a comparative analysis of their performance based on key metrics.

Synthetic Pathways: A Head-to-Head Comparison

To provide a fair and thorough comparison, both synthetic routes will start from a common, readily available precursor, 4-bromo-3-methylphenol.

Diagram of the Overall Synthetic Strategy

G cluster_0 Preparation of Precursors cluster_1 Formylation Reactions 4-bromo-3-methylphenol 4-bromo-3-methylphenol Precursor_Pd 1,4-Dibromo-2-ethoxy-5-methylbenzene 4-bromo-3-methylphenol->Precursor_Pd 1. Ethylation 2. Bromination Precursor_VH 1-Bromo-2-ethoxy-4-methylbenzene 4-bromo-3-methylphenol->Precursor_VH 1. Ethylation 2. Debromination Pd_Reaction Palladium-Catalyzed Formylation Precursor_Pd->Pd_Reaction VH_Reaction Vilsmeier-Haack Reaction Precursor_VH->VH_Reaction Target_Compound This compound Pd_Reaction->Target_Compound VH_Reaction->Target_Compound

Caption: Overall synthetic strategy for this compound.

Method 1: A Novel Approach - Palladium-Catalyzed Formylation

This synthetic route employs a palladium-catalyzed formylation of an aryl bromide, a modern technique known for its mild conditions and broad functional group tolerance. The reaction utilizes a carbon monoxide source and a hydride donor to introduce the aldehyde functionality.

Reaction Mechanism: Palladium-Catalyzed Formylation

The catalytic cycle for this reaction is a well-studied process in organometallic chemistry.

G Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Catalyst ArPdBr Ar-Pd(II)-BrLn OxAdd->ArPdBr CO_ins CO Insertion ArPdBr->CO_ins AcylPd Ar(CO)-Pd(II)-BrLn CO_ins->AcylPd Hyd_trans Hydride Transfer AcylPd->Hyd_trans AcylPdH Ar(CO)-Pd(II)-HLn Hyd_trans->AcylPdH RedElim Reductive Elimination AcylPdH->RedElim HBr HBr AcylPdH->HBr RedElim->Pd(0) Regenerates Catalyst Aldehyde Ar-CHO RedElim->Aldehyde Pd(0)_regen Pd(0) Regeneration (+ Base) HBr->Pd(0)_regen Pd(0)_regen->Pd(0) ArBr Ar-Br ArBr->OxAdd CO CO CO->CO_ins H_source [H]- H_source->Hyd_trans

Caption: Mechanism of Palladium-Catalyzed Formylation.

Experimental Protocol: Palladium-Catalyzed Formylation

Step 1: Synthesis of 1-Bromo-2-ethoxy-5-methylbenzene (Precursor for Vilsmeier-Haack)

  • To a solution of 4-bromo-3-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) and reflux the mixture for 12 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-2-ethoxy-1-methylbenzene.

  • To a solution of the product from the previous step (1.0 eq) in ethanol, add a catalytic amount of Pd/C (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain 1-Bromo-2-ethoxy-5-methylbenzene.

Step 2: Palladium-Catalyzed Formylation

  • To a dry Schlenk tube, add 1-bromo-2-ethoxy-5-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as cataCXium A (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous triethylamine (2.0 eq) and toluene as the solvent.

  • Introduce a source of carbon monoxide (e.g., from formic acid with a dehydrating agent or a CO gas cylinder) and a hydride source such as triethylsilane (1.5 eq).

  • Seal the tube and heat the reaction mixture at 100°C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of silica gel and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: A Traditional Approach - The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF).

Reaction Mechanism: Vilsmeier-Haack Reaction

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then undergoes electrophilic aromatic substitution.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent EAS Electrophilic Attack Vilsmeier_Reagent->EAS Arene Ar-H Arene->EAS Sigma_Complex Sigma Complex EAS->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Iminium_Salt Ar-CH=N(CH3)2+ Deprotonation->Iminium_Salt Hydrolysis Hydrolysis (H2O) Iminium_Salt->Hydrolysis Aldehyde Ar-CHO Hydrolysis->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

Step 1: Synthesis of 1-Bromo-2-ethoxy-4-methylbenzene (Precursor)

  • Follow Step 1 of the Palladium-Catalyzed Formylation protocol to synthesize 4-bromo-2-ethoxy-1-methylbenzene. This compound will serve as the starting material for the Vilsmeier-Haack reaction.

Step 2: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (3.0 eq) to 0°C.

  • Add phosphorus oxychloride (1.5 eq) dropwise with stirring, maintaining the temperature below 10°C.

  • Stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

  • Add a solution of 1-bromo-2-ethoxy-4-methylbenzene (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 60-70°C and stir for 6 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Validation of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following analytical techniques are employed in a comprehensive validation workflow.

Validation Workflow

G cluster_validation Analytical Validation Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Product Purified 3-Bromo-2-ethoxy- 5-methylbenzaldehyde Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR Structure Confirmation IR IR Spectroscopy Pure_Product->IR Functional Group Identification MS Mass Spectrometry Pure_Product->MS Molecular Weight Confirmation HPLC HPLC Pure_Product->HPLC Purity Assessment Final_Confirmation Confirmed Structure & Purity NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: Workflow for the validation of the synthesized product.

Expected Analytical Data
TechniqueExpected Results for this compound
¹H NMR - Aldehyde proton (singlet) around δ 10.0-10.3 ppm.- Aromatic protons (two singlets or doublets) in the range of δ 7.0-7.8 ppm.- Ethoxy group (quartet and triplet) around δ 4.1 and 1.4 ppm, respectively.- Methyl group (singlet) around δ 2.4 ppm.
¹³C NMR - Carbonyl carbon around δ 190-195 ppm.- Aromatic carbons in the range of δ 110-160 ppm.- Ethoxy carbons around δ 65 and 15 ppm.- Methyl carbon around δ 20 ppm.
IR Spectroscopy - Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹ (conjugated).- Aldehydic C-H stretches around 2720 and 2820 cm⁻¹.- C-O-C ether stretches around 1250 cm⁻¹.- Aromatic C-H and C=C stretches in their characteristic regions.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of C10H11BrO2.- M-1 peak due to the loss of the aldehydic hydrogen.- A significant peak at m/z M-29 due to the loss of the CHO group.- Isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in ~1:1 ratio).
HPLC - A single major peak indicating high purity when analyzed on a suitable reverse-phase column with a UV detector.

Comparative Performance Analysis

ParameterMethod 1: Palladium-Catalyzed FormylationMethod 2: Vilsmeier-Haack Reaction
Typical Yield Generally good to excellent (70-95%).Moderate to good (50-80%), substrate-dependent.
Reaction Conditions Mild to moderate (typically 80-120°C).Mild to moderate (0-100°C).
Reagent Toxicity & Handling - Palladium catalysts are expensive but used in small amounts.- Carbon monoxide is highly toxic and requires specialized handling.- Silanes are flammable.- Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.- DMF is a potential teratogen.
Substrate Scope & Functional Group Tolerance Generally broad, tolerates a wide range of functional groups.Best for electron-rich aromatic compounds; less effective for those with electron-withdrawing groups.
Work-up & Purification Typically straightforward filtration and column chromatography.Requires careful quenching with ice and neutralization, which can be exothermic. Emulsion formation during extraction can be an issue.
Environmental Impact - Use of a heavy metal catalyst.- Generates less hazardous waste compared to stoichiometric reagents.- Generates significant amounts of acidic and phosphorus-containing waste.- Use of chlorinated solvents is common.

Conclusion and Recommendations

This guide has presented a detailed comparison of a modern palladium-catalyzed formylation and the traditional Vilsmeier-Haack reaction for the synthesis of this compound.

The Palladium-Catalyzed Formylation emerges as a superior method in terms of yield, functional group tolerance, and often milder reaction conditions. While the initial cost of the catalyst and the need for careful handling of carbon monoxide are considerations, the overall efficiency and cleaner reaction profile make it an attractive option for modern synthetic laboratories, particularly for complex molecules in drug discovery.

The Vilsmeier-Haack Reaction , while a robust and well-established method, presents significant challenges related to the handling of hazardous reagents like phosphorus oxychloride. Its narrower substrate scope and more demanding work-up procedure may render it less suitable for sensitive substrates or for applications where safety and environmental concerns are paramount.

For researchers prioritizing high yield, clean reactions, and broad applicability, the investment in developing a palladium-catalyzed approach is highly recommended. The Vilsmeier-Haack reaction remains a viable, cost-effective alternative for specific, robust substrates where the necessary safety precautions can be rigorously implemented.

References

  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235–4238. [Link]

  • Altmann, P. J., et al. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society, 130(46), 15549–15563. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • Rai, G., et al. (2024). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]

  • Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]

  • Jiang, X., et al. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [Link]

  • Serrano Martínez, J. L., Pérez, J., García, L., & Kapdi, A. (n.d.). Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. ResearchGate. Retrieved from [Link]

  • University of Liverpool Repository. (2024). Combined Kinetic and Computational Analysis of the Palladium- Catalyzed Formylation of Aryl Bromides. Retrieved from [Link]

  • Carl ROTH. (n.d.). *

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-2-ethoxy-5-methylbenzaldehyde (CAS No. 708272-19-9).[1] As a halogenated aromatic aldehyde, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous brominated benzaldehydes allows for a reliable hazard assessment. The primary risks are associated with its irritant properties and acute toxicity.[2][3][4][5][6]

The causality for these hazards lies in the molecule's structure: the aldehyde group can react with biological macromolecules, while the brominated aromatic ring contributes to its persistence and potential for bioaccumulation if not properly handled.

Table 1: Synthesized Hazard Profile based on Analogous Compounds

Hazard Class GHS Category Description Rationale & Implication
Acute Toxicity, Oral Category 4 Harmful if swallowed.[2][3][4][5] Ingestion can lead to systemic toxicity. This underscores the importance of prohibiting eating or drinking in the lab and using proper PPE to prevent accidental ingestion.
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][3][4][7][8] Direct contact can cause localized inflammation and discomfort. This necessitates the use of chemically resistant gloves and a lab coat.
Serious Eye Damage/Irritation Category 2 / 2A Causes serious eye irritation.[2][3][4][7][8] The aldehyde functional group is particularly reactive with the sensitive tissues of the eye, potentially causing significant damage. Chemical safety goggles are mandatory.

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3][4][7][8] | Inhalation of dust or vapors can irritate the respiratory tract. All handling should be performed in a certified chemical fume hood. |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, establishing a safe working environment is paramount. The choice of PPE is dictated by the hazards identified above.

  • Engineering Controls : Always handle this compound, including weighing and preparing for disposal, inside a certified chemical fume hood to mitigate inhalation risks.[9][10] Ensure safety showers and eyewash stations are unobstructed and readily accessible.[3]

  • Hand Protection : Wear nitrile gloves. It is recommended to wear double gloves for any procedure involving this compound.[11] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][9]

  • Eye and Face Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used if there is a risk of splashing.[4]

  • Body Protection : A standard laboratory coat must be worn and fully buttoned. Ensure it has long sleeves and tight-fitting cuffs to prevent skin contact.[11]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Assess the Spill : Determine the extent of the spill. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Don PPE : Before cleaning, don the appropriate PPE as described in Section 2, including double nitrile gloves, a lab coat, and chemical safety goggles. For large powder spills outside a fume hood, a respirator may be necessary.[11]

  • Containment and Cleanup :

    • Solid/Powder Spills : Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[12] Sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4][7][8][9]

    • Liquid Spills (if dissolved in a solvent) : Contain the spill using absorbent pads or booms.[11] Absorb the liquid and place the contaminated materials into a sealed, labeled container for disposal.

  • Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[11]

  • Waste Disposal : All materials used for cleanup must be disposed of as halogenated hazardous waste.

Segregated Waste Collection: The Critical Step

The single most important aspect of disposing of this compound is its classification as a halogenated organic waste .[13] This classification is due to the presence of the bromine atom on the aromatic ring.

Causality : Halogenated and non-halogenated waste streams are treated differently in waste management facilities. Halogenated solvents and compounds require high-temperature incineration with specific scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing these waste streams significantly increases the complexity and cost of disposal and violates regulatory standards.[14][15]

Operational Plan :

  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container solely for "Halogenated Organic Waste."

  • Maintain Segregation : NEVER mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol) or aqueous waste.[13][14]

  • Container Compatibility : Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) carboys are generally suitable for this purpose.[16]

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of waste generation to its final collection by EHS professionals.

G cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_management Management & Pickup Phase A 1. Assess Hazards & Consult SDS/Guide B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C 3. Select a Designated 'Halogenated Waste' Container B->C Proceed to Handling D 4. Transfer Waste into Container (Use a funnel; avoid spills) C->D E 5. Securely Cap Container (Keep closed when not in use) D->E F 6. Update Hazardous Waste Tag (List all constituents & percentages) E->F Log Contents G 7. Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G Safe Storage H 8. Request Waste Pickup (When container is 3/4 full) G->H Final Step

Diagram 1. Disposal workflow for this compound.

Experimental Protocol:

  • Container Selection : Obtain a hazardous waste container from your institution's EHS department, clearly marked for "Halogenated Organic Waste."[13] Ensure it has a proper hazardous waste tag or label affixed.[15]

  • Waste Transfer :

    • For residual solids, use a chemical spatula to transfer the material into the waste container.

    • For contaminated items (e.g., weigh boats, gloves, absorbent pads), place them directly into the designated solid waste container.

    • For rinsing glassware, use a minimal amount of a suitable organic solvent (e.g., methanol or ethanol). The rinsate must be collected and added to the halogenated liquid waste container. Do not rinse into the sink. [14]

  • Container Management :

    • Keep the waste container securely capped at all times, except when adding waste.[14][15] This is a regulatory requirement and prevents the release of vapors.

    • Each time waste is added, update the hazardous waste tag with the chemical name ("this compound") and the estimated quantity. If it's part of a solution, list all components and their approximate percentages.[13][16]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[16]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be kept in secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.[14]

  • Requesting Disposal :

    • Do not accumulate more than 25 gallons of chemical waste in your laboratory's SAA.[16]

    • Once the waste container is three-quarters full, or within 150 days of the first addition of waste, submit a chemical waste pickup request to your institution's EHS department.[16] Follow your institution-specific procedures for the request.

By adhering to this detailed protocol, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Angene Chemical. (2025, August 18). Safety Data Sheet: 4-Bromo-3-Methyl-Benzaldehyde. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet: 3-bromo benzaldehyde 97%. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Bromo-2-ethoxy-5-methylbenzaldehyde

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound (CAS No. 708272-19-9). The operational and disposal plans herein are designed for researchers, scientists, and drug development professionals. Our primary goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

The following procedures are grounded in established safety principles and data derived from structurally similar compounds, as a comprehensive safety profile for this specific molecule is not widely published. This analog-based approach is a standard, prudent practice in chemical safety for managing novel or less-documented reagents.

Hazard Assessment: An Analog-Based Approach

Due to the limited specific data for this compound, we will extrapolate its hazard profile from closely related substituted bromobenzaldehydes. Compounds such as 3-Bromo-5-methylbenzaldehyde and 5-Bromo-2-hydroxy-3-methoxybenzaldehyde consistently exhibit a specific set of hazards. This analysis forms the basis for our personal protective equipment (PPE) recommendations.

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassGHS Hazard CodeDescriptionAssociated PictogramSource (Analog)
Acute Toxicity, OralH302Harmful if swallowed

Skin Corrosion/IrritationH315Causes skin irritation

Serious Eye Damage/IrritationH319Causes serious eye irritation

Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

The core takeaway is that this compound should be treated as a skin, eye, and respiratory irritant that is harmful if ingested.

Core Personal Protective Equipment (PPE) Protocol

The primary principle for chemical handling is to minimize exposure through a combination of engineering controls and PPE.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, especially when in solid/powder form or when heating solutions, must be conducted within a certified chemical fume hood. The hood is your most critical piece of safety equipment, as it contains vapors and potential dust, preventing inhalation.

  • Causality: Aromatic aldehydes can have noticeable vapor pressures, and fine powders are easily aerosolized. The fume hood provides constant airflow to capture these contaminants at the source, protecting your breathing zone.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection from splashes or airborne powder.

  • Enhanced Protection: When there is a significant splash hazard (e.g., transferring large volumes, running reactions under pressure), a face shield must be worn in addition to chemical splash goggles. The goggles protect from splashes, while the shield protects the entire face.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for incidental contact. Before each use, visually inspect gloves for tears or punctures.

    • Protocol: For procedures involving more than a few minutes of handling or when using solvents, double-gloving is recommended. If a glove becomes contaminated, remove it immediately, wash your hands, and don a new pair. The outer glove absorbs the contamination, protecting the inner glove and your skin during doffing.

  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat with long sleeves and a secure cuff is required. This protects your skin and personal clothing from incidental contact.

  • Personal Apparel: Always wear long pants and fully enclosed, non-perforated shoes. This ensures no skin is exposed below the lab coat.

Respiratory Protection

If all work is conducted in a certified fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary.

  • Contingency: For emergency spill cleanup of the solid material outside of a hood, a half-mask or full-face respirator with P100 (particulate) and organic vapor cartridges should be used. Note that proper respirator use requires prior medical clearance, training, and fit-testing under an institutional respiratory protection program.

Operational Plan: Step-by-Step Handling

This workflow is designed to minimize exposure at every step.

Preparation and Weighing (Solid Form)
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is on and the sash is at the appropriate working height. Clear the hood of all unnecessary items.

  • Don PPE: Put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Staging: Place a plastic-backed absorbent pad on the fume hood surface. Place your weigh boat, spatula, and a sealable container for the chemical on this pad.

  • Weighing: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust. Close the stock container immediately.

  • Transfer: Transfer the weighed solid to its destination vessel within the hood.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid waste container within the hood.

  • Doffing: Remove gloves and wash hands thoroughly before leaving the lab.

Caption: Standard workflow for handling solid this compound.

Emergency and Disposal Plan

Spill Response

Immediate and correct response to a spill is critical.

G cluster_small Small Spill (Inside Hood) cluster_large Large Spill / Uncontained start Spill Occurs decision Is the spill large or outside of containment? start->decision alert_colleagues Alert others in the immediate area decision->alert_colleagues No evacuate Evacuate the immediate area decision->evacuate Yes don_ppe Don additional PPE (e.g., double gloves) alert_colleagues->don_ppe contain Cover with absorbent material don_ppe->contain cleanup Collect residue into a sealed bag contain->cleanup decontaminate Wipe area with soap and water cleanup->decontaminate alert_all Alert all lab personnel evacuate->alert_all contact_ehs Contact Institutional EHS alert_all->contact_ehs secure Prevent entry to the area contact_ehs->secure

Caption: Decision-making workflow for chemical spill response.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: If dust or vapors are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal
  • Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Never pour chemical waste down the sink.

  • Contaminated PPE: Used gloves, absorbent pads, and weigh boats should be placed in a sealed plastic bag and disposed of as solid hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health & Safety (EHS) department for guidance.

By adhering to these protocols, you establish a robust safety system for handling this compound, protecting yourself, your colleagues, and the integrity of your scientific work.

References

  • PubChem. 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. Safety Data Sheet: 3-Bromobenzaldehyde.[Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • University of Washington. Personal Protective Equipment (PPE) - Types of Gloves and their Advantages and Disadvantages.[Link]

  • Sciencelab.com. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [http://www.sciencelab.com/msds.php?msdsId=9923148]([Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-ethoxy-5-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-ethoxy-5-methylbenzaldehyde

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